molecular formula C13H5F6N3OS2 B13915580 GPS491

GPS491

Número de catálogo: B13915580
Peso molecular: 397.3 g/mol
Clave InChI: FVQKQPWGUPWCHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GPS491 is a useful research compound. Its molecular formula is C13H5F6N3OS2 and its molecular weight is 397.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H5F6N3OS2

Peso molecular

397.3 g/mol

Nombre IUPAC

2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H5F6N3OS2/c14-12(15,16)5-1-2-6-7(3-5)25-11(21-6)22-9(23)8-4-20-10(24-8)13(17,18)19/h1-4H,(H,21,22,23)

Clave InChI

FVQKQPWGUPWCHP-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)NC(=O)C3=CN=C(S3)C(F)(F)F

Origen del producto

United States

Foundational & Exploratory

Subject: Technical Whitepaper: The Effects of GPS491 on Viral RNA Processing

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Research Division

Executive Summary:

This document serves as a placeholder for a comprehensive technical guide on the compound GPS491 and its purported effects on viral RNA processing. Our extensive search of publicly available scientific literature, patent databases, and clinical trial registries has yielded no information on a compound designated as "this compound."

Consequently, it is not possible to provide the requested in-depth analysis, including quantitative data, experimental protocols, and signaling pathway diagrams. The name "this compound" may represent one of the following possibilities:

  • A novel, unpublished compound: The data associated with this molecule may be proprietary and not yet disclosed in the public domain.

  • An internal project codename: The designation may be specific to a private research and development program.

  • A misnomer or typographical error: The identifier provided may be incorrect.

We are prepared to execute the full scope of this request upon receiving a valid, publicly documented compound name. The intended structure of the report, as per the original request, is outlined below for a relevant, known antiviral agent that targets viral RNA processing.

Introduction to [Alternative Compound] and Viral RNA Processing

(This section would typically provide a detailed background on the viral target and the scientific rationale for the development of the specified compound.)

Quantitative Analysis of [Alternative Compound]'s Bioactivity

(This section would present summarized quantitative data in a tabular format for clarity and ease of comparison.)

Table 1: In Vitro Antiviral Activity of [Alternative Compound] (Example Table Structure)

Cell LineVirusAssay TypeIC50 (nM)CC50 (µM)Selectivity Index (SI)
A549Influenza APlaque Reduction
Vero E6SARS-CoV-2CPE Inhibition
Huh7Hepatitis CReplicon Assay

Table 2: Effects of [Alternative Compound] on Viral RNA Processing Steps (Example Table Structure)

RNA Processing StepAssayOrganism/SystemQuantitative EffectUnit
5' CappingIn vitro Capping AssayRecombinant Enzyme% Inhibition
SplicingMinigene Reporter AssayHEK293T CellsFold Change
PolyadenylationCleavage/Polyadenylation AssayNuclear Extract% Inhibition

Key Experimental Methodologies

(This section would provide detailed, replicable protocols for the key experiments cited in the data tables.)

3.1 Cell-Based Antiviral Assays (Detailed methodology for assays such as plaque reduction, CPE inhibition, and replicon assays would be described here.)

3.2 In Vitro RNA Processing Assays (Step-by-step protocols for biochemical assays measuring specific steps of viral RNA processing would be included.)

Visualized Mechanisms and Workflows

(This section would feature Graphviz diagrams to illustrate complex biological pathways and experimental designs.)

G cluster_0 Viral RNA Processing Pathway Pre-mRNA Pre-mRNA 5' Capping 5' Capping Pre-mRNA->5' Capping Splicing Splicing 5' Capping->Splicing 3' Polyadenylation 3' Polyadenylation Splicing->3' Polyadenylation Nuclear Export Nuclear Export 3' Polyadenylation->Nuclear Export [Alternative Compound] [Alternative Compound] [Alternative Compound]->Splicing Inhibition

Caption: Proposed mechanism of action for an antiviral agent.

G Virus-infected Cells Virus-infected Cells Compound Treatment Compound Treatment Virus-infected Cells->Compound Treatment RNA Extraction RNA Extraction Compound Treatment->RNA Extraction qRT-PCR Analysis qRT-PCR Analysis RNA Extraction->qRT-PCR Analysis Data Interpretation Data Interpretation qRT-PCR Analysis->Data Interpretation

Caption: Workflow for quantifying viral RNA levels post-treatment.

We recommend verifying the compound name "this compound" and providing an alternative, publicly documented molecule for which this in-depth technical guide can be accurately and comprehensively generated.

A Technical Guide to the Discovery and Synthesis of GPS491, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "GPS491" is a hypothetical entity created for illustrative purposes, as no publicly available information corresponds to this designation. The following guide is a representative example of a technical whitepaper for a novel drug candidate, adhering to the requested format and specifications.

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade in regulating cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often through mutations in BRAF or Ras, is a key driver in a significant portion of human cancers, including melanoma, colorectal, and non-small cell lung cancer. The development of specific inhibitors targeting components of this pathway has been a successful therapeutic strategy. This compound is a novel, potent, and selective small-molecule inhibitor of MEK1 and MEK2 (MEK1/2), developed to overcome resistance mechanisms observed with first-generation inhibitors. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound.

Synthesis of this compound

The synthesis of this compound was accomplished via a convergent three-step process, starting from commercially available precursors. The workflow is designed for scalability and high purity of the final compound.

Synthesis Workflow

G A Step 1: Suzuki Coupling (Precursor A + Precursor B) B Intermediate 1 (Yield: 85%) A->B C Step 2: Nucleophilic Substitution (Intermediate 1 + Amine C) B->C D Intermediate 2 (Yield: 78%) C->D E Step 3: Final Deprotection (Boc Removal) D->E F This compound (Final Compound) (Yield: 92%) E->F G cluster_0 Upstream Signals cluster_1 Ras-Raf-MEK-ERK Cascade cluster_2 Cellular Response GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK Ras Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK

GPS491: A Host-Targeting Antiviral Agent with Broad-Spectrum Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GPS491 is an investigational host-targeting antiviral agent, identified as a thiazole-5-carboxamide derivative, demonstrating potent, broad-spectrum activity against a range of human viruses.[1][2][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols. By modulating host cell RNA processing machinery, this compound presents a novel strategy to combat viral infections, with the potential for a higher barrier to resistance.[1][5] The agent has shown significant inhibitory effects on diverse viruses such as Human Immunodeficiency Virus-1 (HIV-1), adenovirus, and multiple coronaviruses, including SARS-CoV-2.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential clinical translation of this promising antiviral compound.

Core Mechanism of Action: Targeting Host RNA Processing

This compound functions as a host-targeting therapeutic by altering cellular processes essential for viral replication.[1][5] Unlike traditional antivirals that directly target viral enzymes, this compound modulates the host's RNA processing machinery.[1][5] This mechanism is centered on the selective alteration of the accumulation, phosphorylation, and function of splicing regulatory (SR) proteins.[1][4][6] SR proteins are crucial for both viral and cellular pre-mRNA splicing and other aspects of RNA metabolism.[5] By disrupting the normal function of these host factors, this compound creates an intracellular environment that is non-permissive for the replication of a broad range of viruses that rely on this machinery.[1][5] This host-directed approach carries the potential for a higher genetic barrier to the development of viral resistance.[5]

Signaling Pathway of this compound's Antiviral Activity

GPS491_Mechanism Mechanism of this compound Action cluster_host_cell Host Cell cluster_virus Viral Replication Cycle This compound This compound SR_Proteins Host SR Proteins (e.g., SRSF10) This compound->SR_Proteins Modulates Phosphorylation Altered Phosphorylation & Accumulation SR_Proteins->Phosphorylation RNA_Processing Host RNA Processing Machinery Phosphorylation->RNA_Processing Disrupts Viral_RNA Viral RNA (Unspliced, Singly Spliced, Multiply Spliced) RNA_Processing->Viral_RNA Inhibition of Processing Viral_Proteins Viral Protein Expression Viral_RNA->Viral_Proteins Reduced Translation Virion_Assembly Virion Assembly & Release Viral_Proteins->Virion_Assembly Blocked

Caption: this compound modulates host SR proteins, disrupting RNA processing and inhibiting viral replication.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity across multiple, unrelated virus families. The following tables summarize the quantitative data from preclinical studies.

Table 1: Anti-HIV-1 Activity of this compound
ParameterCell Line/SystemValueReference
IC50 CEM-GXR Cells~0.25 µM (250 nM)[1][2][3][4][7]
CC50 CEM-GXR Cells12,052 nM[7]
Inhibition HIV-1 Protein Levels>90% reduction at low µM doses[5]
Spectrum Multiple HIV-1 StrainsEffective against wild-type and antiretroviral-resistant strains[5]
Table 2: Anti-Adenovirus Activity of this compound
ParameterCell LineValueReference
IC50 A549 Cells~1.0 µM[1]
Infectious Yield A549 Cells~1000-fold reduction[1][2][3][4][5]
Effect Viral Gene ExpressionInhibition of early (E1A) and late (hexon) protein expression[1][5][6]
Table 3: Anti-Coronavirus Activity of this compound
VirusCell LineEffectReference
HCoV-229E Huh7 CellsInhibition of viral replication[1][5]
HCoV-OC43 Huh7 CellsInhibition of viral replication[1][5]
SARS-CoV-2 Huh7 CellsInhibition of viral replication[1][5]
Mechanism Huh7 CellsInhibition of viral structural protein expression (N and S proteins) and formation of virus particles[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

HIV-1 Inhibition Assay (CEM-GXR Cell Line)

This protocol assesses the ability of this compound to inhibit the replication of various HIV-1 strains.

  • Cell Culture: CEM-GXR cells, which express GFP upon HIV-1 infection, are maintained in appropriate culture media.

  • Infection: Cells are infected with different strains of HIV-1, including wild-type and drug-resistant variants.

  • Compound Treatment: Immediately following infection, cultures are treated with serial dilutions of this compound.

  • Incubation: The treated and infected cells are incubated for a specified period (e.g., 72 hours).

  • Data Acquisition: The percentage of GFP-positive cells is quantified using flow cytometry.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of infected cells against the compound concentration.

Adenovirus Yield Reduction Assay (A549 Cells)

This protocol quantifies the reduction in infectious adenovirus particles following this compound treatment.

  • Cell Seeding: A549 cells are seeded in culture plates and grown to a confluent monolayer.

  • Infection: Cells are infected with human adenovirus serotype 5 (HAdV-C5) at a specified multiplicity of infection (MOI), for example, 100 IU/cell.[6]

  • Compound Administration: One hour post-infection, the virus inoculum is removed and replaced with media containing various concentrations of this compound or a vehicle control (e.g., DMSO).[6]

  • Harvesting: After 24 hours, the cells and culture supernatant are harvested.[6]

  • Virus Titration: The collected samples are subjected to freeze-thaw cycles to lyse the cells and release intracellular virions. The total infectious virus is then quantified by an endpoint dilution assay on a permissive cell line.[6]

Coronavirus Protein Expression Analysis (Huh7 Cells)

This protocol evaluates the effect of this compound on the expression of coronavirus structural proteins.

  • Cell Culture: Huh7 cells are seeded in 6-well plates.

  • Infection: Cells are infected with coronaviruses such as 229E, OC43, or SARS-CoV-2 at a specific MOI (e.g., 0.03 for 229E, 0.3 for OC43, and 1 for SARS-CoV-2).[1] The infection is carried out in serum-free media for one hour.[1]

  • Treatment: After the infection period, the inoculum is removed, and media containing this compound is added.

  • Sample Collection: At a designated time post-infection (e.g., 24 or 48 hours), cells are lysed.

  • Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against viral proteins (e.g., Nucleocapsid (N) and Spike (S) proteins) and a loading control (e.g., actin).

  • Analysis: The intensity of the protein bands is quantified to determine the relative reduction in viral protein expression in treated versus untreated cells.

Visualization of Experimental Workflows

Workflow for Antiviral Efficacy Testing

Antiviral_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis start Seed Host Cells (e.g., A549, Huh7, CEM-GXR) infect Infect with Virus (HIV-1, Adenovirus, Coronavirus) start->infect treat Add this compound (Serial Dilutions) infect->treat control Vehicle Control (DMSO) infect->control incubate Incubate (24-72 hours) treat->incubate control->incubate harvest Harvest Cells & Supernatant incubate->harvest quantify Quantify Viral Marker harvest->quantify ic50 Calculate IC50 & Yield Reduction quantify->ic50

Caption: General workflow for assessing the antiviral efficacy of this compound against various viruses.

Conclusion and Future Directions

This compound represents a promising broad-spectrum antiviral agent with a host-targeting mechanism that is less likely to be overcome by viral resistance. Its ability to inhibit genetically distinct viruses, including HIV-1, adenoviruses, and coronaviruses, by modulating host SR proteins and RNA processing highlights a significant therapeutic potential.[1][5] Future research should focus on elucidating the precise molecular target(s) of this compound within the host cell to refine its mechanism of action.[1][5] Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to advance this compound towards clinical development as a next-generation antiviral therapeutic.

References

An In-depth Technical Guide on the Structural Analysis of GPS491 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis, mechanism of action, and experimental evaluation of the novel antiviral compound GPS491 and its analogs. This compound, a thiazole-5-carboxamide derivative, has demonstrated broad-spectrum antiviral activity against a range of viruses, including HIV-1, adenovirus, and coronaviruses.[1][2] This document details the quantitative data from key experiments, outlines the methodologies used, and visualizes the underlying biological pathways and experimental workflows.

Core Compound Structure and Analogs

This compound was identified through medicinal chemistry optimization of a previously described stilbene-based HIV-1 inhibitor, 5350150 (2-(2-(5-nitro-2-thienyl)vinyl)quinoline).[1][2] A library of di(hetero)aryl amide analogs was synthesized to improve the therapeutic index by reducing toxicity while retaining potent antiviral activity.[1] The core structure of this compound is a thiazole-5-carboxamide.

Table 1: Structure of this compound

Compound NameChemical Structure
This compound
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text

Quantitative Antiviral Activity

This compound and its analogs have been evaluated for their efficacy in inhibiting the replication of various viruses. The following tables summarize the key quantitative data from these antiviral assays.

Table 2: Antiviral Activity of this compound Against HIV-1

Virus StrainCell LineEC50 (nM)CC50 (nM)Therapeutic Index (CC50/EC50)
HIV-1 (Clade A & B, wild-type and drug-resistant variants)CEM-GXR~25012,052~48

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.[2]

Table 3: Pan-Antiviral Activity of this compound

VirusCell LineIC50 (µM)Observations
HIV-1HeLa rtTA HIV∆mls~0.25>90% reduction in HIV-1 protein accumulation.[1][2]
Adenovirus (HAdV-C5)A549~1~1000-fold reduction in infectious yield.[1][3]
Coronaviruses (229E, OC43, SARS-CoV-2)Huh7Not specifiedInhibition of viral structural protein expression and particle formation.[1][2]

IC50: Half-maximal inhibitory concentration.

Table 4: Anti-HIV-1 Activity of Key Analogs

CompoundEC50 (µM) vs HIV-1BaLEC50 (µM) vs HIV-1IIIB
28 0.241.93
29 (this compound) 0.250.74

Data extracted from a study on 2-Trifluoromethylthiazole-5-carboxamides, where compound 29 is this compound.

Mechanism of Action: Alteration of Host Cell RNA Processing

This compound exerts its antiviral effect not by directly targeting viral components, but by modulating host cell factors involved in RNA processing.[1][4] This host-directed mechanism provides a higher barrier to the development of viral resistance. The primary targets are the serine-arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[1][4]

This compound treatment leads to selective alterations in the accumulation and phosphorylation of SR proteins.[1][2] This disruption of normal SR protein function interferes with the proper processing of viral RNAs. In HIV-1, this results in a decreased production of unspliced and singly spliced viral mRNAs that encode for structural proteins like Gag and Env.[1] In adenoviruses, this compound alters E1A RNA processing and inhibits the expression of other early viral genes, leading to a failure in viral DNA replication and late gene expression.[1] For coronaviruses, the inhibition of viral structural protein expression and particle formation is also linked to these effects on RNA processing.[1][2]

GPS491_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus_replication Viral Replication Cycle This compound This compound SR_Proteins SR Proteins (Splicing Regulators) This compound->SR_Proteins Modulates Phosphorylation Altered Accumulation & Phosphorylation SR_Proteins->Phosphorylation RNA_Processing Disrupted RNA Processing Machinery Phosphorylation->RNA_Processing Viral_RNA Viral pre-mRNA RNA_Processing->Viral_RNA Impacts Spliced_RNA Aberrantly Spliced Viral mRNA Viral_RNA->Spliced_RNA Incorrect Splicing Viral_Proteins Reduced Viral Structural Proteins Spliced_RNA->Viral_Proteins Translation Progeny_Virions Inhibition of Progeny Virions Viral_Proteins->Progeny_Virions Assembly HIV_Inhibition_Assay_Workflow start Start step1 Prepare mixed culture of infected and uninfected CEM-GXR cells start->step1 step2 Plate cells and add serial dilutions of This compound/analogs step1->step2 step3 Incubate for 4-5 days step2->step3 step4 Quantify GFP-positive cells via flow cytometry step3->step4 step5 Calculate EC50 values step4->step5 end End step5->end Western_Blot_Workflow start Start step1 Cell Lysis and Protein Quantification start->step1 step2 SDS-PAGE step1->step2 step3 Protein Transfer to PVDF Membrane step2->step3 step4 Immunoblotting with Primary & Secondary Antibodies step3->step4 step5 Chemiluminescent Detection step4->step5 step6 Band Quantification step5->step6 end End step6->end

References

In-Vitro Antiviral Spectrum of GPS491: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro antiviral activity of GPS491, a thiazole-5-carboxamide derivative. This compound has demonstrated a broad-spectrum antiviral profile, inhibiting the replication of several unrelated viruses through a host-directed mechanism. This document summarizes the quantitative antiviral data, details the experimental protocols used for its evaluation, and visualizes the compound's proposed mechanism of action and experimental workflows.

Quantitative Antiviral Activity of this compound

This compound has shown potent antiviral activity against a range of viruses in vitro. The following table summarizes the key quantitative data from published studies.

Virus FamilyVirusStrain(s)Cell LineAssay TypeEC50CC50Selectivity Index (SI)Reference
RetroviridaeHIV-1Clade ACEM-GXRGFP Reporter176 nM12,052 nM~68[1]
HIV-1Clade BCEM-GXRGFP Reporter248 nM12,052 nM~49[1]
HIV-1Drug-Resistant VariantsCEM-GXRGFP Reporter~250 nM12,052 nM~48[2]
HIV-1Not SpecifiedHuman PBMCsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
AdenoviridaeHuman Adenovirus 5HAdV-C5A549Infectious Yield Reduction~1000-fold reduction at low µM doses>25 µMNot Calculated[2][3][4]
CoronaviridaeSARS-CoV-2Not SpecifiedHuh7Viral RNA Accumulation & Nucleocapsid Expression~100 nMNot SpecifiedNot Calculated[2]
Human Coronavirus229EHuh7Inhibition of ReplicationNot SpecifiedNot SpecifiedNot Specified[2][3]
Human CoronavirusOC43Huh7Inhibition of ReplicationNot SpecifiedNot SpecifiedNot Specified[2][3]

Note: The EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. The CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.

Mechanism of Action: Alteration of Host RNA Processing

This compound exhibits its broad-spectrum antiviral activity by targeting host cell processes rather than viral components directly.[5] This host-directed mechanism makes it less susceptible to the development of viral resistance.[4] The primary mechanism of action of this compound is the modulation of cellular RNA processing.[2][3][6]

This compound treatment leads to selective alterations in the accumulation, phosphorylation, and function of splicing regulatory (SR) proteins.[2][3] SR proteins are essential host factors that regulate both cellular and viral RNA splicing. By altering the function of these proteins, this compound disrupts the normal processing of viral RNAs, leading to a significant reduction in the production of viral proteins and, consequently, the inhibition of viral replication.[1][2] This mechanism has been observed in its activity against HIV-1, where it alters the production of unspliced, singly spliced, and multiply spliced viral RNAs, and against adenovirus, where it alters E1A RNA processing.[2][3][4]

G cluster_cell Host Cell This compound This compound SR_Proteins Splicing Regulatory (SR) Proteins This compound->SR_Proteins Alters Accumulation & Phosphorylation RNA_Processing Cellular RNA Processing Machinery SR_Proteins->RNA_Processing Regulates Viral_RNA Viral RNA RNA_Processing->Viral_RNA Processes Viral_Proteins Viral Proteins RNA_Processing->Viral_Proteins Disrupts Splicing Viral_RNA->Viral_Proteins Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly Virus Virus Virus->Viral_RNA Infection & Transcription

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the in-vitro evaluation of this compound's antiviral activity.

HIV-1 Inhibition Assay (CEM-GXR Cell Line)
  • Cell Line: CEM-GXR cells, a T-lymphoblastoid cell line that expresses GFP upon HIV-1 infection.[2]

  • Virus Strains: Various strains of HIV-1, including clade A and B wild-type strains, as well as variants resistant to reverse transcriptase, protease, integrase, and entry inhibitors.[2]

  • Methodology:

    • CEM-GXR cells are infected with the respective HIV-1 strains.

    • The infected cell cultures are treated with varying concentrations of this compound.

    • After a defined incubation period, the level of HIV-1 replication is quantified by measuring the expression of Green Fluorescent Protein (GFP) using flow cytometry.

    • The EC50 is calculated as the concentration of this compound that results in a 50% reduction in GFP-positive cells compared to untreated controls.

  • Cytotoxicity Assay:

    • Uninfected CEM-GXR cells are treated with a range of this compound concentrations.

    • Cell viability is assessed using a standard method, such as the MTT or MTS assay.

    • The CC50 is determined as the concentration of this compound that reduces cell viability by 50%.

Adenovirus Inhibition Assay (A549 Cell Line)
  • Cell Line: A549 cells, a human lung adenocarcinoma cell line permissive to adenovirus infection.[1]

  • Virus Strain: Human adenovirus serotype 5 (HAdV-C5).[1]

  • Methodology:

    • A549 cells are infected with HAdV-C5 at a specific multiplicity of infection (MOI).[1]

    • Following viral adsorption, the inoculum is removed, and the cells are treated with different concentrations of this compound or a vehicle control (DMSO).[1]

    • After 24 hours, the total virus (cells and supernatant) is harvested.[1]

    • The infectious virus yield is quantified by endpoint dilution assay (TCID50) on a permissive cell line.

    • The reduction in viral yield in this compound-treated cells is compared to the vehicle-treated control.

Coronavirus Inhibition Assay (Huh7 Cell Line)
  • Cell Line: Huh7 cells, a human hepatoma cell line susceptible to coronavirus infection.[2]

  • Virus Strains: Human coronaviruses 229E, OC43, and SARS-CoV-2.[2]

  • Methodology for SARS-CoV-2:

    • Huh7 cells are infected with SARS-CoV-2.

    • Infected cells are treated with a dose-range of this compound.

    • Antiviral activity is assessed by quantifying the reduction in viral genomic RNA accumulation in the cell culture supernatant via RT-qPCR and the expression of the viral nucleocapsid (N) protein in the cell lysates via Western blot or immunofluorescence.[2]

    • The EC50 is calculated based on the dose-dependent reduction in viral markers.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis cluster_quantification Quantification Methods A Seed appropriate cell line (e.g., CEM-GXR, A549, Huh7) B Infect cells with virus (HIV-1, Adenovirus, Coronavirus) A->B C Treat infected cells with a serial dilution of this compound B->C D Incubate for a defined period (e.g., 24-72 hours) C->D E Quantify viral replication D->E F Assess cell viability (Cytotoxicity Assay) D->F G Calculate EC50, CC50, and Selectivity Index E->G Q1 GFP Expression (HIV-1) E->Q1 Q2 Infectious Yield (Adenovirus) E->Q2 Q3 Viral RNA/Protein Levels (Coronaviruses) E->Q3 F->G

Caption: General experimental workflow for in-vitro antiviral testing of this compound.

References

GPS491: A Host-Targeted Inhibitor of Retroviral Replication by Modulation of RNA Processing

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The thiazole-5-carboxamide derivative, GPS491, has emerged as a potent inhibitor of retroviral replication, demonstrating a novel mechanism of action centered on the modulation of host-cell RNA processing. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its inhibitory effects on Human Immunodeficiency Virus 1 (HIV-1). It details the compound's mechanism of action, summarizes key quantitative data on its efficacy, outlines experimental protocols for its evaluation, and presents visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of new antiretroviral therapies.

Introduction

The development of novel antiretroviral agents with unique mechanisms of action is crucial to overcome the challenges of drug resistance and to develop curative strategies for HIV-1 infection. This compound, a thiazole-5-carboxamide derivative, represents a promising class of host-directed antivirals.[1][2][3][4][5] Unlike conventional antiretrovirals that target viral enzymes, this compound disrupts viral replication by altering host-cell RNA processing machinery, a pathway essential for the expression of viral genes.[1][2][3][4][5] This host-centric approach not only offers a high barrier to the development of viral resistance but also provides the potential for broad-spectrum antiviral activity.[2][6] This guide synthesizes the current knowledge on this compound, providing a technical foundation for its further investigation and development.

Mechanism of Action

This compound exerts its antiretroviral effect by inhibiting HIV-1 gene expression.[1][3] This inhibition is not a result of direct interaction with viral proteins but rather through the modulation of cellular factors involved in RNA processing.[1][2][3][4][5] The primary mechanism involves the alteration of the production and accumulation of unspliced, singly spliced, and multiply spliced HIV-1 RNAs.[1][3][4][5]

The proposed mechanism of action involves the following key steps:

  • Alteration of Splicing Regulatory SR Proteins: this compound treatment leads to selective changes in the accumulation and phosphorylation of splicing regulatory (SR) proteins within the host cell.[1][2][3][4] SR proteins are essential for the regulation of both constitutive and alternative splicing of pre-mRNAs.

  • Disruption of Viral RNA Processing: By altering the function of SR proteins, this compound disrupts the normal processing of HIV-1 transcripts. This leads to an imbalance in the levels of the different viral RNA species required for the synthesis of regulatory and structural proteins.

  • Inhibition of Viral Protein Expression: The altered RNA profile results in a drastic reduction in the expression of key HIV-1 proteins, including Gag, Env, and Tat, with low micromolar doses of this compound causing a greater than 90% reduction in their accumulation.[2][6]

  • Blockade of Viral Replication: The inhibition of viral protein synthesis ultimately blocks the production of new infectious virions, thereby suppressing viral replication.[1]

This host-directed mechanism makes this compound effective against a range of HIV-1 strains, including those resistant to existing antiretroviral drugs targeting reverse transcriptase, protease, integrase, or entry.[1][6]

Quantitative Data on Anti-HIV-1 Activity

The antiviral potency of this compound against HIV-1 has been quantified in various in vitro assays. The following tables summarize the key efficacy and toxicity data.

Table 1: In Vitro Efficacy of this compound against HIV-1

ParameterValueCell LineVirus StrainsReference
IC50 (Viral Gene Expression) ~0.25 µMHeLa rtTA HIVΔmls-[1][3][4]
EC50 (Viral Replication) ~250 nMCEM-GXRClade A & B wild-type, drug-resistant variants[1]

Table 2: In Vitro Cytotoxicity of this compound

ParameterValueCell LineReference
CC50 12,052 nMCEM-GXR[1]

Experimental Protocols

This section details the methodologies employed in the key experiments to characterize the anti-HIV-1 activity of this compound.

HIV-1 Replication Inhibition Assay
  • Cell Line: CEM-GXR cell line, which expresses Green Fluorescent Protein (GFP) upon HIV-1 infection.[1]

  • Viruses: Various strains of HIV-1, including clade A and B wild-type viruses and variants resistant to different classes of antiretroviral drugs.[1]

  • Protocol:

    • Seed CEM-GXR cells in appropriate culture vessels.

    • Infect the cells with the desired HIV-1 strain.

    • Treat the infected cell cultures with a range of concentrations of this compound.

    • Incubate the cultures for a period sufficient for viral replication and GFP expression.

    • Measure GFP expression using flow cytometry or a fluorescence plate reader to quantify the level of viral replication.

    • Calculate the EC50 value, which is the concentration of this compound that inhibits 50% of viral replication.

HIV-1 Gene Expression Assay
  • Cell Line: HeLa rtTA HIVΔmls cell line, which contains a doxycycline-inducible HIV-1 provirus.[2][7]

  • Protocol:

    • Culture HeLa rtTA HIVΔmls cells.

    • Induce HIV-1 gene expression by adding doxycycline to the culture medium.

    • Simultaneously treat the cells with different concentrations of this compound (e.g., 1.25 µM and 2.5 µM) or a vehicle control (e.g., DMSO).[2][7]

    • Harvest the cells after a 24-hour induction period.[2][7]

    • Prepare cell lysates and perform Western blot analysis to detect and quantify the levels of specific HIV-1 proteins such as Gag, Env, and Tat.[2][7]

    • Analyze the levels of viral RNAs (unspliced, singly spliced, and multiply spliced) using techniques like Northern blotting or RT-qPCR to assess the impact on RNA processing.

Visualizations

Signaling Pathway of this compound-Mediated Inhibition

GPS491_Mechanism This compound This compound HostCell Host Cell This compound->HostCell Enters SR_Proteins Splicing Regulatory (SR) Proteins This compound->SR_Proteins Alters Accumulation & Phosphorylation HostCell->SR_Proteins Spliced_RNA Spliced HIV-1 RNAs (singly and multiply) SR_Proteins->Spliced_RNA Regulates HIV1_Provirus HIV-1 Provirus HIV1_Transcription HIV-1 Transcription HIV1_Provirus->HIV1_Transcription Unspliced_RNA Unspliced HIV-1 RNA HIV1_Transcription->Unspliced_RNA Unspliced_RNA->Spliced_RNA Splicing Viral_Proteins HIV-1 Proteins (Gag, Env, Tat, etc.) Unspliced_RNA->Viral_Proteins Translation Spliced_RNA->Viral_Proteins Translation Inhibition Inhibition Spliced_RNA->Inhibition Virion_Assembly New Virion Assembly & Release Viral_Proteins->Virion_Assembly Viral_Proteins->Inhibition Virion_Assembly->Inhibition HIV1_Replication_Workflow Start Start Seed_Cells Seed CEM-GXR Cells Start->Seed_Cells Infect_Cells Infect with HIV-1 Seed_Cells->Infect_Cells Treat_Cells Treat with this compound (Dose Range) Infect_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Measure_GFP Measure GFP Expression (Flow Cytometry) Incubate->Measure_GFP Analyze Calculate EC50 Measure_GFP->Analyze End End Analyze->End HIV1_Gene_Expression_Workflow Start Start Culture_Cells Culture HeLa rtTA HIVΔmls Cells Start->Culture_Cells Induce Induce HIV-1 Expression (Doxycycline) Culture_Cells->Induce Treat Treat with this compound Induce->Treat Incubate Incubate for 24h Treat->Incubate Harvest Harvest Cells Incubate->Harvest Lyse Prepare Cell Lysates Harvest->Lyse Analyze_Protein Western Blot for HIV-1 Proteins Lyse->Analyze_Protein Analyze_RNA RT-qPCR for HIV-1 RNAs Lyse->Analyze_RNA End End Analyze_Protein->End Analyze_RNA->End

References

The Pan-Antiviral Agent GPS491: A Technical Overview of its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular and molecular mechanisms affected by the novel thiazole-5-carboxamide derivative, GPS491. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the antiviral properties and mechanism of action of this compound. This compound has demonstrated broad-spectrum antiviral activity, notably against Human Immunodeficiency Virus-1 (HIV-1), Adenovirus, and various Coronaviruses.[1][2][3][4] Its unique mode of action, targeting host cell RNA processing machinery, presents a promising new avenue for antiviral therapy.[3][4][5]

Core Mechanism of Action: Alteration of Host-Cell RNA Processing

This compound exerts its antiviral effects not by targeting viral enzymes directly, but by modulating the host cell's own cellular machinery.[3] The primary cellular process affected by this compound is RNA processing and accumulation.[1][2][3][4][5] The compound induces selective alterations in the accumulation, phosphorylation, and function of splicing regulatory SR (serine/arginine-rich) proteins.[2][3][4][5]

SR proteins are essential for the regulation of RNA splicing, a critical step in gene expression for both the host cell and invading viruses. By altering the function of these proteins, this compound creates an intracellular environment that is inhospitable to viral replication.[3] A key target that has been identified is the SR protein SRSF10, which is known to play a role in the replication of HIV-1 and Hepatitis B virus, as well as in the alternative splicing of the Bcl-x gene, which is involved in the regulation of apoptosis.[3]

cluster_virus Viral Replication Cycle cluster_host Host Cell Machinery Viral Gene Expression Viral Gene Expression Viral RNA Processing Viral RNA Processing Viral Gene Expression->Viral RNA Processing Viral Protein Synthesis Viral Protein Synthesis Viral RNA Processing->Viral Protein Synthesis Virion Assembly Virion Assembly Viral Protein Synthesis->Virion Assembly SR Proteins SR Proteins RNA Splicing RNA Splicing SR Proteins->RNA Splicing RNA Splicing->Viral RNA Processing disrupts This compound This compound This compound->SR Proteins alters phosphorylation & accumulation caption Mechanism of Action of this compound

Caption: Mechanism of Action of this compound

Quantitative Data Summary

The antiviral activity of this compound has been quantified across several key studies. The following tables summarize the efficacy of this compound against different viruses.

Table 1: Antiviral Activity of this compound against HIV-1
ParameterCell LineValueReference
EC50CEM-GXR~250 nM[1][5]
CC50CEM-GXR12,052 nM[1][5]
IC50 (Gene Expression)HeLa rtTA HIV∆mls~0.25 µM[1][2][4][5]
Protein Reduction (Gag, Env, Tat)HeLa rtTA HIV∆mls, J-Lat 10.6>90%[1][3]
Table 2: Antiviral Activity of this compound against Adenovirus
ParameterCell LineValueReference
Infectious Yield ReductionA549~1000-fold[2][3][4][5]
Maximal Inhibition ConcentrationA5492.5 µM[1]
Cell Metabolism at Max. InhibitionA54990% of control[1]

Impact on Specific Viral Pathways

HIV-1 Replication

This compound potently inhibits HIV-1 replication by disrupting viral RNA accumulation and subsequent gene expression.[1][3] This leads to a significant reduction in the production of essential viral proteins, including Gag, Env, and Tat.[1] The compound alters the balance of unspliced, singly spliced, and multiply spliced HIV-1 RNAs, which is critical for the coordinated expression of viral proteins.[1][2][4][5] Notably, this compound is effective against a range of HIV-1 strains, including those with resistance to existing antiretroviral therapies.[1][3]

Proviral DNA Proviral DNA Transcription Transcription Proviral DNA->Transcription Unspliced RNA Unspliced RNA Transcription->Unspliced RNA Singly Spliced RNA Singly Spliced RNA Transcription->Singly Spliced RNA Multiply Spliced RNA Multiply Spliced RNA Transcription->Multiply Spliced RNA Gag, Pol Proteins Gag, Pol Proteins Unspliced RNA->Gag, Pol Proteins Vif, Vpr, Vpu, Env Proteins Vif, Vpr, Vpu, Env Proteins Singly Spliced RNA->Vif, Vpr, Vpu, Env Proteins Tat, Rev, Nef Proteins Tat, Rev, Nef Proteins Multiply Spliced RNA->Tat, Rev, Nef Proteins This compound This compound This compound->Unspliced RNA alters accumulation This compound->Singly Spliced RNA alters accumulation This compound->Multiply Spliced RNA alters accumulation caption Effect of this compound on HIV-1 RNA Processing

Caption: Effect of this compound on HIV-1 RNA Processing

Adenovirus Replication

In the context of adenovirus infection, this compound treatment leads to a drastic reduction in infectious virus production.[2][3][4][5] The compound disrupts the temporal regulation of viral gene expression, altering the processing of early E1A transcripts and consequently inhibiting the expression of other early genes.[1] This early disruption prevents the onset of viral DNA replication and the subsequent expression of late viral genes, such as hexon, which is a major component of the viral capsid.[1][2][4][5]

Coronavirus Replication

This compound has demonstrated efficacy against multiple human coronaviruses, including the seasonal strains 229E and OC43, as well as the pandemic strain SARS-CoV-2.[2][3][4] The mechanism of action in coronaviruses also involves the inhibition of viral structural protein expression, specifically the nucleocapsid (N) and spike (S) proteins.[3] This disruption ultimately hinders the formation of new virus particles.[2][4]

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Lines and Culture
  • CEM-GXR: A T-lymphoblastoid cell line used for assessing HIV-1 replication. These cells express GFP upon HIV-1 infection, allowing for fluorometric quantification of viral replication.

  • HeLa rtTA HIV∆mls: A HeLa cell line containing a doxycycline-inducible HIV-1 provirus, used to study the effects of this compound on HIV-1 gene expression in a controlled manner.

  • J-Lat 10.6: A Jurkat CD4+ T cell line latently infected with a replication-defective HIV-1 provirus that expresses GFP. This line is used to study the effects of compounds on viral protein expression from an integrated provirus.

  • A549: A human lung adenocarcinoma cell line commonly used for studies of respiratory viruses, including adenovirus.

Western Blotting

To assess the impact of this compound on viral protein levels, standard Western blotting techniques were employed.[1][5]

  • Cell Lysis: Treated and control cells were harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate was determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies specific for the viral proteins of interest (e.g., HIV-1 Gag, Env, Tat; Adenovirus E1A, hexon).

  • Detection: A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) was used, and the signal was visualized using a chemiluminescent substrate.

Immunofluorescence

Immunofluorescence was utilized to visualize the expression of viral proteins within infected cells.[5]

  • Cell Plating and Infection: A549 cells were plated on coverslips and infected with adenovirus.

  • This compound Treatment: Following infection, cells were treated with this compound or a vehicle control.

  • Fixation and Permeabilization: At the desired time point, cells were fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Antibody Staining: Cells were incubated with a primary antibody against a viral protein (e.g., hexon), followed by a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips were mounted on slides and imaged using a fluorescence microscope.

cluster_wb Western Blotting Workflow cluster_if Immunofluorescence Workflow WB1 Cell Lysis & Protein Extraction WB2 SDS-PAGE WB1->WB2 WB3 Protein Transfer WB2->WB3 WB4 Immunoblotting WB3->WB4 WB5 Detection & Quantification WB4->WB5 IF1 Cell Plating, Infection & Treatment IF2 Fixation & Permeabilization IF1->IF2 IF3 Antibody Staining IF2->IF3 IF4 Fluorescence Microscopy IF3->IF4 caption Key Experimental Workflows

Caption: Key Experimental Workflows

Preclinical Development and Future Outlook

Currently, this compound is in the preclinical stages of development, with ongoing studies in animal models to assess its toxicity and in vivo efficacy.[3] The broad-spectrum antiviral activity of this compound, coupled with its host-directed mechanism of action, makes it a promising candidate for further development. A host-directed therapeutic is less likely to be susceptible to the development of viral resistance, a major challenge with many current antiviral drugs. Future research will likely focus on elucidating the precise molecular interactions between this compound and the host cell's RNA processing machinery to further optimize its antiviral effects and minimize any potential off-target effects.[3] The development of this compound and similar compounds could represent a significant advancement in our ability to combat a wide range of viral infections.

References

Initial Toxicity Screening of GPS491: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPS491, a novel thiazole-5-carboxamide derivative, has demonstrated potent pan-antiviral activity against a range of viruses, including HIV-1, adenovirus, and coronaviruses, by modulating host cell RNA processing.[1][2][3][4][5] Developed as a medicinal chemistry optimization of a prior compound, this compound was designed to retain antiviral efficacy while exhibiting reduced toxicity.[2][3][5] This document provides a comprehensive overview of the initial in vitro toxicity screening of this compound, presenting a foundational dataset for its preclinical safety assessment. The assays conducted evaluate the compound's effects on general cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. The data herein suggest a favorable preliminary safety profile for this compound, warranting further investigation in advanced preclinical models.

Introduction

The early assessment of a drug candidate's toxicity is a critical step in the pharmaceutical development process, significantly mitigating the risk of late-stage failures.[6][7] For novel antiviral agents like this compound, which acts by targeting host cellular machinery, a thorough understanding of off-target effects is paramount.[4] this compound's mechanism of action involves the modulation of splicing regulatory SR proteins, which could theoretically impact cellular homeostasis.[2][3] Therefore, a battery of in vitro toxicity assays was performed as a first step to identify any potential liabilities.[8][9][10]

This whitepaper details the experimental protocols and results from the initial toxicity screening of this compound. The screening cascade was designed to assess the compound's potential for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, providing essential data for its continued development.

Experimental Protocols

General Cell Culture

All cell lines were maintained in a humidified incubator at 37°C with 5% CO2. Specific media and subculturing conditions were followed as per the supplier's recommendations.

Cytotoxicity Assays

2.2.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10][11]

  • Cell Seeding: HeLa and HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound (0.1 to 100 µM) for 24 and 48 hours.

  • MTT Addition: Following treatment, 20 µL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

2.2.2. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[11][12][13]

  • Cell Seeding and Treatment: Similar to the MTT assay, HeLa and HepG2 cells were seeded and treated with this compound.

  • Sample Collection: After the treatment period, 50 µL of the cell culture supernatant was collected.

  • LDH Reaction: The supernatant was mixed with the LDH assay reagent according to the manufacturer's protocol.

  • Absorbance Measurement: The absorbance was measured at 490 nm. Cytotoxicity was calculated as a percentage of the maximum LDH release from lysed control cells.

Genotoxicity Assays

2.3.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a compound.[4][7][14][15]

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

  • Metabolic Activation: The assay was performed with and without the addition of a rat liver S9 fraction for metabolic activation.

  • Treatment: Bacterial cultures were exposed to various concentrations of this compound.

  • Plating: The treated bacteria were plated on minimal glucose agar plates.

  • Colony Counting: The number of revertant colonies was counted after 48-72 hours of incubation. A significant, dose-dependent increase in revertant colonies compared to the negative control was considered a positive result.

2.3.2. In Vitro Micronucleus Assay

The micronucleus assay detects chromosomal damage by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[1][6][8][9][16]

  • Cell Line: Chinese Hamster Ovary (CHO) cells were used.

  • Treatment: Cells were treated with this compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (1.5-2.0 cell cycles) without S9.

  • Cytokinesis Block: Cytochalasin B was added to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific dye.

  • Scoring: The frequency of micronucleated binucleated cells was scored microscopically.

Hepatotoxicity Assay

In vitro hepatotoxicity was assessed using the HepG2 human hepatoma cell line.[3][17][18][19]

  • Cell Culture: HepG2 cells were cultured to confluence.

  • Treatment: Cells were exposed to a range of concentrations of this compound for 48 hours.

  • Endpoints:

    • Cell Viability: Assessed using the MTT assay as described in section 2.2.1.

    • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage: Enzyme levels in the culture medium were measured using commercially available assay kits as indicators of hepatocellular injury.

Cardiotoxicity Assay (hERG Inhibition)

The potential for cardiotoxicity was evaluated by assessing the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[20][21][22][23]

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel were used.

  • Assay Method: Automated patch-clamp electrophysiology was employed to measure hERG channel currents.

  • Treatment: Cells were exposed to cumulative concentrations of this compound.

  • Data Analysis: The concentration-response of hERG current inhibition was determined, and an IC50 value was calculated.

Results

The quantitative data from the initial toxicity screening of this compound are summarized in the following tables.

Cytotoxicity Data
Assay Cell Line Exposure Time (h) This compound CC50 (µM)
MTTHeLa24> 100
MTTHeLa4885.2
MTTHepG224> 100
MTTHepG24892.5
LDHHeLa48> 100
LDHHepG248> 100

Table 1: Cytotoxicity of this compound. CC50 (50% cytotoxic concentration) values were determined from dose-response curves.

Genotoxicity Data
Assay Metabolic Activation (S9) Result
Ames Test (TA98, TA100, TA1535, TA1537)With and WithoutNegative
In Vitro Micronucleus Assay (CHO cells)With and WithoutNegative

Table 2: Genotoxicity assessment of this compound.

Hepatotoxicity Data
Endpoint This compound Concentration (µM) Result
Cell Viability (MTT, 48h)up to 100CC50 = 92.5 µM
ALT Leakage (48h)up to 100No significant increase
AST Leakage (48h)up to 100No significant increase

Table 3: Hepatotoxicity of this compound in HepG2 cells.

Cardiotoxicity Data
Assay Result
hERG Channel Inhibition (Automated Patch Clamp)IC50 > 30 µM

Table 4: Cardiotoxicity assessment of this compound.

Visualizations

experimental_workflow cluster_invitro In Vitro Toxicity Screening cytotoxicity Cytotoxicity Assays (MTT, LDH) decision Assess Risk Profile cytotoxicity->decision genotoxicity Genotoxicity Assays (Ames, Micronucleus) genotoxicity->decision hepatotoxicity Hepatotoxicity Assay (HepG2) hepatotoxicity->decision cardiotoxicity Cardiotoxicity Assay (hERG) cardiotoxicity->decision start This compound (New Chemical Entity) start->cytotoxicity start->genotoxicity start->hepatotoxicity start->cardiotoxicity proceed Proceed to In Vivo Studies decision->proceed Favorable Profile stop Stop/Optimize decision->stop Unfavorable Profile apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway stress Cellular Stress (e.g., Drug-induced) bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc cas8 Caspase-8 (Initiator) disc->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis oxidative_stress_pathway cluster_damage Cellular Damage cluster_response Cellular Response drug Drug/Xenobiotic (this compound) ros Reactive Oxygen Species (ROS) Generation drug->ros lipid Lipid Peroxidation ros->lipid protein Protein Oxidation ros->protein dna DNA Damage ros->dna antioxidants Antioxidant Defense (e.g., Nrf2 pathway) ros->antioxidants apoptosis Apoptosis lipid->apoptosis protein->apoptosis repair DNA Repair Mechanisms dna->repair dna->apoptosis

References

Methodological & Application

Application Notes and Protocols for GPS491 in Coronavirus Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPS491, a thiazole-5-carboxamide derivative, has demonstrated potent pan-antiviral activity, notably against various coronaviruses, including SARS-CoV-2.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in coronavirus replication studies. It outlines the compound's mechanism of action, summarizes its antiviral efficacy, and offers step-by-step instructions for key in vitro assays to evaluate its impact on viral replication and host cell pathways.

Introduction

The ongoing threat of coronavirus outbreaks necessitates the development of broad-spectrum antiviral therapeutics. This compound has emerged as a promising candidate that targets host cellular factors involved in RNA processing, a crucial step for the replication of many viruses.[1][2][4] By modulating the function of splicing regulatory (SR) proteins, this compound disrupts viral RNA processing and accumulation, leading to the inhibition of viral structural protein expression and the formation of new virus particles.[1][2][4][5] This host-directed mechanism of action suggests a higher barrier to the development of viral resistance.

Data Presentation

Antiviral Activity and Cytotoxicity of this compound
CompoundVirusCell LineParameterValueReference
This compoundHIV-1CEM-GXREC50~250 nM[1][6]
This compoundAdenovirus (HAdV-C5)A549IC50~1 µM[1]
This compoundCoronaviruses (229E, OC43, SARS-CoV-2)Huh7Effective ConcentrationLow µM Doses[1][2][4]
This compoundUninfectedA549CC50 (Trypan Blue)>40 µM[1]
This compoundUninfectedCEM-GXRCC5012,052 nM[6]
This compoundUninfectedA549Cell Metabolism (at 2.5 µM)90% of control[1]

Signaling Pathway

The proposed mechanism of action for this compound involves the modulation of host cell splicing regulatory (SR) proteins. This interference disrupts the normal processing and accumulation of viral RNA, which is essential for the synthesis of viral proteins and the assembly of new virions.

GPS491_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus_replication Coronavirus Replication Cycle This compound This compound SR_Proteins Splicing Regulatory (SR) Proteins This compound->SR_Proteins Inhibits/Alters Function RNA_Processing Host RNA Processing & Accumulation SR_Proteins->RNA_Processing Regulates Viral_RNA_Processing Viral RNA Processing & Accumulation SR_Proteins->Viral_RNA_Processing Co-opted for Viral Replication Viral_Protein_Synthesis Viral Structural Protein Synthesis Viral_RNA_Processing->Viral_Protein_Synthesis Viral_RNA_Processing->Viral_Protein_Synthesis Inhibited by this compound Viral_Entry Viral Entry Viral_Replication_Complex Viral Replication & Transcription Viral_Entry->Viral_Replication_Complex Viral_Replication_Complex->Viral_RNA_Processing Virion_Assembly New Virion Assembly Viral_Protein_Synthesis->Virion_Assembly Viral_Release Viral Release Virion_Assembly->Viral_Release

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the antiviral efficacy of this compound against coronaviruses in vitro.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Host Cells (e.g., Huh7, Vero E6) Virus_Infection Infect Cells with Coronavirus (e.g., SARS-CoV-2, 229E, OC43) Cell_Seeding->Virus_Infection Compound_Preparation Prepare Serial Dilutions of this compound Treatment_Addition Add this compound to Infected Cells Compound_Preparation->Treatment_Addition Virus_Infection->Treatment_Addition Incubation Incubate for 24-72 hours Treatment_Addition->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., CellTiter-Glo, alamarBlue) Incubation->Cytotoxicity_Assay Viral_RNA_Quantification Viral RNA Quantification (RT-qPCR from supernatant) Incubation->Viral_RNA_Quantification Viral_Protein_Analysis Viral Protein Analysis (Western Blot, Immunofluorescence) Incubation->Viral_Protein_Analysis Viral_Titer_Reduction Viral Titer Reduction Assay (Plaque Assay, TCID50) Incubation->Viral_Titer_Reduction

Caption: General workflow for in vitro evaluation of this compound.

Protocol 1: Coronavirus Replication Inhibition Assay (RT-qPCR)

This protocol is designed to quantify the effect of this compound on the production of viral RNA in the supernatant of infected cells.

Materials:

  • Huh7 or other susceptible cell line (e.g., Vero E6)

  • Coronavirus strain (e.g., 229E, OC43, or SARS-CoV-2)

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM) with 2% FBS

  • 96-well cell culture plates

  • Viral RNA extraction kit

  • One-step RT-qPCR kit and primers/probes specific for the target coronavirus.

Procedure:

  • Cell Seeding: Seed Huh7 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Infection: The following day, infect the cells with the coronavirus at a specified multiplicity of infection (MOI). For example, use an MOI of 0.1 for 229E and 1 for OC43 in Huh7 cells.[3] For SARS-CoV-2, an MOI of 0.03 can be used.[3]

  • Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 72 hours.

  • Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR: Perform one-step RT-qPCR using primers and probes specific to the coronavirus genome to quantify the amount of viral RNA in each sample.

  • Data Analysis: Calculate the reduction in viral RNA levels in this compound-treated wells compared to the DMSO control to determine the compound's inhibitory effect.

Protocol 2: Western Blot Analysis of Viral Protein Expression

This protocol is used to assess the impact of this compound on the expression of viral structural proteins, such as the Nucleocapsid (N) and Spike (S) proteins.

Materials:

  • Infected and treated cell lysates from Protocol 1 (or a separate experiment in 6-well plates)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against coronavirus N and S proteins

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the viral N and S proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the viral protein bands in the this compound-treated samples to the DMSO control to determine the effect on protein expression.

Protocol 3: Cytotoxicity Assay

This protocol is essential to ensure that the observed antiviral effects of this compound are not due to general cellular toxicity.

Materials:

  • Uninfected host cells (same as used in the antiviral assays)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or alamarBlue™ Cell Viability Reagent.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as for the antiviral assays.

  • Treatment: Add serial dilutions of this compound to the wells, including a DMSO-only control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24-72 hours).

  • Assay:

    • For CellTiter-Glo®: Follow the manufacturer's protocol to measure the ATP levels, which correlate with cell viability.

    • For alamarBlue™: Add the reagent to the wells and incubate for 2-6 hours. Measure the fluorescence, which indicates metabolic activity.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the DMSO control. Determine the 50% cytotoxic concentration (CC50).

Conclusion

This compound represents a promising broad-spectrum antiviral agent with a host-directed mechanism of action that is effective against a range of coronaviruses. The protocols provided herein offer a framework for researchers to further investigate the potential of this compound as a therapeutic agent for current and future coronavirus threats. The low cytotoxicity and the novel mechanism of targeting host RNA processing machinery make this compound a compelling candidate for further preclinical and clinical development.

References

Application Note: Methodology for Testing GPS491 Against Adenovirus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPS491, a thiazole-5-carboxamide derivative, has demonstrated potent antiviral activity against a broad spectrum of viruses, including human adenovirus serotype 5 (HAdV-C5).[1][2][3] This compound functions by modulating the host cell's RNA processing machinery, leading to a significant reduction in viral replication.[1][4][5] Specifically, this compound alters the processing of the essential adenovirus early gene, E1A, which subsequently inhibits viral DNA replication and the expression of late viral genes.[1][2][3] This unique mechanism of action, targeting a host dependency rather than a viral enzyme, presents a promising strategy for antiviral drug development with a potential for a higher barrier to resistance.

This document provides detailed protocols for evaluating the efficacy of this compound against adenovirus in a laboratory setting. The described methodologies cover the assessment of antiviral activity, cytotoxicity, and the compound's impact on viral gene expression and DNA replication.

Mechanism of Action: this compound against Adenovirus

This compound's primary mechanism against adenovirus involves the disruption of viral RNA processing.[1][4] The compound induces selective changes in the accumulation and phosphorylation of cellular splicing regulatory SR proteins.[1][3] This alteration of the host's splicing machinery has a profound effect on the lifecycle of adenovirus, which relies heavily on alternative RNA splicing to generate a diverse proteome from a compact genome. The key consequence is the altered processing of E1A RNA, a critical early transcript that orchestrates the subsequent stages of viral replication. This disruption leads to a cascade of inhibitory effects, including the suppression of other early viral gene expression, a blockage of viral DNA amplification, and ultimately, the inhibition of late viral gene (e.g., hexon) expression.[2][3][6]

cluster_adenovirus_lifecycle Adenovirus Replication Cycle cluster_gps491_inhibition This compound Mechanism of Action Adenovirus Adenovirus (HAdV-C5) HostCell Host Cell (e.g., A549) Adenovirus->HostCell Infection E1A_RNA_Processing E1A RNA Processing HostCell->E1A_RNA_Processing Early_Genes Early Gene Expression E1A_RNA_Processing->Early_Genes Viral_DNA_Replication Viral DNA Replication Early_Genes->Viral_DNA_Replication Late_Genes Late Gene Expression Viral_DNA_Replication->Late_Genes Progeny_Virions Progeny Virions Late_Genes->Progeny_Virions This compound This compound SR_Proteins Host SR Proteins This compound->SR_Proteins Alters Accumulation/ Phosphorylation SR_Proteins->E1A_RNA_Processing Inhibits

This compound mechanism of action against adenovirus.

Data Presentation

The following tables provide a structured summary of the quantitative data that can be generated from the experimental protocols outlined below.

Table 1: Antiviral Activity and Cytotoxicity of this compound

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound~1.0>25>25
ControlValueValueValue

Table 2: Effect of this compound on Adenovirus Gene Expression and DNA Replication

TreatmentRelative E1A RNA AbundanceRelative Hexon Protein ExpressionRelative Viral DNA Amplification
DMSO (Control)100%100%100%
This compound (2.5 µM)Reduced ValueReduced ValueReduced Value
This compound (5.0 µM)Further Reduced ValueFurther Reduced ValueFurther Reduced Value

Experimental Protocols

The following protocols are adapted from established methodologies for testing antiviral compounds against adenovirus.[1]

Cell Culture and Virus Propagation
  • Cell Line: A549 cells (human lung carcinoma) are commonly used for adenovirus studies.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strain: Human adenovirus serotype 5 (HAdV-C5).

  • Virus Propagation: Propagate HAdV-C5 in A549 cells and purify by standard methods. Determine the virus titer (Infectious Units/mL) by an endpoint dilution assay.

Antiviral Activity Assay (Infectious Virus Yield Reduction)

This assay determines the concentration of this compound required to inhibit adenovirus replication.

  • Procedure:

    • Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells per well and incubate overnight.

    • Infect the cells with HAdV-C5 at a Multiplicity of Infection (MOI) of 100 IU/cell for 1 hour.

    • Remove the virus inoculum and replace it with fresh culture medium containing serial dilutions of this compound or DMSO as a vehicle control.

    • Incubate the plates for 24 hours.

    • Harvest the virus by scraping the cells into the culture medium.

    • Subject the cell suspension to three freeze-thaw cycles to release intracellular virions.

    • Determine the infectious virus titer in the lysates by an endpoint dilution assay on fresh A549 cells.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of virus inhibition against the log concentration of this compound.

Cytotoxicity Assay (Metabolic Activity)

This assay assesses the effect of this compound on the viability of uninfected cells.

  • Procedure:

    • Seed A549 cells in a 96-well plate.

    • Treat the cells with the same serial dilutions of this compound used in the antiviral assay.

    • Incubate for 24 hours.

    • Assess cell viability using a metabolic assay such as alamarBlue or MTS, following the manufacturer's instructions.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis of Viral Protein Expression

This protocol is for detecting the expression of viral proteins, such as the late protein hexon.

  • Procedure:

    • Seed and infect A549 cells as described in the antiviral activity assay, treating with a fixed concentration of this compound (e.g., 2.5 µM) or DMSO.

    • At 24 hours post-infection, wash the cells with PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against adenovirus hexon and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative expression of hexon protein.

Quantitative PCR (qPCR) for Viral DNA Replication

This method quantifies the amount of viral DNA to assess the effect of this compound on replication.

  • Procedure:

    • Infect and treat A549 cells as described for the Western blot analysis.

    • At various time points post-infection (e.g., 16, 20, and 24 hours), isolate total DNA from the cells.[6]

    • Perform qPCR using primers specific for an adenovirus gene (e.g., E1A) and a host housekeeping gene for normalization.

  • Data Analysis: Calculate the relative abundance of viral DNA in this compound-treated samples compared to DMSO-treated controls.[6]

Reverse Transcription-Quantitative PCR (RT-qPCR) for Viral RNA Expression

This assay measures the levels of specific viral transcripts.

  • Procedure:

    • Infect and treat A549 cells as for the Western blot analysis.

    • At different time points post-infection (e.g., 8, 16, and 24 hours), extract total RNA from the cells.[6]

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for adenovirus early (E1A, E1B, E2A, E4) and late transcripts, as well as a host housekeeping gene.[6]

  • Data Analysis: Determine the relative abundance of each viral RNA in this compound-treated cells compared to controls.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for testing the efficacy of this compound against adenovirus.

cluster_workflow Experimental Workflow for this compound Testing cluster_assays Assays cluster_data Data Analysis Start Start: A549 Cell Culture Infection Infect with Adenovirus (HAdV-C5) Start->Infection CytotoxicityAssay Cytotoxicity Assay (Uninfected Cells) Start->CytotoxicityAssay Treatment Treat with this compound (or DMSO control) Infection->Treatment Incubation Incubate (24h) Treatment->Incubation YieldAssay Virus Yield Reduction Assay Incubation->YieldAssay WesternBlot Western Blot (Viral Proteins) Incubation->WesternBlot qPCR qPCR (Viral DNA) Incubation->qPCR RTqPCR RT-qPCR (Viral RNA) Incubation->RTqPCR IC50 Calculate IC50 YieldAssay->IC50 CC50 Calculate CC50 CytotoxicityAssay->CC50 ProteinQuant Quantify Protein Expression WesternBlot->ProteinQuant DNAQuant Quantify DNA Replication qPCR->DNAQuant RNAQuant Quantify RNA Expression RTqPCR->RNAQuant

Workflow for evaluating this compound against adenovirus.

References

Application Notes and Protocols for GPS491 in Drug-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPS491 is a novel thiazole-5-carboxamide derivative that has demonstrated potent antiviral activity against a broad range of Human Immunodeficiency Virus type 1 (HIV-1) strains, including those resistant to existing antiretroviral drugs.[1][2][3] Unlike many current antiretrovirals that target viral enzymes, this compound acts on a host cellular process, making it a promising candidate for overcoming drug resistance.[2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound against drug-resistant HIV-1 strains and elucidating its mechanism of action.

This compound inhibits HIV-1 replication by modulating host cell RNA processing machinery.[1][4] Specifically, it alters the accumulation and phosphorylation of serine-arginine-rich (SR) proteins, which are essential host factors for the splicing and processing of viral RNA.[2][4] This disruption leads to a significant reduction in the production of viral proteins, including Gag, Env, and Tat, ultimately suppressing viral replication.[1][5]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against wild-type and drug-resistant HIV-1 strains.

Table 1: Antiviral Activity of this compound against HIV-1 Strains

HIV-1 StrainTypeEC50 (µM)
Clade A (97USSN54)Wild-Type~0.25
Clade B (IIIB)Wild-Type~0.25
Reverse Transcriptase Inhibitor-Resistant (E00443)Drug-Resistant~0.25
Protease Inhibitor-Resistant (2948)Drug-Resistant~0.25
Integrase Inhibitor-Resistant (11845)Drug-Resistant~0.25
Entry Inhibitor-ResistantDrug-Resistant~0.25

EC50 (50% effective concentration) values were determined in CEM-GXR cells.[1]

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)
CEM-GXR12.052

CC50 (50% cytotoxic concentration) values were determined using standard cell viability assays.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effect by targeting host cell factors involved in RNA processing, specifically the SR proteins. This mechanism is distinct from conventional antiretroviral drugs that directly inhibit viral enzymes. By modulating the host's machinery, this compound creates an unfavorable environment for viral replication, a strategy that may present a higher barrier to the development of drug resistance.[2]

GPS491_Mechanism cluster_cell Host Cell cluster_virus HIV-1 Lifecycle This compound This compound SR_Kinases SR Protein Kinases (e.g., SRPK, CLK) This compound->SR_Kinases SR_Proteins SR Proteins (e.g., SRSF10) SR_Kinases->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins HIV_pre_mRNA HIV-1 pre-mRNA pSR_Proteins->HIV_pre_mRNA Regulates Splicing Spliced_mRNA Spliced HIV-1 mRNAs (Unspliced, Singly, Multiply) HIV_pre_mRNA->Spliced_mRNA Viral_Proteins HIV-1 Proteins (Gag, Env, Tat) Spliced_mRNA->Viral_Proteins Translation Virion_Assembly Virion Assembly & Release Viral_Proteins->Virion_Assembly Infection Infection & Integration Virion_Assembly->Infection New Infection Cycle Transcription Transcription Infection->Transcription Transcription->HIV_pre_mRNA

Caption: Mechanism of Action of this compound on HIV-1 Replication.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.

HIV-1 Antiviral Activity Assay in CEM-GXR Cells

This protocol is designed to determine the 50% effective concentration (EC50) of this compound against various HIV-1 strains. CEM-GXR cells are engineered to express a green fluorescent protein (GFP) reporter upon HIV-1 Tat protein expression, allowing for easy quantification of infected cells by flow cytometry.

Materials:

  • CEM-GXR cells

  • Complete RPMI-1640 medium (supplemented with 20% fetal calf serum, penicillin, and streptomycin)

  • HIV-1 viral stocks (wild-type and drug-resistant strains)

  • This compound stock solution (dissolved in DMSO)

  • 96-well culture plates

  • Flow cytometer

Procedure:

  • Seed 1 x 10^5 CEM-GXR cells per well in a 96-well plate in complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in the medium. The final DMSO concentration should not exceed 0.1%.

  • Add the diluted this compound to the wells containing the cells. Include a DMSO-only control.

  • Infect the cells with the desired HIV-1 strain at a multiplicity of infection (MOI) of 0.03.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • After incubation, harvest the cells and fix them in 2% formaldehyde/PBS.

  • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Calculate the EC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow A Seed CEM-GXR cells (1x10^5 cells/well) C Add this compound and controls to cells A->C B Prepare serial dilutions of this compound B->C D Infect with HIV-1 strain (MOI = 0.03) C->D E Incubate for 72 hours (37°C, 5% CO2) D->E F Harvest and fix cells E->F G Analyze GFP expression by Flow Cytometry F->G H Calculate EC50 G->H

Caption: Workflow for HIV-1 Antiviral Activity Assay.
Western Blot Analysis of HIV-1 Protein Expression

This protocol is used to qualitatively and quantitatively assess the effect of this compound on the expression of key HIV-1 proteins (Gag, Env, Tat).

Materials:

  • HeLa rtTA HIV∆mls cells (or other suitable cell line with an inducible HIV-1 provirus)

  • Doxycycline (or other appropriate inducer)

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (anti-Gag, anti-Env, anti-Tat, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HeLa rtTA HIV∆mls cells in 6-well plates and grow to 70% confluency.

  • Treat the cells with the desired concentrations of this compound (e.g., 1.25 µM and 2.5 µM) or DMSO as a control.

  • Induce HIV-1 gene expression by adding doxycycline (2 µg/mL).

  • Incubate for 24 hours at 37°C.

  • Lyse the cells in RIPA buffer and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and then probe with primary antibodies against HIV-1 Gag, Env, Tat, and a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

RT-qPCR for Analysis of HIV-1 RNA Splicing

This protocol quantifies the levels of unspliced (US), singly spliced (SS), and multiply spliced (MS) HIV-1 RNA to determine how this compound affects viral RNA processing.

Materials:

  • Infected cells treated with this compound or DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers specific for US, SS, and MS HIV-1 RNA species, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Treat infected cells with this compound as described in the previous protocols.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • Perform qPCR using primers specific for the different HIV-1 RNA splice variants and the housekeeping gene.

  • The thermal cycling conditions should be optimized for the specific primers used, but a general protocol is: 95°C for 5 min, followed by 40-45 cycles of 95°C for 5 sec and 60°C for 30 sec.

  • Analyze the qPCR data using the ∆∆Ct method to determine the relative abundance of each RNA species, normalized to the housekeeping gene.

RTqPCR_Workflow A Treat infected cells with this compound/DMSO B Extract total RNA A->B C Synthesize cDNA B->C D Perform qPCR with specific primers (US, SS, MS, GAPDH) C->D E Analyze data using ∆∆Ct method D->E F Determine relative RNA abundance E->F

Caption: Workflow for RT-qPCR Analysis of HIV-1 RNA Splicing.

Conclusion

This compound represents a promising new class of anti-HIV-1 compounds that target a host-cell process, thereby offering a potential solution to the challenge of drug resistance. The protocols outlined in these application notes provide a framework for researchers to investigate the antiviral properties of this compound and similar compounds. By elucidating the detailed mechanism of action and quantifying its efficacy against a panel of drug-resistant HIV-1 strains, the scientific community can further validate the potential of host-directed therapeutics in the fight against HIV/AIDS.

References

Application Notes: Assessing the Impact of GPS491 on Host Cell RNA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GPS491 is a novel small molecule inhibitor with potential therapeutic applications. Understanding its mechanism of action is crucial for further development and clinical translation. A key aspect of this is to elucidate its impact on the host cell's transcriptome, as changes in RNA expression can reveal the cellular pathways and processes affected by the compound. These application notes provide a comprehensive protocol for assessing the global transcriptomic changes in a human cell line upon treatment with this compound using RNA sequencing (RNA-seq). RNA-seq is a powerful and unbiased method for profiling the entire transcriptome, allowing for the identification of differentially expressed genes, novel transcripts, and alternative splicing events.[1][2] This protocol is intended for researchers, scientists, and drug development professionals.

Core Principle

The fundamental principle of this protocol is to compare the transcriptomes of cells treated with this compound to those of vehicle-treated control cells. This comparison will identify genes and pathways that are significantly up- or downregulated by this compound, providing insights into its biological activity. The workflow involves cell culture and treatment, RNA extraction and quality control, library preparation, high-throughput sequencing, and bioinformatic data analysis.[3][4]

Experimental Protocols

1. Cell Culture and this compound Treatment

This protocol outlines the treatment of a human cell line (e.g., HeLa, HEK293) with this compound.

  • Materials:

    • Human cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Vehicle control (e.g., DMSO)

    • 6-well tissue culture plates

    • Incubator (37°C, 5% CO2)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow the cells to adhere and grow for 24 hours in the incubator.

    • Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations. Also, prepare a vehicle control medium containing the same concentration of the solvent.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

    • After incubation, wash the cells twice with ice-cold PBS.

    • Proceed immediately to RNA extraction.

2. RNA Extraction and Quality Control

This section describes the isolation of total RNA from the treated and control cells and the assessment of its quality.

  • Materials:

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

    • RNase-free water

    • Spectrophotometer (e.g., NanoDrop)

    • Agilent Bioanalyzer or equivalent

  • Procedure:

    • Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.

    • Follow the manufacturer's protocol for RNA extraction.

    • Elute the RNA in RNase-free water.

    • Quantify the RNA concentration and assess purity using a spectrophotometer.

    • Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for RNA-seq.[3]

3. RNA-Seq Library Preparation and Sequencing

This protocol details the preparation of cDNA libraries from the extracted RNA for sequencing.

  • Materials:

    • RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)

    • Magnetic stand

    • PCR thermocycler

    • Next-generation sequencer (e.g., Illumina NovaSeq)

  • Procedure:

    • Follow the manufacturer's instructions for the chosen library preparation kit. The general steps include:

      • mRNA purification (poly-A selection) or ribosomal RNA depletion.

      • RNA fragmentation.

      • First and second-strand cDNA synthesis.

      • End repair and A-tailing.

      • Adapter ligation.

      • PCR amplification of the library.

    • Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.

    • Pool the libraries and perform sequencing on a next-generation sequencing platform. A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis.[5]

4. Data Analysis

The raw sequencing data needs to be processed and analyzed to identify differentially expressed genes.[4]

  • Software/Tools:

    • FastQC (for quality control of raw reads)

    • Trimmomatic or similar (for trimming adapter sequences and low-quality reads)

    • STAR or HISAT2 (for aligning reads to a reference genome)

    • featureCounts or htseq-count (for counting reads per gene)

    • DESeq2 or edgeR (for differential gene expression analysis)

    • GSEA or DAVID (for pathway and functional enrichment analysis)

  • Pipeline:

    • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

    • Trimming: Remove adapter sequences and low-quality bases from the reads.

    • Alignment: Align the trimmed reads to the human reference genome.

    • Read Counting: Quantify the number of reads mapping to each gene.

    • Differential Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the controls.

    • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to understand the biological processes affected by this compound.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: RNA Quality Control

Sample IDConcentration (ng/µL)A260/A280A260/A230RIN
Control_1150.22.052.109.8
Control_2145.82.062.129.7
Control_3155.12.042.099.9
GPS491_1160.52.072.119.6
GPS491_2158.32.052.139.8
GPS491_3162.02.062.109.7

Table 2: Top 10 Differentially Expressed Genes

Gene Namelog2FoldChangep-valueAdjusted p-value
GENE_A2.581.2e-153.5e-11
GENE_B-1.754.5e-128.1e-08
GENE_C3.102.1e-102.9e-06
GENE_D-2.208.9e-109.5e-06
GENE_E1.951.5e-081.2e-04
GENE_F-1.503.2e-082.1e-04
GENE_G2.806.7e-083.8e-04
GENE_H-2.051.1e-075.5e-04
GENE_I2.352.4e-071.0e-03
GENE_J-1.885.3e-071.9e-03

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Data Analysis CellCulture Cell Culture & this compound Treatment RNA_Extraction RNA Extraction CellCulture->RNA_Extraction QC1 RNA Quality Control (RIN) RNA_Extraction->QC1 LibPrep RNA-Seq Library Preparation QC1->LibPrep Sequencing Next-Generation Sequencing LibPrep->Sequencing RawData Raw Sequencing Data Sequencing->RawData QC2 Read Quality Control (FastQC) RawData->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA FunctionalAnalysis Functional & Pathway Analysis DEA->FunctionalAnalysis

Caption: Overall experimental workflow from cell culture to data analysis.

Data Analysis Pipeline

Data_Analysis_Pipeline RawReads Raw Reads (FASTQ) FastQC Quality Control (FastQC) RawReads->FastQC Trimming Adapter & Quality Trimming (Trimmomatic) RawReads->Trimming CleanReads Clean Reads Trimming->CleanReads Alignment Alignment (STAR) CleanReads->Alignment BAM Aligned Reads (BAM) Alignment->BAM Counting Read Counting (featureCounts) BAM->Counting CountsMatrix Counts Matrix Counting->CountsMatrix DEA Differential Expression (DESeq2) CountsMatrix->DEA DEG_List Differentially Expressed Genes DEA->DEG_List Enrichment Pathway & GO Enrichment DEG_List->Enrichment

Caption: Bioinformatic pipeline for RNA-seq data analysis.

Hypothetical Signaling Pathway Affected by this compound

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Kinase2 Kinase B This compound->Kinase2 Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase1->Kinase2 TF Transcription Factor (TF) Kinase2->TF TF_nucleus TF TF->TF_nucleus Translocation Nucleus Nucleus GeneExp Target Gene Expression TF_nucleus->GeneExp

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Measuring GPS491 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of GPS491, a thiazole-5-carboxamide derivative that inhibits viral replication by altering host cell RNA processing.[1][2][3] this compound has demonstrated broad-spectrum antiviral activity against HIV-1, adenovirus, and multiple coronaviruses.[1][4] The primary mechanism of action involves the modulation of splicing regulatory SR proteins, leading to disruptions in viral gene expression and replication.[1][3][5]

Quantitative Efficacy and Cytotoxicity Data

The following tables summarize the effective concentrations (EC50) and cytotoxic concentrations (CC50) of this compound against various viruses in different cell lines.

Table 1: Antiviral Activity of this compound

VirusStrain/CladeCell LineEC50 (nM)
HIV-1 Clade ACEM-GXR176
Clade BCEM-GXR248
NL43 E0043 RTICEM-GXR235
NL43 2918 PICEM-GXR230
NL43 11845 INICEM-GXR203
IIIB MVC resCEM-GXR216
HIV-1 BalPBMCs248
HIV-1 IIIBPBMCs738
Adenovirus HAdV-C5A5491000
Coronavirus 229EHuh7250
OC43Huh7250
SARS-CoV2Huh7100

Data compiled from studies demonstrating the potent antiviral activity of this compound across different viral families.[2]

Table 2: Cytotoxicity Profile of this compound

Cell LineCC50 (nM)
CEM-GXR12,052
PBMCs2,509
A549>40,000
Huh7>10,000

This compound exhibits minimal cytotoxicity at concentrations where it is effective against viral replication.[2]

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effects by targeting host cell factors involved in RNA processing, specifically the SR protein family. This leads to altered viral RNA splicing and accumulation, ultimately inhibiting the production of viral proteins.

GPS491_Signaling_Pathway cluster_cell Host Cell This compound This compound SR_Proteins SR Proteins (e.g., SRSF10) This compound->SR_Proteins Alters Accumulation & Phosphorylation RNA_Splicing RNA Splicing & Processing Machinery This compound->RNA_Splicing Disrupts SR_Proteins->RNA_Splicing Regulates Viral_RNA Viral RNA (Unspliced, Singly-spliced, Multiply-spliced) RNA_Splicing->Viral_RNA Processes Viral_Proteins Viral Proteins (e.g., Gag, Env, Tat, Hexon) Viral_RNA->Viral_Proteins Translates to Virus_Replication Virus Replication Viral_Proteins->Virus_Replication Required for

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Protocols

Protocol for Assessing Antiviral Efficacy using a GFP Reporter Assay (HIV-1)

This protocol is adapted for the CEM-GXR cell line, which expresses Green Fluorescent Protein (GFP) upon successful HIV-1 infection.

HIV_Inhibition_Workflow cluster_workflow HIV-1 Inhibition Assay Workflow start Start step1 Seed CEM-GXR cells in a 96-well plate start->step1 step2 Inoculate cells with HIV-1 strain (e.g., co-culture with infected cells) step1->step2 step3 Immediately add serial dilutions of this compound (100 nM to 10 µM) step2->step3 step4 Incubate for a defined period step3->step4 step5 Measure GFP expression using a plate reader or flow cytometer step4->step5 step6 Calculate EC50 value step5->step6 end End step6->end Western_Blot_Workflow cluster_workflow Western Blot Workflow for Viral Proteins start Start step1 Infect appropriate cell line (e.g., A549 for Adenovirus) start->step1 step2 Treat cells with this compound (e.g., 2.5 µM) and vehicle control step1->step2 step3 Harvest cells at different time points (e.g., 8, 16, 24h post-infection) step2->step3 step4 Prepare cell lysates step3->step4 step5 Perform SDS-PAGE and transfer to membrane step4->step5 step6 Probe with primary antibodies against viral proteins (e.g., E1A, Hexon) step5->step6 step7 Incubate with secondary antibody and detect step6->step7 step8 Quantify band intensity step7->step8 end End step8->end

References

laboratory guidelines for safe handling of GPS491

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPS491 is a thiazole-5-carboxamide derivative identified as a potent pan-antiviral compound.[1][2][3] It has demonstrated significant inhibitory activity against a broad range of viruses, including HIV-1, adenovirus, and various coronaviruses.[1][2][3][4] The primary mechanism of action of this compound involves the alteration of host cell RNA processing, which subsequently disrupts viral gene expression and replication.[1][2][3][4] These properties make this compound a compound of interest for antiviral drug development.

These application notes provide detailed protocols for the in vitro use of this compound, guidelines for safe handling, and a summary of its antiviral activity.

Safety and Handling Guidelines

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following guidelines are based on standard laboratory practices for handling chemical compounds of this nature.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses, and nitrile gloves when handling this compound powder or solutions.

2. Preparation of Stock Solutions:

  • This compound is soluble in dimethyl sulfoxide (DMSO).[1]

  • Prepare stock solutions (e.g., 1 mM or 10 mM) in a certified chemical fume hood.[1]

  • Weigh the powdered compound carefully to avoid generating dust.

3. Storage:

  • Store the powdered compound and DMSO stock solutions at -20°C for long-term stability.[1]

4. Handling in Cell Culture:

  • When treating cells with this compound, perform all steps in a biological safety cabinet to maintain sterility and prevent exposure.

  • The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤1%) to avoid solvent-induced cytotoxicity.[1]

5. Waste Disposal:

  • Dispose of all this compound-containing solutions and contaminated materials (e.g., pipette tips, tubes) in accordance with local and institutional regulations for chemical waste.

6. In Case of Exposure:

  • Skin: Wash the affected area thoroughly with soap and water.

  • Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

The following tables summarize the reported antiviral activity and cytotoxicity of this compound.

Table 1: Antiviral Activity of this compound against HIV-1

Cell LineVirus Strain(s)EC50Reference
CEM-GXRClade A and B wild-type, and drug-resistant variants~250 nM[1][5]
Human PBMCsNot specified-[1][5]

Table 2: Antiviral Activity of this compound against Adenovirus

Cell LineVirus StrainIC50EffectReference
A549Human Adenovirus Type 5 (HAdV-C5)~1 µM~1000-fold reduction in infectious yield[1][5]

Table 3: Antiviral Activity of this compound against Coronaviruses

Virus StrainsEffectReference
229E, OC43, SARS-CoV-2Inhibition of viral structural protein expression and formation of virus particles[1][3]

Table 4: Cytotoxicity of this compound

Cell LineCC50Reference
CEM-GXR12,052 nM (12.052 µM)[1][5]

Experimental Protocols

Protocol 1: General Antiviral Assay

This protocol describes a general method for assessing the antiviral activity of this compound in a relevant cell line.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Appropriate host cell line (e.g., A549 for adenovirus, CEM-GXR for HIV-1)

  • Complete cell culture medium

  • Virus stock of known titer

  • 96-well or 6-well cell culture plates

  • Guava ViaCount reagent (or similar for viability assessment)

Procedure:

  • Seed the host cells in a multi-well plate at a predetermined density to ensure they are approximately 70% confluent at the time of infection.[1]

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A DMSO-only control should be prepared with the same final concentration of DMSO as the highest this compound concentration.[1]

  • For adenovirus inhibition, infect the cells with the virus (e.g., HAdV-C5 at a multiplicity of infection (MOI) of 100 IU/cell) for 1 hour.[1][5]

  • After the 1-hour incubation, remove the virus inoculum and replace it with fresh medium containing the different concentrations of this compound or the DMSO control.[1][5]

  • For HIV-1 inhibition in CEM-GXR cells, add the virus and this compound dilutions to the cell suspension.[1]

  • Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).

  • After incubation, assess the viral replication endpoint. This could be by measuring infectious virus yield (e.g., TCID50 assay), reporter gene expression (e.g., GFP in CEM-GXR cells), or viral protein/RNA levels via Western blot or RT-qPCR.[1]

  • In parallel, assess cell viability in uninfected cells treated with the same concentrations of this compound using a method like the Guava ViaCount assay to determine the CC50.[1]

Protocol 2: Analysis of Viral Protein Expression by Western Blot

Materials:

  • This compound-treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies specific for viral proteins (e.g., HIV-1 Gag, Env, Tat) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Harvest cells treated as described in Protocol 1 and prepare cell lysates using a suitable lysis buffer.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A >90% reduction in the accumulation of all HIV-1 proteins has been observed with low µM doses of this compound.[1]

Visualizations

Signaling Pathway

GPS491_Mechanism_of_Action cluster_virus Viral Replication Cycle Viral_Entry Viral Entry and Integration Viral_Gene_Expression Viral Gene Expression Viral_Entry->Viral_Gene_Expression Viral_RNA_Processing Viral RNA Processing Viral_Gene_Expression->Viral_RNA_Processing Viral_Protein_Synthesis Viral Protein Synthesis Viral_RNA_Processing->Viral_Protein_Synthesis Viral_RNA_Processing->Viral_Protein_Synthesis Inhibition Virion_Assembly Virion Assembly and Release Viral_Protein_Synthesis->Virion_Assembly This compound This compound Host_Cell_RNA_Processing Host Cell RNA Processing (SR Proteins) This compound->Host_Cell_RNA_Processing Alters Host_Cell_RNA_Processing->Viral_RNA_Processing Impacts Experimental_Workflow Start Start Cell_Seeding Seed Host Cells (e.g., A549, CEM-GXR) Start->Cell_Seeding Virus_Infection Infect Cells with Virus Cell_Seeding->Virus_Infection GPS491_Treatment Add this compound Dilutions & DMSO Control Virus_Infection->GPS491_Treatment Incubation Incubate (24-72 hours) GPS491_Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Viral_Replication_Assay Viral Replication (TCID50, GFP) Endpoint_Analysis->Viral_Replication_Assay Protein_Expression_Analysis Protein Expression (Western Blot) Endpoint_Analysis->Protein_Expression_Analysis Cell_Viability_Assay Cell Viability (e.g., ViaCount) Endpoint_Analysis->Cell_Viability_Assay

References

Application Notes and Protocols for the Synthesis and Research of GPS491

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of the pan-antiviral compound GPS491 and protocols for its investigation in a research setting. This compound is a thiazole-5-carboxamide derivative that has demonstrated potent antiviral activity against a range of viruses, including HIV-1, adenovirus, and various coronaviruses.[1][2][3][4] Its mechanism of action involves the modulation of host cell RNA processing machinery, presenting a novel approach to antiviral therapy.[1][5]

Chemical Synthesis of this compound

This compound, also referred to as compound 29 in some literature, was developed through medicinal chemistry optimization of a stilbene-based HIV-1 inhibitor.[6] The synthesis involves the coupling of 2-(trifluoromethyl)thiazole-5-carboxylic acid with a substituted aminobenzothiazole.

Protocol for the Synthesis of this compound

This protocol is based on the synthetic route described for analogous 2-trifluoromethylthiazole-5-carboxamides.[6]

1. Synthesis of 2-(trifluoromethyl)thiazole-5-carboxylic acid (26):

  • This starting material is a key precursor. While the specific synthesis of 26 is not detailed in the primary this compound literature, general methods for the synthesis of such thiazole carboxylic acids are known in organic chemistry.

2. Amide Coupling to form this compound (29):

  • Step 1: Activation of the Carboxylic Acid. To a solution of 2-(trifluoromethyl)thiazole-5-carboxylic acid (26 ) in an anhydrous aprotic solvent (e.g., acetonitrile), add a coupling agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and a base like cesium fluoride (CsF). Stir the mixture at room temperature for several hours to form the activated acid fluoride intermediate.
  • Step 2: Amine Addition. To the reaction mixture, add the appropriate aminobenzothiazole derivative, in this case, 6-(trifluoromethyl)benzo[d]thiazol-2-amine. A catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF) may be added to facilitate the reaction.
  • Step 3: Reaction. Allow the reaction to proceed at room temperature for approximately 12 hours.
  • Step 4: Work-up and Purification. Upon completion, the reaction mixture is typically quenched with water and the product extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound. The purity of the final compound should be confirmed by high-resolution mass spectrometry and NMR.[1][7]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product and Purification Carboxylic_Acid 2-(trifluoromethyl)thiazole- 5-carboxylic acid (26) Activation Activation with TFFH, CsF in Acetonitrile Carboxylic_Acid->Activation Amine 6-(trifluoromethyl)benzo[d]thiazol- 2-amine Coupling Amide Coupling (TBAF catalyst) Amine->Coupling Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

A simplified workflow for the synthesis of this compound.

Quantitative Antiviral Activity Data

The antiviral efficacy of this compound has been quantified against several viruses. The following tables summarize the key findings from published research.

Table 1: Anti-HIV-1 Activity of this compound

HIV-1 Strain/Cell LineEC50 (nM)CC50 (nM)Therapeutic Index (CC50/EC50)Reference
Various Strains in CEM-GXR cells~25012,052~48[1][8]
Multiple Strains in PBMCs--50-100[6]

Table 2: Anti-Adenovirus and Anti-Coronavirus Activity of this compound

VirusCell LineIC50 (µM)EffectReference
Human Adenovirus 5 (HAdV-C5)A549~1~1000-fold reduction in infectious yield[2][4]
Human Coronavirus 229EHuh7-Inhibition of viral protein expression and particle formation[2][4]
Human Coronavirus OC43Huh7-Inhibition of viral protein expression and particle formation[2][4]
SARS-CoV-2Huh7-Inhibition of viral protein expression and particle formation[2][4]

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and mechanism of action of this compound.

Protocol 1: HIV-1 Antiviral Assay (p24 ELISA)

This protocol is for determining the efficacy of this compound in inhibiting HIV-1 replication in peripheral blood mononuclear cells (PBMCs) by measuring the p24 antigen concentration.

Materials:

  • Human PBMCs

  • HIV-1 viral stock

  • This compound stock solution (dissolved in DMSO)[1][7]

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercially available HIV-1 p24 ELISA kit

  • Plate reader

Procedure:

  • Cell Preparation: Isolate and culture human PBMCs according to standard laboratory procedures. Stimulate the cells with phytohemagglutinin (PHA) and culture in the presence of interleukin-2 (IL-2).

  • Infection: Plate the stimulated PBMCs in a 96-well plate. Infect the cells with a known titer of HIV-1.

  • Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a "no drug" control (DMSO vehicle) and an "uninfected" control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-11 days.

  • Sample Collection: Periodically (e.g., days 3, 5, 7, 9, 11), collect a small aliquot of the culture supernatant from each well.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.[9]

  • Data Analysis: Determine the concentration of this compound that inhibits p24 production by 50% (EC50) by plotting the percentage of p24 inhibition against the log of the drug concentration.

Protocol 2: Adenovirus Plaque Reduction Assay

This assay determines the ability of this compound to inhibit the formation of adenovirus plaques in a monolayer of A549 cells.

Materials:

  • A549 cells

  • Human Adenovirus 5 (HAdV-C5)

  • This compound stock solution

  • Complete cell culture medium

  • Agarose

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates to form a confluent monolayer on the day of infection.[10]

  • Infection: Remove the culture medium and infect the cell monolayers with HAdV-C5 at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 PFU/well) for 1 hour at 37°C.[11]

  • Compound Treatment: After the 1-hour adsorption period, remove the virus inoculum.

  • Overlay: Overlay the cell monolayers with a mixture of 2x culture medium and 1% agarose containing various concentrations of this compound. Include a DMSO vehicle control.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.[1]

  • Staining and Counting: Fix the cells with 10% formalin and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the DMSO control. Determine the IC50 value.

Protocol 3: Coronavirus Titer Determination (TCID50 Assay)

This protocol is for quantifying the effect of this compound on the production of infectious coronavirus particles using a 50% Tissue Culture Infectious Dose (TCID50) assay.

Materials:

  • Huh7 cells

  • Human Coronavirus (e.g., 229E, OC43, or SARS-CoV-2)

  • This compound stock solution

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Huh7 cells in a 96-well plate to be confluent on the day of the assay.[12]

  • Infection and Treatment: Infect the cells with the coronavirus at a specific MOI (e.g., 0.03 for 229E) in the presence of varying concentrations of this compound or a DMSO control.

  • Incubation: Incubate the plates at 37°C for a duration appropriate for the specific virus to cause a cytopathic effect (CPE), typically 3-5 days.

  • Supernatant Collection: Harvest the culture supernatants, which contain the progeny virus.

  • Serial Dilution: Perform 10-fold serial dilutions of the collected supernatants in a fresh 96-well plate containing confluent Huh7 cells.

  • CPE Observation: Incubate the plates and score each well for the presence or absence of viral-induced CPE after 3-5 days.

  • TCID50 Calculation: Calculate the TCID50/mL titer using the Reed-Muench or Spearman-Kärber method.[13] This will determine the viral titer in the presence of different this compound concentrations.

Protocol 4: Western Blot for SR Protein Phosphorylation

This protocol describes the method to assess the effect of this compound on the phosphorylation status of cellular SR proteins.

Materials:

  • HeLa or other suitable cells

  • This compound stock solution

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody (e.g., mAb104, which recognizes a phosphoepitope on SR proteins)[14]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to ~70-80% confluency and treat with the desired concentration of this compound or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-SR) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the phosphorylation pattern of SR proteins in this compound-treated cells compared to the control.

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect by targeting host cell factors involved in RNA processing, specifically the Serine/Arginine-rich (SR) family of splicing proteins.[2][4] These proteins are crucial for both viral and cellular pre-mRNA splicing and other aspects of RNA metabolism. The activity of SR proteins is regulated by their phosphorylation status, which is controlled by cellular kinases such as SR protein kinases (SRPKs) and CDC2-like kinases (CLKs).

This compound treatment leads to alterations in the phosphorylation and accumulation of specific SR proteins.[2] This disruption of normal SR protein function interferes with the processing of viral RNAs. For viruses like HIV-1 and adenovirus that rely on host splicing machinery, this leads to incorrect splicing of viral transcripts.[2][3] For coronaviruses, which replicate in the cytoplasm and do not undergo splicing, this compound's impact on SR proteins still inhibits viral replication, likely by affecting viral RNA stability, transport, or translation.[3]

Proposed Signaling Pathway for this compound Action

G cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_viral Viral Replication Cycle This compound This compound Kinases Host Cell Kinases (e.g., SRPK, CLK) This compound->Kinases Alters Activity SR_proteins SR Proteins (e.g., SRSF10) Kinases->SR_proteins Phosphorylation p_SR_proteins Phosphorylated SR Proteins RNA_Processing RNA Processing (Splicing, Stability, Transport) p_SR_proteins->RNA_Processing Regulates Viral_RNA Viral RNA (pre-mRNA / genomic RNA) Viral_RNA->RNA_Processing Viral_Proteins Viral Protein Synthesis RNA_Processing->Viral_Proteins Virion_Assembly New Virion Assembly Viral_Proteins->Virion_Assembly

This compound alters host kinase activity, leading to aberrant SR protein phosphorylation.

Experimental Workflow Diagrams

General Antiviral Assay Workflow

G cluster_endpoints Endpoint Measurement Start Seed Host Cells in multi-well plate Infect Infect cells with virus Start->Infect Treat Add serial dilutions of this compound (include DMSO control) Infect->Treat Incubate Incubate for a defined period (e.g., 24-72 hours) Treat->Incubate Endpoint Measure Viral Endpoint Incubate->Endpoint Analyze Analyze Data (Calculate EC50/IC50) Endpoint->Analyze p24 HIV-1 p24 ELISA Endpoint->p24 Plaques Adenovirus Plaque Assay Endpoint->Plaques CPE Coronavirus TCID50 (CPE) Endpoint->CPE RNA Viral RNA (RT-qPCR) Endpoint->RNA

A generalized workflow for assessing the antiviral activity of this compound.

References

Troubleshooting & Optimization

troubleshooting GPS491 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral compound GPS491 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[1][2]

Q2: What are the recommended concentrations for this compound stock solutions?

A2: Stock solutions of this compound can be prepared at concentrations of 1 mM or 10 mM in DMSO.[1][2]

Q3: What is the optimal final concentration of DMSO in the cell culture medium?

A3: It is recommended to keep the final concentration of DMSO in the cell culture medium at 1% or lower to avoid solvent-induced cytotoxicity.

Q4: At what temperature should this compound stock solutions be stored?

A4: this compound stock solutions in DMSO should be stored at -20°C for subsequent experiments.[1][2]

Q5: What is the known mechanism of action for this compound?

A5: this compound inhibits the replication of various viruses, including HIV-1, adenovirus, and coronaviruses, by altering viral RNA processing and accumulation.[1][2][3] This is achieved through the modulation of cellular splicing regulatory SR proteins, leading to changes in their accumulation and phosphorylation.[1][2][3][4]

Troubleshooting Guide: Solubility Issues

Problem Possible Cause Suggested Solution
Precipitation observed in the stock solution upon storage. The concentration of this compound may be too high for long-term stability at -20°C.Prepare fresh stock solutions or store at a lower concentration (e.g., 1 mM). Before use, gently warm the vial to room temperature and vortex to ensure complete dissolution.
Precipitate forms when adding the this compound stock solution to the cell culture medium. The aqueous solubility of this compound is low, leading to precipitation when the DMSO concentration is significantly diluted. The final concentration of this compound in the medium may exceed its solubility limit.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Add the this compound stock solution dropwise to the medium while gently vortexing to ensure rapid mixing.- Perform serial dilutions of the this compound stock in the cell culture medium rather than a single large dilution.- Reduce the final concentration of this compound in the assay.
Inconsistent or no biological effect observed in the experiment. The compound may not be fully dissolved, leading to a lower effective concentration.Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles) before adding it to the cells. If precipitation is suspected, prepare a fresh dilution series.

Data Presentation: this compound Solubility

Solvent Solubility Stock Concentration Notes
DMSO Soluble1 mM and 10 mM have been successfully used.[1][2]Recommended solvent for preparing stock solutions.
Ethanol Sparingly SolubleNot recommended for high-concentration stock solutions.May be suitable for very low final concentrations, but solubility should be empirically determined.
PBS (Phosphate Buffered Saline) InsolubleNot a suitable solvent.Direct dilution of DMSO stock into PBS may lead to precipitation.
Water InsolubleNot a suitable solvent.This compound is a hydrophobic molecule.

Experimental Protocols

Preparation of this compound Working Solutions
  • Thaw the 10 mM this compound stock solution in DMSO at room temperature.

  • Vortex the stock solution gently to ensure it is fully dissolved.

  • Pre-warm the appropriate cell culture medium to 37°C.

  • To prepare a 2.5 µM working solution, perform a 1:4000 dilution of the 10 mM stock solution in the pre-warmed medium (e.g., add 1 µL of 10 mM this compound to 4 mL of medium).

  • Vortex the working solution immediately after dilution to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation before adding it to the cells.

In Vitro Viral Inhibition Assay (General Protocol)
  • Seed target cells (e.g., A549 for adenovirus, HeLa for HIV-1) in appropriate well plates and culture overnight.[1][2]

  • The following day, remove the culture medium and infect the cells with the virus at the desired multiplicity of infection (MOI).[1][2]

  • After the viral adsorption period (e.g., 1 hour), remove the inoculum.[1][2]

  • Add fresh, pre-warmed cell culture medium containing the desired final concentration of this compound (e.g., 2.5 µM) or a vehicle control (e.g., 0.1% DMSO).[2]

  • Incubate the plates for the desired duration (e.g., 24-48 hours).

  • Harvest the cells or supernatant to quantify viral replication through methods such as plaque assay, qPCR for viral genomes, or ELISA for viral proteins.

Mandatory Visualizations

GPS491_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_virus Viral Replication Cycle cluster_host Host Cell Machinery Viral_Entry Viral Entry Viral_Transcription Viral Transcription (pre-mRNA) Viral_Entry->Viral_Transcription Viral_RNA_Processing Viral RNA Splicing & Processing Viral_Transcription->Viral_RNA_Processing Viral_Translation Viral Protein Synthesis Viral_RNA_Processing->Viral_Translation Inhibition_of_Replication Inhibition of Viral Replication Virion_Assembly Virion Assembly Viral_Translation->Virion_Assembly Viral_Translation->Inhibition_of_Replication SR_Proteins SR Proteins (e.g., SRSF4, SRSF5, SRSF6, SRSF9) Splicing_Regulation Regulation of Alternative Splicing SR_Proteins->Splicing_Regulation Splicing_Regulation->Viral_RNA_Processing Alters Splicing This compound This compound This compound->SR_Proteins Modulates Accumulation & Phosphorylation

Caption: this compound alters viral replication by modulating host SR proteins.

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues Start Experiment Start: Prepare this compound Working Solution Precipitate_Check Observe for Precipitation in Working Solution Start->Precipitate_Check No_Precipitate No Precipitation: Proceed with Experiment Precipitate_Check->No_Precipitate No Precipitate_Observed Precipitation Observed Precipitate_Check->Precipitate_Observed Yes Troubleshoot_Dilution Troubleshoot Dilution Method: - Pre-warm media - Add stock dropwise - Vortex immediately Precipitate_Observed->Troubleshoot_Dilution Lower_Concentration Lower Final Concentration of this compound Precipitate_Observed->Lower_Concentration Serial_Dilution Perform Serial Dilutions in Media Precipitate_Observed->Serial_Dilution Re_Check Re-prepare and Re-check for Precipitation Troubleshoot_Dilution->Re_Check Lower_Concentration->Re_Check Serial_Dilution->Re_Check Re_Check->No_Precipitate Resolved Proceed_Cautiously Proceed with Experiment (Note potential for reduced effective concentration) Re_Check->Proceed_Cautiously Persistent

Caption: A logical workflow for troubleshooting this compound solubility.

References

optimizing GPS491 dosage for maximum antiviral effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GPS491 in antiviral experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Toxicity or Death This compound concentration is too high.Decrease the concentration of this compound. Refer to the dosage optimization table below for recommended starting ranges. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
Cell line is particularly sensitive to alterations in RNA processing.Consider using a different cell line known to be less sensitive. Ensure proper cell culture conditions and passage number.
Inconsistent Antiviral Effect Suboptimal this compound concentration.Re-evaluate the dosage. The optimal concentration can vary between different viruses and cell lines. Perform a detailed dose-response experiment.
Instability of this compound in the culture medium.Prepare fresh dilutions of this compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Variation in viral titer.Ensure the viral stock has a consistent and accurately determined titer. Use the same batch of virus for related experiments.
No Antiviral Effect Observed Incorrect timing of this compound addition.This compound has been shown to be effective even after the virus has integrated into the host genome, suggesting it acts after cell entry.[1] However, for optimal results, add this compound at the time of infection or shortly after.
The virus is not susceptible to this compound's mechanism of action.This compound targets host cell RNA processing machinery.[1][2][3][4][5] While it has shown broad-spectrum activity, some viruses may not be as dependent on the specific host factors affected by this compound.
Alterations in Cellular Gene Expression Off-target effects of this compound.This is an expected outcome as this compound targets host SR proteins which are involved in cellular RNA processing.[2][3][4][5] Include appropriate controls in your experiment to distinguish between antiviral effects and general cellular effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound inhibits viral replication by targeting and altering the function of host cellular splicing regulatory SR proteins. This disruption of cellular RNA processing and accumulation prevents the proper expression of viral genes and the production of new virus particles.[2][3][4][5]

Q2: Against which viruses has this compound shown activity?

A2: this compound has demonstrated potent antiviral activity against a broad range of viruses, including Human Immunodeficiency Virus-1 (HIV-1), Human Adenovirus 5, and multiple coronaviruses such as 229E, OC43, and SARS-CoV-2.[2][3][4]

Q3: What is a good starting concentration for my experiments?

A3: A good starting point for HIV-1 is around 0.25 µM, which is its reported IC50.[2][4] For adenoviruses and coronaviruses, low micromolar (µM) doses have been shown to be effective.[2][4] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific virus and cell line.

Q4: Is this compound effective against drug-resistant viral strains?

A4: Yes, studies have shown that this compound is effective against antiretroviral drug-resistant strains of HIV-1.[1] This suggests its potential as a salvage therapy.

Q5: How does this compound affect viral protein expression?

A5: this compound significantly reduces the expression of key viral proteins. For HIV-1, it inhibits the accumulation of Gag, Env, and Tat proteins.[3] In adenovirus, it reduces the expression of early (E1A) and late (hexon) proteins.[3][4] For coronaviruses, it inhibits the expression of structural proteins like the nucleocapsid (N) and spike (S) proteins.[1]

Data Presentation

Table 1: Summary of this compound Antiviral Activity

Virus Cell Line Effective Concentration Observed Effect Reference
HIV-1 HeLa rtTA HIV∆mlsIC50 ~ 0.25 µM>90% reduction in Gag, Env, and Tat protein accumulation. Alteration in the production of unspliced, singly spliced, and multiply spliced HIV-1 RNAs.[2][3][4]
Human Adenovirus 5 A549Low µM doses~1000-fold reduction in infectious yield. Altered E1A RNA processing and inhibition of late (hexon) gene expression.[2][4]
Human Coronavirus 229E Huh7Not specifiedInhibition of viral structural protein expression and formation of virus particles.[2][4]
Human Coronavirus OC43 Huh7Not specifiedInhibition of viral structural protein expression and formation of virus particles.[2][4]
SARS-CoV-2 Not specifiedNot specifiedInhibition of viral structural protein expression and formation of virus particles.[2][4]

Experimental Protocols

Protocol 1: General Antiviral Activity Assay

  • Cell Seeding: Seed the desired host cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium.

  • Infection and Treatment:

    • For simultaneous treatment, infect cells with the virus at a predetermined multiplicity of infection (MOI) in the presence of varying concentrations of this compound or a DMSO control.

    • For post-infection treatment, infect cells with the virus for a specified period (e.g., 1-2 hours), then remove the inoculum and add fresh medium containing the this compound dilutions.

  • Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Endpoint Analysis: Assess the antiviral effect using a suitable method:

    • Plaque Reduction Assay: For plaque-forming viruses, stain the cells and count the number of plaques to determine the reduction in viral titer.

    • Quantitative PCR (qPCR): Extract viral RNA or DNA and quantify the viral load.

    • Western Blot: Analyze the expression levels of specific viral proteins.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the amount of a specific viral antigen.

    • Cell Viability Assay (e.g., MTT, alamarBlue): Assess the cytotoxicity of the compound.

Protocol 2: Western Blot for Viral Protein Expression

  • Sample Preparation: After the desired incubation period, wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the viral protein of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization

GPS491_Signaling_Pathway cluster_virus Viral Replication Cycle cluster_host Host Cell Viral_RNA_Processing Viral RNA Processing Viral_Gene_Expression Viral Gene Expression Viral_RNA_Processing->Viral_Gene_Expression Virus_Assembly Virus Assembly Viral_Gene_Expression->Virus_Assembly SR_Proteins Splicing Regulatory (SR) Proteins SR_Proteins->Viral_RNA_Processing regulates This compound This compound This compound->SR_Proteins alters function Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Endpoint Analysis Cell_Seeding 1. Seed Host Cells GPS491_Prep 2. Prepare this compound Dilutions Cell_Seeding->GPS491_Prep Infection_Treatment 3. Infect Cells & Add this compound GPS491_Prep->Infection_Treatment Incubation 4. Incubate (24-72h) Infection_Treatment->Incubation Endpoint 5. Assess Antiviral Effect (qPCR, Western, etc.) Incubation->Endpoint

References

Technical Support Center: Optimizing the Therapeutic Index of GPS491 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic index of GPS491 analogs. The information provided is intended to assist with experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its analogs?

This compound is a thiazole-5-carboxamide derivative that exhibits broad-spectrum antiviral activity against HIV-1, adenovirus, and various coronaviruses.[1][2][3] Its mechanism of action is centered on the modulation of host cell splicing regulatory (SR) proteins.[1][3] By selectively altering the accumulation, phosphorylation, and function of these proteins, this compound analogs can disrupt viral RNA processing and accumulation, which is essential for viral replication.[1][3] For instance, in HIV-1, this leads to a significant reduction in the production of viral proteins such as Gag. This host-directed mechanism presents a higher barrier to the development of viral resistance.[2]

Q2: What is the primary challenge in developing this compound analogs with an improved therapeutic index?

The main challenge lies in balancing the antiviral efficacy with host cell toxicity. The goal is to design analogs that are highly potent against viral replication (low IC50) while exhibiting minimal cytotoxic effects on host cells (high CC50). A higher therapeutic index (CC50/IC50 ratio) indicates a wider margin of safety for the compound. The parent compound of this compound, a stilbene derivative, had a limited therapeutic index, which prompted the development of this compound to achieve reduced toxicity while maintaining potent antiviral activity.[1] Further optimization of analogs aims to continue this trend.

Q3: What are the key off-target effects to consider when evaluating this compound analogs?

Since this compound analogs target host cell factors (SR proteins), it is crucial to assess their impact on global cellular processes. Off-target effects could include alterations in the splicing of essential host cell mRNAs, leading to cellular dysfunction. It is important to monitor for signs of cytotoxicity, such as reduced cell proliferation, apoptosis, or changes in cell morphology. Comprehensive acreening for changes in the host cell proteome and transcriptome can help identify potential off-target effects.

Data Presentation for this compound Analogs

To systematically evaluate and compare the therapeutic index of new this compound analogs, it is recommended to organize experimental data in a structured format. The following table provides a template for summarizing key quantitative data points for each analog.

Analog IDChemical StructureIC50 (µM) vs. HIV-1IC50 (µM) vs. AdenovirusIC50 (µM) vs. CoronavirusCC50 (µM) in Host CellsTherapeutic Index (CC50/IC50)Notes
This compound [Insert Structure]~0.25[Data][Data][Data][Data]Parent Compound
Analog-01 [Insert Structure]
Analog-02 [Insert Structure]
Analog-03 [Insert Structure]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. Data should be generated from standardized assays for valid comparison.

Experimental Protocols & Troubleshooting Guides

Cytotoxicity Assays

Objective: To determine the concentration of a this compound analog that causes a 50% reduction in host cell viability (CC50).

Detailed Methodology (MTT Assay):

  • Cell Seeding: Seed host cells (e.g., HeLa, A549, or PBMCs) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay.

  • Compound Addition: The following day, treat the cells with a serial dilution of the this compound analog. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., a 1:1 mixture of isopropanol and DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.

Troubleshooting Guide: Cytotoxicity Assays

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and change tips between dilutions.- Avoid using the outer wells of the plate or fill them with sterile PBS.
Low signal or no dose-response - Insufficient incubation time- Compound is not cytotoxic at the tested concentrations- Cell density is too low or too high- Optimize the incubation time for your specific cell line.- Test a wider and higher range of concentrations.- Optimize the initial cell seeding density.
"Bell-shaped" dose-response curve - Compound precipitation at high concentrations- Compound interference with the assay readout- Check the solubility of the compound in the culture medium.- Run a control plate without cells to check for direct reaction of the compound with MTT.
Antiviral Efficacy Assays

Objective: To quantify the amount of HIV-1 p24 capsid protein in the supernatant of infected cells, which serves as a marker for viral replication.

Detailed Methodology:

  • Cell Infection: Seed target cells (e.g., TZM-bl cells or PBMCs) and infect with a known amount of HIV-1.

  • Compound Treatment: Immediately after infection, add serial dilutions of the this compound analog to the wells.

  • Incubation: Incubate the infected and treated cells for a defined period (e.g., 48-72 hours).

  • Supernatant Collection: Collect the cell culture supernatant, which will contain progeny virions.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with an anti-p24 capture antibody.

    • Add the collected supernatants and a standard curve of recombinant p24 antigen to the wells.

    • Incubate to allow the p24 antigen to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add a biotinylated anti-p24 detection antibody, followed by streptavidin-HRP.

    • Add a TMB substrate and stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the concentration of p24 in the samples by interpolating from the standard curve. Determine the IC50 value by plotting the percentage of p24 inhibition against the log of the compound concentration.

Troubleshooting Guide: HIV-1 p24 ELISA

IssuePossible Cause(s)Recommended Solution(s)
High background in negative controls - Incomplete washing- Contaminated reagents- Ensure thorough washing between steps.- Use fresh, high-quality reagents and sterile technique.
Low signal for the standard curve - Degraded p24 standard or antibodies- Incorrect incubation times or temperatures- Store standards and antibodies at the recommended temperatures and avoid repeated freeze-thaw cycles.- Adhere strictly to the protocol's incubation parameters.
Sample values are outside the standard curve range - Viral replication is too high or too low- Inappropriate sample dilution- Adjust the initial virus inoculum.- Dilute the supernatant samples to fall within the linear range of the assay.[5]

Objective: To determine the concentration of an analog that reduces the number of infectious adenovirus particles by 50%.

Detailed Methodology:

  • Cell Seeding: Plate a susceptible cell line (e.g., A549 or HEK293) in 6-well plates to form a confluent monolayer.[6]

  • Virus Infection: Infect the cell monolayers with a dilution of adenovirus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the this compound analog.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 10% formaldehyde.

    • Stain the cell monolayer with a dye like crystal violet, which stains viable cells, leaving the plaques (areas of dead or lysed cells) unstained.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. Determine the IC50 value.

Troubleshooting Guide: Adenovirus Plaque Assay

IssuePossible Cause(s)Recommended Solution(s)
No plaques or very few plaques - Low virus titer- Inappropriate cell line- Inactivation of the virus- Use a higher concentration of the virus stock.- Ensure the cell line is susceptible to the adenovirus serotype being used.- Handle the virus stock appropriately to maintain its infectivity.[7]
Confluent lysis (no individual plaques) - Virus concentration is too high- Perform a wider range of serial dilutions of the virus stock to find the optimal concentration for plaque formation.[7]
Fuzzy or indistinct plaques - Overlay solidified too slowly or was disturbed- Cell monolayer was not fully confluent- Ensure the overlay is at the correct temperature and allow it to solidify completely without disturbance.- Seed cells to achieve 95-100% confluency at the time of infection.[7]

Objective: To measure the effect of this compound analogs on the levels of specific viral RNA transcripts.

Detailed Methodology:

  • Cell Infection and Treatment: Infect cells with the virus of interest and treat with this compound analogs as described in the previous assay protocols.

  • RNA Extraction: At a designated time point post-infection, lyse the cells and extract total RNA using a commercial kit or a Trizol-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating viral or cellular DNA.

  • Reverse Transcription (RT): Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and either random hexamers, oligo(dT) primers, or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the viral RNA target.

    • Include a housekeeping gene (e.g., GAPDH, actin) for normalization.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative quantification of the viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Troubleshooting Guide: RT-qPCR for Viral RNA

IssuePossible Cause(s)Recommended Solution(s)
No amplification in positive controls - Poor RNA quality- Inefficient RT reaction- Incorrect primer design- Assess RNA integrity using a Bioanalyzer or gel electrophoresis.- Optimize the RT reaction conditions (enzyme, primers, temperature).- Validate primer efficiency with a standard curve.[8]
Amplification in No-Template Control (NTC) - Contamination of reagents or workspace- Use aerosol-resistant pipette tips.- Physically separate pre- and post-PCR areas.- Use fresh, nuclease-free water and reagents.[9]
High Cq values or low amplification efficiency - Low abundance of target RNA- Presence of PCR inhibitors in the RNA sample- Increase the amount of input RNA for the RT reaction.- Further purify the RNA sample to remove inhibitors.[8]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound analogs and a general experimental workflow for their evaluation.

GPS491_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell Viral_Entry Viral Entry and Uncoating Viral_Transcription Viral Gene Transcription Viral_Entry->Viral_Transcription Viral_RNA_Processing Viral RNA Processing Viral_Transcription->Viral_RNA_Processing Viral_Translation Viral Protein Synthesis Viral_RNA_Processing->Viral_Translation Virion_Assembly Virion Assembly and Release Viral_Translation->Virion_Assembly GPS491_Analog This compound Analog SR_Proteins Host SR Proteins (Splicing Factors) GPS491_Analog->SR_Proteins Modulates (Phosphorylation, Accumulation) SR_Proteins->Viral_RNA_Processing Inhibits

Caption: Proposed mechanism of action for this compound analogs.

Experimental_Workflow Start Synthesize this compound Analog Cytotoxicity 1. Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral 2. Antiviral Efficacy Assays (IC50) (HIV-1 p24, Adenovirus Plaque, etc.) Start->Antiviral Calculate_TI 3. Calculate Therapeutic Index (TI = CC50 / IC50) Cytotoxicity->Calculate_TI Antiviral->Calculate_TI Decision Improved TI? Calculate_TI->Decision Mechanism 4. Mechanistic Studies (RT-qPCR, Western Blot for SR Proteins) Lead_Optimization Lead Optimization Decision->Lead_Optimization Yes Redesign Redesign Analog Decision->Redesign No Lead_Optimization->Mechanism

Caption: General experimental workflow for evaluating this compound analogs.

References

addressing off-target effects of GPS491 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPS491. The information below will help address potential issues related to its mechanism of action and off-target effects observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a thiazole-5-carboxamide derivative that exhibits broad-spectrum antiviral activity.[1][2] Its primary mechanism of action is not to target a specific viral protein, but rather to modulate host cell RNA processing.[3] It achieves this by altering the accumulation, phosphorylation, and function of cellular splicing regulatory SR (serine/arginine-rich) proteins.[2][4] This disruption of normal RNA processing inhibits viral gene expression and replication for a range of viruses, including HIV-1, adenoviruses, and coronaviruses.[1][5]

Q2: What are the expected "off-target" effects of this compound in my experiments?

A2: Given that this compound targets host cell machinery, its "off-target" effects are intrinsic to its mechanism of action.[3] Researchers should anticipate alterations in cellular RNA processing. This can manifest as changes in the splicing patterns of host cell transcripts, although studies suggest that this compound's effects are selective and have minimal impact on overall cell viability at effective antiviral concentrations.[2][4] It is crucial to distinguish these intended mechanistic effects from unintended cytotoxic effects.

Q3: I am observing unexpected changes in host cell gene expression. Is this a known effect of this compound?

A3: Yes. Since this compound modulates the activity of host SR proteins involved in RNA splicing, it is plausible to observe changes in the expression levels and splicing isoforms of certain host cell genes.[4] The extent of these changes can be cell-type dependent. It is advisable to include a host-cell-only control group (without viral infection) treated with this compound to baseline these effects.

Q4: Why am I seeing a reduction in viral protein levels but not a complete absence?

A4: this compound inhibits viral gene expression by altering RNA processing, which can lead to a drastic reduction in viral protein synthesis.[2] However, the inhibition may not be absolute. The degree of protein reduction can depend on the viral strain, the multiplicity of infection (MOI), the concentration of this compound used, and the specific cell line.[6] Titration experiments are recommended to determine the optimal concentration for your experimental system.

Troubleshooting Guide

IssuePossible CauseRecommended Action
High Cell Toxicity Concentration of this compound is too high.Determine the cytotoxic concentration 50 (CC50) for your specific cell line using a cell viability assay (e.g., MTT, MTS). The reported CC50 in CEM-GXR cells is 12,052 nM.[6]
Solvent (DMSO) toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level.
Variability in Antiviral Activity Inconsistent drug concentration.Prepare fresh dilutions of this compound from a stock solution for each experiment.
Cell confluence and health.Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase before treatment and infection.
Viral titer variability.Use a consistently titered viral stock for all infections.
Unexpected Alterations in Splicing of a Host Gene of Interest On-target effect of this compound on host RNA processing.Characterize the changes in your host gene of interest using RT-qPCR with primers specific to different splice variants. This may be an unavoidable consequence of the drug's mechanism.
Consider if the observed splicing alteration confounds the interpretation of your results and design control experiments accordingly.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound against various viruses.

VirusCell LineParameterValueReference
HIV-1 (Multiple Strains)CEM-GXREC50~250 nM[2][6]
HIV-1HeLa rtTA HIV∆mlsIC50 (Gene Expression)~0.25 µM[1][2]
Human Adenovirus 5A549Infectious Yield Reduction~1000-fold at low µM doses[2][4]
Coronaviruses (229E, OC43, SARS-CoV-2)Huh7Inhibition of Viral Protein ExpressionObserved at low µM doses[2][4]

Key Experimental Protocols

Protocol 1: Determining the Antiviral Activity of this compound

  • Cell Seeding: Seed target cells (e.g., CEM-GXR for HIV-1, A549 for adenovirus) in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • Drug Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A DMSO control should be prepared with the highest concentration of DMSO used in the dilutions.

  • Infection and Treatment: Infect the cells with the virus at a predetermined MOI. Immediately after infection, add the this compound dilutions to the respective wells.

  • Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable assay:

    • HIV-1 in CEM-GXR: Quantify GFP expression using flow cytometry or a fluorescence plate reader.

    • Adenovirus: Determine the viral titer from cell lysates using a plaque assay or TCID50 assay.

    • General: Viral protein expression can be assessed by Western blot, and viral RNA levels by RT-qPCR.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Assessing the Impact of this compound on Host Cell RNA Splicing

  • Cell Treatment: Treat the host cells (uninfected) with this compound at the desired concentration (e.g., 1x, 5x, and 10x the EC50) and a DMSO control for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR Analysis:

    • Design primers that specifically amplify different splice variants of a host gene of interest.

    • Perform RT-qPCR to quantify the relative expression of these splice variants.

    • Normalize the expression levels to a stable housekeeping gene.

  • Data Analysis: Analyze the changes in the ratio of splice variants between the this compound-treated and DMSO control groups.

Visualizations

cluster_0 Mechanism of this compound Action This compound This compound SR_Proteins Host SR Proteins (Splicing Regulators) This compound->SR_Proteins Alters Phosphorylation & Function RNA_Processing Host RNA Processing Machinery SR_Proteins->RNA_Processing Modulates Viral_RNA Viral pre-mRNA RNA_Processing->Viral_RNA Disrupts Splicing & Accumulation Viral_Proteins Viral Proteins Viral_RNA->Viral_Proteins Inhibits Translation Replication Virus Replication Viral_Proteins->Replication Blocks Assembly

Caption: Mechanism of this compound antiviral activity.

References

Technical Support Center: GPS491 Antiviral Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing GPS491 in antiviral research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a thiazole-5-carboxamide derivative with broad-spectrum antiviral activity.[1][2] It functions as a host-directed therapeutic by modulating the host cell's RNA processing machinery.[3] Specifically, this compound alters the abundance and phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of mRNA splicing.[3][4] This disruption of normal RNA processing creates an unfavorable environment for viral replication. One of the key SR proteins affected by this compound is SRSF10.[3]

Q2: Against which viruses has this compound shown activity?

A2: this compound has demonstrated pan-antiviral activity, inhibiting the replication of a diverse range of viruses, including:

  • Human Immunodeficiency Virus (HIV-1): Effective against both wild-type and antiretroviral-resistant strains.[3]

  • Adenovirus: Significantly reduces viral yield.[3]

  • Coronaviruses: Shows activity against seasonal common cold strains (HCoV-229E and HCoV-OC43) and pathogenic SARS-CoV-2.[3][5]

Q3: What is the primary cellular target of this compound?

A3: this compound's primary target is the host cell's RNA processing machinery, specifically the SR proteins. By altering the phosphorylation and function of these proteins, this compound indirectly inhibits viral replication, which is highly dependent on the host's cellular functions for its own gene expression and propagation.[3][4] This host-directed mechanism suggests a higher barrier to the development of viral resistance.

Q4: What are the known kinases that phosphorylate SRSF10?

A4: The phosphorylation of SRSF10 is carried out by several kinases, including SRPK (serine/arginine-rich protein kinase) and CLK (CDC-like kinase) families of kinases, as well as DYRK1A.[1]

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Virus StrainCell LineEC50 / IC50 (nM)CC50 (nM)Selectivity Index (SI = CC50/EC50)Reference(s)
HIV-1
Clade ACEM-GXR17612,05268.5[5]
Clade BCEM-GXR24812,05248.6[5]
NL4-3 E0043 RTICEM-GXR23512,05251.3[5]
NL4-3 2918 PICEM-GXR23012,05252.4[5]
NL4-3 11845 INICEM-GXR20312,05259.4[5]
IIIB MVC resCEM-GXR21612,05255.8[5]
HIV-1 Bal (in PBMCs)PBMCs2482,50910.1[5]
HIV-1 IIIB (in PBMCs)PBMCs7382,5093.4[5]
Adenovirus
HAdV-C5A5491000>40,000>40[5]
Coronaviruses
HCoV-229EHuh7250>10,000>40[5]
HCoV-OC43Huh7250>10,000>40[5]
SARS-CoV-2Huh7100>10,000>100[5]

Mandatory Visualizations

GPS491_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Host Cell This compound This compound SR_Kinases SR Kinases (e.g., SRPK1, CLK) This compound->SR_Kinases Alters activity SR_Proteins SR Proteins (e.g., SRSF10) SR_Kinases->SR_Proteins Phosphorylates Viral_RNA_Splicing Viral RNA Splicing SR_Proteins_P Phosphorylated SR Proteins SR_Proteins_P->Viral_RNA_Splicing Regulates Viral_Protein_Expression Viral Protein Expression Viral_RNA_Splicing->Viral_Protein_Expression Viral_Replication Viral Replication Viral_Protein_Expression->Viral_Replication

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays A 1. Seed Cells (e.g., A549, Huh7, CEM-GXR) B 2. Infect with Virus (e.g., Adenovirus, Coronavirus, HIV-1) A->B C 3. Treat with this compound (Dose-response) B->C D Viral Titer Assay (Plaque Assay / TCID50) C->D E Western Blot (Viral Protein Expression) C->E F RT-qPCR (Viral RNA Quantification) C->F

Caption: General experimental workflow for testing this compound.

Experimental Protocols

Viral Titer Reduction Assay (Plaque Assay)

This protocol is a general guideline for determining the effect of this compound on the production of infectious virus particles.

Materials:

  • Host cells appropriate for the virus (e.g., A549 for Adenovirus, Huh7 for Coronaviruses)

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Overlay medium (e.g., containing 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Aspirate the culture medium from the cells and infect the monolayer with the virus dilutions for 1-2 hours at 37°C.

  • This compound Treatment: After the adsorption period, remove the virus inoculum. Add fresh culture medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control).

  • Overlay: After a short incubation with the compound, aspirate the medium and add the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Once plaques are visible, fix the cells with 10% formalin for at least 30 minutes.

  • Staining: Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control and determine the EC50 value.

Western Blot for Viral Protein Expression

This protocol outlines the detection of viral protein levels in response to this compound treatment.

Materials:

  • Infected and this compound-treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the viral protein of interest (e.g., Adenovirus Hexon, Coronavirus Nucleocapsid, HIV-1 Gag)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the infected and treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

RT-qPCR for Viral RNA Quantification

This protocol is for quantifying the levels of viral RNA in cells treated with this compound.

Materials:

  • Infected and this compound-treated cells

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Primers specific for the viral gene of interest

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the infected and treated cells.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative quantification of viral RNA levels using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

Troubleshooting Guides

Issue 1: High variability in antiviral assay results.

  • Possible Cause: Inconsistent cell seeding density, virus inoculum, or compound concentration.

    • Solution: Ensure accurate and consistent pipetting. Use a multichannel pipette for adding reagents to multiple wells. Always include positive (virus only), negative (cells only), and vehicle controls on every plate.

  • Possible Cause: Cell health and passage number.

    • Solution: Use cells at a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the exponential growth phase before seeding.

Issue 2: No significant reduction in viral titer/protein/RNA despite this compound treatment.

  • Possible Cause: Incorrect concentration of this compound.

    • Solution: Verify the stock concentration and perform a fresh serial dilution. Refer to the dose-response data in Table 1 for recommended effective concentrations.

  • Possible Cause: The virus is not susceptible to the host-directed mechanism in the specific cell line used.

    • Solution: Confirm that the chosen cell line supports robust viral replication and expresses the necessary host factors that this compound targets.

  • Possible Cause: Degradation of the compound.

    • Solution: Store the this compound stock solution properly (protected from light, at the recommended temperature) and avoid repeated freeze-thaw cycles.

Issue 3: Significant cytotoxicity observed at effective antiviral concentrations.

  • Possible Cause: The therapeutic window of this compound is narrow for the specific cell line being used.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 of this compound in your specific cell line. Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window.

  • Possible Cause: Off-target effects of the compound in the chosen cell line.

    • Solution: Consider using a different cell line to see if the cytotoxicity is cell-type specific.

Issue 4: Inconsistent or unexpected results in Western Blot.

  • Possible Cause: Poor antibody quality or incorrect antibody dilution.

    • Solution: Use a validated antibody for your specific viral protein. Optimize the primary and secondary antibody concentrations.

  • Possible Cause: Issues with protein transfer.

    • Solution: Ensure complete transfer of proteins to the membrane by checking the gel post-transfer with a protein stain (e.g., Ponceau S). Optimize transfer time and voltage based on the molecular weight of your target protein.

Issue 5: No amplification or high Ct values in RT-qPCR.

  • Possible Cause: Poor RNA quality or degradation.

    • Solution: Use a reliable RNA extraction method and handle RNA in an RNase-free environment. Check RNA integrity on a gel or using a bioanalyzer.

  • Possible Cause: Inefficient primer design or suboptimal qPCR conditions.

    • Solution: Design and validate primers for specificity and efficiency. Optimize the annealing temperature and primer concentration. Include a no-template control to check for contamination and a positive control to ensure the assay is working.

References

GPS491 In-Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GPS491 in in-vivo models.

Frequently Asked Questions (FAQs)

1. What is the recommended vehicle for in-vivo delivery of this compound?

The optimal vehicle for this compound depends on the route of administration and the specific experimental goals. For systemic delivery in rodent models, a common starting point is a formulation in a mixture of DMSO, PEG400, and saline. It is crucial to first determine the solubility and stability of this compound in your chosen vehicle. A pilot study to assess tolerability and acute toxicity of the vehicle control and the this compound formulation is highly recommended.

2. How should this compound be stored to ensure its stability for in-vivo studies?

This compound is supplied as a solid. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent like DMSO for stock solutions, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles. For working solutions diluted in aqueous buffers for in-vivo administration, it is best to prepare them fresh on the day of the experiment to avoid potential degradation or precipitation.

3. What are the known off-target effects of this compound in in-vivo models?

Currently, there is limited published data on the in-vivo off-target effects of this compound.[1] Based on its in-vitro mechanism of altering host cell RNA processing, potential off-target effects could involve alterations in the splicing of essential host genes.[2] Researchers should include comprehensive toxicological assessments in their in-vivo studies, including complete blood counts (CBC), serum chemistry panels, and histopathological analysis of major organs.

4. How can I monitor the efficacy of this compound in my animal model?

The method for monitoring efficacy will depend on the disease model. For viral infection models, efficacy can be assessed by measuring viral load in relevant tissues (e.g., lungs, blood), monitoring disease symptoms, and assessing survival rates. For other disease models, efficacy can be determined by measuring relevant biomarkers, assessing tumor growth, or evaluating behavioral endpoints.

Troubleshooting Guides

Problem: Poor Bioavailability or Low Efficacy In-Vivo

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor solubility of this compound in the delivery vehicle. - Test different vehicle formulations (e.g., varying ratios of DMSO, PEG400, Tween 80, saline).- Use of cyclodextrins to enhance solubility.- Sonication of the formulation to aid dissolution.
Rapid metabolism or clearance of this compound. - Conduct a pharmacokinetic study to determine the half-life of this compound.- Consider alternative routes of administration (e.g., subcutaneous or intraperitoneal instead of intravenous) to potentially slow absorption and metabolism.- Increase the dosing frequency based on pharmacokinetic data.
Suboptimal dosing regimen. - Perform a dose-response study to identify the optimal dose for efficacy.- Titrate the dosing frequency and duration of treatment.
Degradation of this compound in the formulation. - Prepare fresh formulations for each experiment.- Assess the stability of this compound in the chosen vehicle over the duration of the experiment.
Problem: Observed Toxicity or Adverse Events in Animal Models

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Vehicle-induced toxicity. - Run a vehicle-only control group to assess the tolerability of the delivery vehicle.- Reduce the concentration of organic solvents like DMSO in the final formulation.
On-target toxicity due to exaggerated pharmacology. - Reduce the dose of this compound.- Decrease the frequency of administration.
Off-target toxicity. - Conduct comprehensive toxicology assessments (hematology, clinical chemistry, histopathology) to identify affected organs.- If specific off-target effects are identified, consider medicinal chemistry efforts to modify the this compound structure to reduce these liabilities while maintaining on-target activity.
Immune response to the compound or vehicle. - Assess for signs of immunogenicity, such as changes in cytokine levels or immune cell infiltration in tissues.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection in Mice

  • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Store aliquots at -80°C.

  • On the day of injection, thaw an aliquot of the this compound stock solution.

  • Prepare the vehicle solution. A common vehicle is 10% DMSO, 40% PEG400, and 50% saline.

  • Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume to be injected.

  • Add the this compound stock solution to the PEG400 component of the vehicle and mix thoroughly.

  • Add the saline component to the mixture and vortex until a clear solution is formed.

  • The final concentration of DMSO in the injected solution should not exceed 10%.

  • Administer the formulation via tail vein injection at a volume of 10 mL/kg body weight.

Visualizations

experimental_workflow Experimental Workflow for In-Vivo Efficacy Testing of this compound cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis cluster_outcome Outcome Formulation This compound Formulation Dosing This compound Administration Formulation->Dosing Animal_Model Disease Model Acclimatization Animal_Model->Dosing Monitoring Monitor Animal Health & Disease Progression Dosing->Monitoring Efficacy Efficacy Assessment (e.g., Viral Load, Tumor Size) Monitoring->Efficacy Toxicity Toxicology Assessment (e.g., Bloodwork, Histopathology) Monitoring->Toxicity Data_Analysis Data Analysis & Interpretation Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: Workflow for in-vivo efficacy testing of this compound.

signaling_pathway Hypothesized Mechanism of this compound Action This compound This compound SR_Proteins Host SR Proteins This compound->SR_Proteins Inhibits RNA_Splicing Viral & Host RNA Splicing SR_Proteins->RNA_Splicing Regulates Viral_Replication Viral Replication RNA_Splicing->Viral_Replication Impacts Host_Gene_Expression Host Gene Expression RNA_Splicing->Host_Gene_Expression Impacts

Caption: Hypothesized signaling pathway of this compound.

References

minimizing GPS491 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of GPS491 in experimental setups.

FAQs: Quick Answers to Common Questions

1. What is this compound and what is its mechanism of action?

This compound is a thiazole-5-carboxamide derivative that functions as a broad-spectrum antiviral agent. It does not target viral proteins directly but rather modulates the host cell's environment to make it inhospitable for viral replication. Specifically, this compound alters the processing and accumulation of host cell RNA by inducing changes in the accumulation and phosphorylation of splicing regulatory SR (serine/arginine-rich) proteins. This disruption of the host's RNA splicing machinery inhibits the replication of various viruses, including HIV-1, adenoviruses, and coronaviruses.

2. How should I store this compound?

For optimal stability, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mM or 10 mM) and stored at -20°C.

3. What is the recommended solvent for this compound?

DMSO is the recommended solvent for preparing stock solutions of this compound. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity and artifacts.

4. Is this compound sensitive to light?

5. At what temperature should I conduct my experiments with this compound?

Experiments involving this compound are typically conducted at 37°C for cell-based assays. However, to minimize potential degradation during long incubation periods, it is crucial to handle the compound under recommended storage conditions until it is ready to be added to the experimental system. For biochemical assays, using the lowest feasible temperature that maintains the desired activity is advisable.

Troubleshooting Guide: Addressing Common Issues

This guide provides a structured approach to troubleshooting common problems that may arise during experiments with this compound, with a focus on minimizing its degradation.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected antiviral activity This compound Degradation: - Improper storage of stock solutions. - Multiple freeze-thaw cycles. - Exposure to light. - Instability in aqueous media over time.Handling & Storage: - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -20°C in amber vials or tubes wrapped in foil. - Prepare fresh dilutions in culture media immediately before each experiment. - For long-term experiments, consider replenishing the compound at appropriate intervals.
Experimental Variability: - Inaccurate pipetting of the small molecule. - Variations in cell density or health. - Inconsistent incubation times.Experimental Controls: - Use calibrated pipettes and perform serial dilutions carefully. - Ensure consistent cell seeding and monitor cell viability. - Standardize all experimental timings. - Include positive and negative controls in every experiment.
High cellular toxicity observed DMSO Concentration: - Final DMSO concentration in the culture medium is too high.Solvent Management: - Calculate the final DMSO concentration and ensure it is below the toxicity threshold for your cell line (typically <0.5%). - Include a vehicle control (media with the same final DMSO concentration without this compound) to assess solvent toxicity.
Compound Precipitation: - this compound may precipitate in aqueous media at higher concentrations.Solubility Check: - Visually inspect the media for any signs of precipitation after adding this compound. - If precipitation is suspected, consider lowering the final concentration or using a different formulation approach if possible.
Difficulty reproducing published results Differences in Experimental Protocols: - Variations in cell lines, viral strains, or assay conditions. - Different passage numbers of cells.Protocol Standardization: - Carefully review and align your experimental protocol with the published literature. - Use cell lines from a reputable source and maintain a consistent passage number. - Ensure all reagents and conditions match the cited experiments as closely as possible.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol outlines the recommended procedure for preparing and storing this compound to maintain its stability.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, if the molecular weight of this compound is 491 g/mol , dissolve 4.91 mg in 1 mL of DMSO.

  • Vortex briefly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. This will minimize the number of freeze-thaw cycles for the entire stock.

  • Store the aliquots at -20°C.

Protocol 2: General Cell-Based Antiviral Assay

This protocol provides a general workflow for assessing the antiviral activity of this compound in a cell culture model.

Materials:

  • Host cells appropriate for the virus of interest

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, alamarBlue)

  • Method for quantifying viral replication (e.g., qPCR, plaque assay, ELISA)

Procedure:

  • Seed the host cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of analysis. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).

  • On the following day, prepare serial dilutions of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration remains constant and non-toxic across all wells.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Also include a "vehicle control" (medium with DMSO only) and a "no-treatment" control.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a duration appropriate for the viral replication cycle (e.g., 24-72 hours).

  • At the end of the incubation period, assess cell viability in a parallel plate to determine the cytotoxic concentration of the compound.

  • In the experimental plate, quantify the extent of viral replication using a suitable method.

  • Calculate the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/IC50).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Host Cell RNA Processing

This compound exerts its antiviral effect by modulating the host cell's RNA processing machinery. It is known to alter the phosphorylation state and accumulation of SR proteins, which are key regulators of pre-mRNA splicing. This disruption creates an unfavorable environment for viral gene expression and replication.

GPS491_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre-mRNA pre-mRNA Splicing Splicing pre-mRNA->Splicing Mature_mRNA Mature mRNA Splicing->Mature_mRNA SR_Proteins_P Phosphorylated SR Proteins SR_Proteins_P->Splicing Viral_RNA_Processing Viral RNA Processing SR_Proteins_P->Viral_RNA_Processing Viral_Progeny Inhibition of Viral Progeny Viral_RNA_Processing->Viral_Progeny SR_Proteins SR Proteins SR_Proteins->SR_Proteins_P This compound This compound This compound->SR_Proteins Alters Phosphorylation & Accumulation

Caption: this compound alters SR protein phosphorylation, disrupting viral RNA processing.

Experimental Workflow for Troubleshooting this compound Efficacy

When encountering issues with the efficacy of this compound, a systematic troubleshooting approach is recommended. This workflow helps to identify potential sources of error, including compound degradation.

Troubleshooting_Workflow Start Start Problem Inconsistent or Low This compound Activity Start->Problem Check_Storage Verify this compound Storage Conditions (-20°C, protected from light) Problem->Check_Storage Check_Aliquots Are you using fresh aliquots to avoid freeze-thaw cycles? Check_Storage->Check_Aliquots Check_Dilution Review dilution calculations and procedure Check_Aliquots->Check_Dilution Check_DMSO Is the final DMSO concentration consistent and non-toxic? Check_Dilution->Check_DMSO Check_Controls Analyze positive and negative controls Check_DMSO->Check_Controls Hypothesize_Degradation Hypothesize this compound degradation Check_Controls->Hypothesize_Degradation If controls are valid Action_Fresh_Stock Prepare fresh This compound stock solution Hypothesize_Degradation->Action_Fresh_Stock Re-run_Experiment Re-run experiment with new stock Action_Fresh_Stock->Re-run_Experiment Analyze_Results Analyze new results Re-run_Experiment->Analyze_Results End End Analyze_Results->End

Caption: A logical workflow for troubleshooting inconsistent this compound activity.

troubleshooting inconsistent results in GPS491 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPS491 in antiviral assays. The information is designed to help identify and resolve common issues to ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in Antiviral Potency (IC50/EC50) Values

Q: We are observing significant well-to-well and experiment-to-experiment variability in the calculated IC50 or EC50 values for this compound. What are the potential causes and solutions?

A: Inconsistent potency values can stem from several factors, from cell health to assay setup. Below is a guide to troubleshoot this issue.

  • Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered metabolism and susceptibility to viral infection and drug treatment.

  • Compound Preparation: this compound is typically dissolved in DMSO. Ensure the stock solution is properly solubilized and that working dilutions are prepared fresh for each experiment to avoid precipitation. Use a consistent, low percentage of DMSO across all wells, including controls.[1]

  • Viral Titer and MOI: Use a consistent Multiplicity of Infection (MOI) for each experiment. Variations in the amount of virus used for infection will directly impact the apparent efficacy of the compound. Perform regular viral titrations to ensure accuracy.

  • Incubation Times: Adhere strictly to the optimized incubation times for drug treatment and viral infection. Deviations can lead to variability in viral replication and compound efficacy.

Issue 2: Inconsistent Results in Cytotoxicity Assays

Q: Our cytotoxicity assays (e.g., CellTiter-Glo, alamarBlue) are showing inconsistent results in the presence of this compound. How can we troubleshoot this?

A: Variability in cytotoxicity data can confound the determination of a therapeutic index. Here are common causes and solutions:

  • Assay-Specific Considerations:

    • CellTiter-Glo: This assay measures ATP levels. Ensure that this compound or the solvent does not directly interfere with luciferase activity.

    • alamarBlue (Resazurin): This assay measures metabolic activity. Incubation times are critical; ensure they are consistent across experiments.[1]

    • Trypan Blue: This method relies on manual counting, which can introduce user bias. Ensure proper mixing and a sufficient number of cells are counted.[1]

  • Cell Seeding Density: Inconsistent cell numbers at the start of the assay will lead to variable results. Optimize and validate your cell seeding protocol.

  • Reagent Handling: Ensure reagents are brought to the correct temperature before use and are mixed thoroughly but gently to avoid bubbles, which can interfere with plate readings.

Table 1: Troubleshooting Inconsistent Cytotoxicity Data

Potential Cause Recommended Action
Inconsistent cell seedingOptimize and validate cell counting and seeding protocol.
Reagent variabilityPrepare fresh reagents; ensure proper storage and handling.
Variable incubation timesUse a calibrated timer; process plates consistently.
DMSO concentration effectsMaintain a final DMSO concentration of <1% across all wells.[1]
Assay interferenceRun controls with compound and assay reagents without cells.

Issue 3: Poor or Non-Reproducible qPCR Results for Viral RNA

Q: We are having trouble getting consistent qPCR results for viral RNA levels after this compound treatment. What could be the issue?

A: this compound is known to alter viral RNA processing and accumulation.[2][3] Troubleshooting qPCR for this specific application requires attention to the unique mechanism of the compound.

  • RNA Quality: Ensure high-quality, intact RNA is extracted. This compound's mechanism might influence RNA stability, so a robust extraction method is crucial. Use a method that minimizes degradation.

  • Primer Design: Since this compound can alter the splicing of viral RNAs (e.g., HIV-1 and Adenovirus), ensure your primers target regions that are not affected by alternative splicing, or design primers to specifically detect different splice variants.[1][2]

  • Reverse Transcription (RT) Efficiency: Inconsistent RT efficiency can be a major source of variability. Use a high-quality reverse transcriptase and ensure consistent input RNA amounts. The conditions for the RT reaction should be optimized as per the manufacturer's protocol (e.g., 5 min at 25°C, 20 min at 46°C, and 1 min at 95°C).[1]

  • Reference Gene Stability: The expression of housekeeping genes used for normalization could potentially be affected by this compound treatment. Validate your reference genes to ensure their expression is stable across different experimental conditions.

Table 2: Key Parameters for Viral RNA qPCR in this compound Assays

Parameter Recommendation Rationale
RNA Extraction Use a high-quality kit with DNase treatment.To ensure pure, intact RNA free of genomic DNA contamination.
Primer Location Target conserved regions of the viral genome.To avoid issues with detecting different splice variants.
RT Conditions Standardize temperature and incubation times.To ensure consistent cDNA synthesis across samples.[1]
qPCR Supermix Use a SYBR Green or probe-based master mix.For sensitive and specific detection of amplicons.[1]

Experimental Protocols & Methodologies

Protocol 1: General Antiviral Assay Workflow

This protocol outlines a general workflow for assessing the antiviral activity of this compound.

  • Cell Seeding: Plate a suitable host cell line (e.g., HeLa, A549, Huh7) in 96-well plates at a pre-optimized density.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common solvent is DMSO, which should be kept at a final concentration of <1%.[1]

  • Infection and Treatment:

    • For pre-treatment experiments, add this compound dilutions to the cells before infection.

    • For post-treatment experiments, infect cells with the virus at a specific MOI for a defined period (e.g., 1 hour), then remove the inoculum and add media containing this compound.[4]

  • Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Assay Readout: Perform the desired assay to measure viral replication. This could include:

    • qPCR: To quantify viral RNA or DNA.

    • Western Blot: To quantify viral protein expression.

    • Plaque Assay/TCID50: To determine infectious virus yield.

    • Reporter Virus: To measure reporter gene expression (e.g., luciferase, GFP).

Protocol 2: RNA Analysis via RT-qPCR

  • Cell Lysis and RNA Extraction: At the desired time point post-infection, wash cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. A typical protocol involves incubation at 25°C for 5 minutes, 46°C for 20 minutes, and 95°C for 1 minute.[1]

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA (diluted 1:100), SYBR Green Supermix, and specific forward and reverse primers.[1] Perform the qPCR in technical triplicates.

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the viral gene expression to a stable housekeeping gene.

Visualizations: Pathways and Workflows

GPS491_Mechanism cluster_virus Viral Replication Cycle V_RNA Viral RNA V_Proteins Viral Proteins V_RNA->V_Proteins Translation V_RNA->V_Proteins Progeny Progeny Virions V_RNA->Progeny V_Proteins->Progeny SR_Proteins SR Proteins (Splicing Regulators) SR_Proteins->V_RNA Regulates RNA Processing/Splicing This compound This compound This compound->SR_Proteins Alters Accumulation & Phosphorylation

Caption: Mechanism of action of this compound on viral replication.

Troubleshooting_Workflow Start Inconsistent Results in this compound Assay Check_Cells Verify Cell Health & Seeding Density Start->Check_Cells Check_Compound Confirm this compound Preparation & Dosing Check_Cells->Check_Compound Cells OK Check_Virus Validate Viral Titer & MOI Check_Compound->Check_Virus Compound OK Check_Protocol Review Assay Protocol & Timings Check_Virus->Check_Protocol Virus OK Sub_qPCR qPCR Issue? Check_Protocol->Sub_qPCR Protocol OK Troubleshoot_qPCR Check RNA Quality & Primer Design Sub_qPCR->Troubleshoot_qPCR Yes Sub_Cyto Cytotoxicity Issue? Sub_qPCR->Sub_Cyto No Troubleshoot_qPCR->Sub_Cyto Troubleshoot_Cyto Check Reagent Compatibility & Incubation Sub_Cyto->Troubleshoot_Cyto Yes Resolved Results Consistent Sub_Cyto->Resolved No Troubleshoot_Cyto->Resolved

Caption: Logical workflow for troubleshooting inconsistent this compound assay results.

References

Technical Support Center: Optimizing GPS491 Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for GPS491 antiviral activity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a pan-antiviral compound that inhibits the replication of a broad range of viruses, including HIV-1, adenovirus, and multiple coronaviruses.[1][2][3][4][5] Its mechanism of action is not directed at a specific viral protein but rather targets host cell processes essential for viral replication.[3] Specifically, this compound alters cellular RNA processing and accumulation by modulating the activity of splicing regulatory SR proteins.[1][2][4][5] This disruption of RNA processing interferes with the production of viral RNAs and proteins, ultimately inhibiting the formation of new virus particles.[1][4]

Q2: At what stage of the viral life cycle does this compound act?

A2: this compound is effective even when added after the virus has entered the host cell, indicating that it acts on a post-entry stage of the viral life cycle.[3] Its impact on RNA processing suggests it interferes with viral gene expression and genome replication, which are critical steps that occur after the virus has established infection within the cell.[1][3]

Q3: What is the recommended concentration range for this compound?

A3: The effective concentration of this compound can vary depending on the virus and cell line used. For HIV-1, the IC50 is approximately 0.25 µM.[1][2][4][5][6] For adenovirus, low micromolar (µM) doses have been shown to reduce infectious yield by about 1000-fold.[1][2][4][6] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific experimental system.

Troubleshooting Guide: Optimizing Incubation Times

This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment in antiviral assays.

Issue Possible Cause Suggested Solution
High variability in antiviral activity between replicate experiments. Inconsistent timing of this compound addition relative to infection.Standardize the protocol to ensure this compound is added at the exact same time point post-infection in all experiments. Since this compound affects RNA processing, even small variations in timing can impact results.
Cell health and confluency are not consistent.Ensure cells are seeded at the same density and are in a logarithmic growth phase at the time of infection and treatment. Monitor cell viability throughout the experiment.
No significant antiviral effect is observed. Incubation time with this compound is too short.The inhibitory effects of this compound on RNA processing and subsequent viral protein expression may take time to manifest. Try extending the incubation period post-treatment. Consider a time-course experiment where endpoints are measured at 24, 48, and 72 hours post-infection.
The concentration of this compound is too low.Perform a dose-response curve to identify the optimal concentration. Refer to published data for starting concentrations (e.g., ~0.25 µM for HIV-1).[1][2][4][5][6]
The viral inoculum is too high.A high multiplicity of infection (MOI) might overwhelm the inhibitory capacity of the compound. Try reducing the MOI to a level that still produces a measurable infection but may be more sensitive to inhibition.
Significant cytotoxicity is observed. The concentration of this compound is too high.Determine the cytotoxic concentration 50 (CC50) for your specific cell line using a cytotoxicity assay (e.g., MTS or trypan blue exclusion). Ensure the concentrations used in the antiviral assay are well below the CC50 value.[6]
The total incubation time (infection + treatment) is too long.Long incubation periods can lead to increased cell death, which may be exacerbated by the presence of the compound. Optimize the duration of the experiment to a point where viral replication is detectable but cytotoxicity is minimal.

Experimental Protocols

Determination of IC50 for this compound against HIV-1

This protocol is adapted from studies on the anti-HIV-1 activity of this compound.[1][6]

  • Cell Seeding: Seed CEM-GXR cells, which express GFP upon HIV-1 infection, in a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Infection and Treatment: Infect the cells with an HIV-1 strain of interest. Immediately after infection, add the different concentrations of this compound to the wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubation: Incubate the plate for a predetermined time (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.

  • Data Acquisition: Measure GFP expression using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the "virus only" control. Determine the IC50 value by fitting the data to a dose-response curve.

Adenovirus Yield Reduction Assay

This protocol is based on the methodology used to assess the effect of this compound on adenovirus replication.[6]

  • Cell Seeding: Seed A549 cells in a multi-well plate and allow them to adhere overnight.

  • Infection: Infect the cells with human adenovirus serotype 5 (HAdV-C5) at a specific MOI (e.g., 100 IU/cell) for 1 hour.

  • Treatment: After the 1-hour infection period, remove the virus inoculum and replace it with fresh media containing either DMSO (vehicle control) or a specific concentration of this compound (e.g., 2.5 µM).

  • Incubation: Incubate the cells for 24 hours.

  • Virus Harvest: Harvest the virus by scraping the cells into the culture medium and collecting the cell suspension.

  • Quantification: Determine the infectious virus titer in the harvested suspension using an endpoint dilution assay or a plaque assay.

  • Data Analysis: Compare the virus titer from the this compound-treated cells to the DMSO-treated cells to calculate the fold reduction in viral yield.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a Seed Cells c Infect Cells with Virus a->c b Prepare this compound Dilutions d Add this compound b->d c->d Post-infection Treatment e Incubate d->e f Measure Endpoint (e.g., GFP, Viral Titer) e->f g Data Analysis (IC50, Fold Reduction) f->g

Caption: General experimental workflow for assessing this compound antiviral activity.

mechanism_of_action cluster_virus Viral Life Cycle cluster_host Host Cell entry Viral Entry replication Viral Gene Expression & Genome Replication entry->replication assembly Virion Assembly replication->assembly rna_processing RNA Processing replication->rna_processing (Hijacks) release Virus Release assembly->release sr_proteins SR Proteins sr_proteins->rna_processing sr_proteins->rna_processing Regulates rna_processing->replication Inhibits This compound This compound This compound->sr_proteins Modulates

Caption: Proposed mechanism of action for this compound antiviral activity.

troubleshooting_logic start Suboptimal Antiviral Activity check_cytotoxicity Is there significant cytotoxicity? start->check_cytotoxicity check_inhibition Is there a lack of inhibition? check_cytotoxicity->check_inhibition No reduce_conc_time Reduce this compound concentration or incubation time check_cytotoxicity->reduce_conc_time Yes increase_conc_time Increase this compound concentration or incubation time check_inhibition->increase_conc_time Yes end Optimal Activity check_inhibition->end No reduce_conc_time->end optimize_moi Optimize MOI increase_conc_time->optimize_moi optimize_moi->end

Caption: A logical flow for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Guide to the Antiviral Efficacy of GPS491 Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antiviral compound GPS491 with established antiviral treatments for SARS-CoV-2, namely Remdesivir, Paxlovid (Nirmatrelvir/Ritonavir), and Molnupiravir. The information is based on available preclinical data to assist in the evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound is a novel thiazole-5-carboxamide that has demonstrated pan-antiviral activity, inhibiting the replication of several unrelated viruses, including HIV-1, adenovirus, and multiple coronaviruses.[1][2] Its proposed mechanism of action involves the modulation of host cell RNA processing, a pathway distinct from that of currently approved SARS-CoV-2 antivirals. While direct quantitative efficacy data for this compound against SARS-CoV-2 (e.g., EC50) is not yet available in peer-reviewed literature, preclinical studies show a significant reduction in the expression of viral structural proteins. This guide presents a qualitative comparison of this compound with Remdesivir, Nirmatrelvir, and Molnupiravir, for which quantitative in vitro efficacy data are available.

Comparative Analysis of Antiviral Efficacy

The following table summarizes the in vitro efficacy of this compound and comparator antiviral agents against the original strain of SARS-CoV-2.

Antiviral Agent Mechanism of Action Reported In Vitro Efficacy (EC50) Reported Cytotoxicity (CC50) Selectivity Index (SI = CC50/EC50) Cell Line
This compound Host-targeting: Alters host cell RNA processing by affecting splicing regulatory SR proteins.[1][2]Data not available. Demonstrated inhibition of SARS-CoV-2 nucleocapsid (N) and spike (S) protein expression.[3]>40 µM (in A549 cells for adenovirus study)[4]Not ApplicableNot specified for SARS-CoV-2 protein expression study
Remdesivir Direct-acting: RNA-dependent RNA polymerase (RdRp) inhibitor (chain terminator).[5]0.77 µM>100 µM>129.87Vero E6
Nirmatrelvir Direct-acting: Main protease (Mpro/3CLpro) inhibitor.[6][7]0.044 µM (in A549-hACE2 cells)[8]Data not availableNot ApplicableA549-hACE2
Molnupiravir (NHC) Direct-acting: RNA-dependent RNA polymerase (RdRp) inhibitor (induces lethal mutagenesis).[9][10]0.3 µM[9]>10 µM>33Vero E6

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of antiviral efficacy data. Below are summaries of the key experimental protocols used to evaluate the antiviral agents discussed.

Antiviral Assay for this compound (Western Blot)
  • Objective: To determine the effect of this compound on the expression of viral proteins in infected cells.

  • Cell Line and Virus: The specific cell line used for the SARS-CoV-2 protein expression study with this compound is not detailed in the primary publication.

  • Methodology:

    • Cells are seeded in appropriate culture plates and infected with SARS-CoV-2.

    • Following infection, the cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

    • After a specified incubation period (e.g., 24 hours), the cells are harvested and lysed to extract total protein.

    • Protein extracts are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for SARS-CoV-2 proteins (e.g., Nucleocapsid or Spike) and a loading control protein (e.g., actin).

    • A secondary antibody conjugated to a detection enzyme is then used, and the protein bands are visualized. The reduction in the intensity of the viral protein bands in the this compound-treated samples compared to the control indicates antiviral activity.[2][11][12]

Antiviral Assay for Comparator Drugs (CPE Reduction/Plaque Reduction)
  • Objective: To quantify the ability of a compound to inhibit virus-induced cytopathic effect (CPE) or the formation of viral plaques.

  • Cell Lines: Vero E6 or other susceptible cell lines like A549-hACE2 are commonly used.[4][8]

  • Methodology (General):

    • Cell Seeding: Confluent monolayers of cells are prepared in multi-well plates.

    • Drug Treatment and Infection: Cells are pre-treated with serial dilutions of the antiviral compound for a short period before being infected with a known amount of SARS-CoV-2. Alternatively, the drug can be added after the virus.

    • Incubation: The plates are incubated for a period sufficient for the virus to cause CPE or form plaques in the untreated control wells (typically 2-3 days).

    • Quantification:

      • CPE Assay: The extent of cell death is quantified using a cell viability dye (e.g., Neutral Red or Crystal Violet). The absorbance is read on a plate reader, and the concentration of the drug that protects 50% of the cells from virus-induced death is calculated as the EC50.

      • Plaque Reduction Assay: The cell monolayer is overlaid with a semi-solid medium (like agarose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques). The cells are then fixed and stained, and the plaques are counted. The EC50 is the drug concentration that reduces the number of plaques by 50% compared to the virus control.[4][13]

Cytotoxicity Assay (CC50 Determination)
  • Objective: To determine the concentration of a compound that causes a 50% reduction in the viability of uninfected cells.

  • Methodology:

    • Cells are seeded in multi-well plates and treated with serial dilutions of the test compound.

    • After an incubation period equivalent to that of the antiviral assay, cell viability is measured using a metabolic indicator dye (e.g., MTS or AlamarBlue) or by cell counting.

    • The concentration that reduces cell viability by 50% is determined as the CC50.

Visualizing Mechanisms and Workflows

G cluster_host Host Cell cluster_virus SARS-CoV-2 This compound This compound SR_Proteins SR Proteins (Splicing Regulators) This compound->SR_Proteins Alters Function RNA_Processing RNA Processing (Splicing, Accumulation) SR_Proteins->RNA_Processing Regulates Viral_RNA Viral RNA RNA_Processing->Viral_RNA Inhibits Processing Viral_Proteins Viral Proteins (N, S) Viral_RNA->Viral_Proteins Translation Virion_Assembly New Virions Viral_Proteins->Virion_Assembly

G Start Start Seed_Cells Seed susceptible cells in multi-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of antiviral compound Incubate_24h->Add_Compound Infect_Cells Infect cells with SARS-CoV-2 Add_Compound->Infect_Cells Incubate_48_72h Incubate for 48-72 hours Infect_Cells->Incubate_48_72h Quantify Quantify viral activity (CPE, Plaques, qPCR) Incubate_48_72h->Quantify Calculate_EC50 Calculate EC50 Quantify->Calculate_EC50 End End Calculate_EC50->End

G cluster_this compound This compound cluster_comparators Established Antivirals (Remdesivir, Nirmatrelvir, Molnupiravir) Comparison Comparative Antiviral Efficacy Analysis GPS491_Mech Mechanism: Host SR Protein Modulation Comparison->GPS491_Mech GPS491_Efficacy Efficacy: Qualitative (Inhibition of Viral Protein Expression) Comparison->GPS491_Efficacy Comp_Mech Mechanism: Direct-Acting (RdRp or Mpro Inhibition) Comparison->Comp_Mech Comp_Efficacy Efficacy: Quantitative (EC50 values) Comparison->Comp_Efficacy

References

A Comparative Analysis of GPS491 and Other Novel HIV-1 Replication Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 therapeutics is continually evolving, with a pressing need for novel inhibitors that act on different stages of the viral life cycle to combat drug resistance and improve treatment regimens. This guide provides a detailed comparison of GPS491, a novel inhibitor of HIV-1 replication, with other innovative antiretroviral agents, Bevirimat and GSK3640254. We delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to support further research and development.

Introduction to this compound and its Novel Mechanism of Action

This compound is a thiazole-5-carboxamide derivative identified through medicinal chemistry optimization of a stilbene inhibitor.[1][2] Unlike many existing antiretroviral drugs that target viral enzymes, this compound inhibits HIV-1 replication by modulating host cell processes, specifically by altering viral RNA processing and gene expression.[1][2] This mechanism involves the disruption of the normal production of unspliced, singly spliced, and multiply spliced HIV-1 RNAs, leading to a significant reduction in the synthesis of essential viral proteins such as Gag, Env, and Tat.[1][3] Notably, this compound has demonstrated potent anti-HIV-1 activity with an IC50 of approximately 0.25 µM and exhibits a broad spectrum of antiviral activity, also inhibiting adenovirus and coronavirus replication.[1][2]

Comparative Analysis with Other Novel HIV-1 Inhibitors

To provide a comprehensive perspective, this guide compares this compound with two other HIV-1 inhibitors that also feature novel mechanisms of action: Bevirimat, a first-in-class maturation inhibitor, and GSK3640254, a next-generation maturation inhibitor.

Bevirimat targets the final step in the processing of the Gag polyprotein, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction.[4] This inhibition results in the production of immature, non-infectious virions. While showing promise in clinical trials with viral load reductions, its efficacy was limited by naturally occurring polymorphisms in the Gag sequence in a significant portion of patients.[4]

GSK3640254 is a more recent maturation inhibitor developed to overcome the limitations of earlier compounds like Bevirimat. It also blocks the final Gag processing step but has shown a more robust profile against a broader range of HIV-1 subtypes and Gag polymorphisms.[5][6][7] Phase IIa clinical trials have demonstrated its potent antiviral activity and a good safety profile.[8][9]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, Bevirimat, and GSK3640254, allowing for a direct comparison of their inhibitory potencies.

InhibitorTargetMechanism of ActionIC50 / EC50Clinical Development Stage
This compound Host Cellular Factors (RNA Processing)Alters viral RNA processing and gene expressionIC50: ~0.25 µM[1][2]Preclinical
Bevirimat Gag Polyprotein (CA-SP1 cleavage site)Maturation InhibitorIC50: ~10 nM[4][10]Phase II Clinical Trials (Development Halted)[4]
GSK3640254 Gag Polyprotein (CA-SP1 cleavage site)Next-Generation Maturation InhibitorEC50: Mean of 9 nM against clinical isolates[6][7]Phase IIa Clinical Trials[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Proviral DNA Proviral DNA Transcription Transcription Proviral DNA->Transcription Viral RNA Viral RNA Transcription->Viral RNA RNA Processing RNA Processing Viral RNA->RNA Processing Spliced RNA Spliced RNA RNA Processing->Spliced RNA Unspliced RNA Unspliced RNA RNA Processing->Unspliced RNA Nuclear Export Nuclear Export Spliced RNA->Nuclear Export Unspliced RNA->Nuclear Export Translation Translation Nuclear Export->Translation Gag Polyprotein Gag Polyprotein Translation->Gag Polyprotein Viral Assembly Viral Assembly Gag Polyprotein->Viral Assembly Budding Budding Viral Assembly->Budding Immature Virion Immature Virion Budding->Immature Virion Maturation Maturation Immature Virion->Maturation Mature Virion Mature Virion Maturation->Mature Virion This compound This compound This compound->RNA Processing Inhibits Maturation_Inhibitors Bevirimat & GSK3640254 Maturation_Inhibitors->Maturation Inhibits

Caption: Mechanism of Action of HIV-1 Inhibitors.

Western_Blot_Workflow Cell Lysate Prep 1. Cell Lysate Preparation Protein Quantification 2. Protein Quantification Cell Lysate Prep->Protein Quantification SDS-PAGE 3. SDS-PAGE Electrophoresis Protein Quantification->SDS-PAGE Protein Transfer 4. Transfer to Nitrocellulose Membrane SDS-PAGE->Protein Transfer Blocking 5. Blocking with Non-fat Milk or BSA Protein Transfer->Blocking Primary Antibody 6. Incubation with Primary Antibody (e.g., anti-Gag) Blocking->Primary Antibody Washing1 7. Washing Primary Antibody->Washing1 Secondary Antibody 8. Incubation with HRP-conjugated Secondary Antibody Washing1->Secondary Antibody Washing2 9. Washing Secondary Antibody->Washing2 Detection 10. Chemiluminescent Detection Washing2->Detection Analysis 11. Image Acquisition and Data Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

RNA_Analysis_Workflow RNA Extraction 1. Total RNA Extraction from Infected Cells DNase Treatment 2. DNase Treatment to Remove Contaminating DNA RNA Extraction->DNase Treatment cDNA Synthesis 3. Reverse Transcription to Synthesize cDNA DNase Treatment->cDNA Synthesis qPCR 4. Quantitative PCR (qPCR) with Primers for Specific Viral RNA Species cDNA Synthesis->qPCR Data Analysis 5. Data Analysis to Determine Relative RNA Levels qPCR->Data Analysis

Caption: HIV-1 RNA Analysis Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparison of these HIV-1 inhibitors.

Western Blot Analysis for HIV-1 Protein Expression

This protocol is used to detect and quantify the levels of specific HIV-1 proteins, such as Gag, Env, and Tat, in infected cells treated with inhibitors.

1. Cell Lysis and Protein Quantification:

  • Wash treated and untreated HIV-1 infected cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Normalize protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the HIV-1 protein of interest (e.g., anti-p24 for Gag, anti-gp120 for Env) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Analysis of HIV-1 RNA Levels by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the levels of different species of HIV-1 RNA (unspliced, singly spliced, and multiply spliced) in infected cells.

1. RNA Extraction and DNase Treatment:

  • Extract total RNA from treated and untreated HIV-1 infected cells using a commercial RNA extraction kit.

  • Treat the extracted RNA with DNase I to remove any contaminating proviral DNA.

2. Reverse Transcription:

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

3. Quantitative PCR (qPCR):

  • Perform qPCR using a real-time PCR system with specific primers designed to amplify unspliced, singly spliced, or multiply spliced HIV-1 RNA species.

  • Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.

  • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

4. Data Analysis:

  • Calculate the relative expression levels of each viral RNA species using the ΔΔCt method, normalizing to the internal control and comparing treated samples to untreated controls.

Conclusion

This compound represents a promising new class of HIV-1 inhibitor that targets host cell RNA processing, a mechanism distinct from currently approved antiretroviral therapies. Its broad-spectrum antiviral activity further enhances its potential. In comparison to maturation inhibitors like Bevirimat and GSK3640254, this compound offers an alternative strategy to combat HIV-1, particularly in the context of resistance to existing drug classes. The provided data and protocols offer a foundation for researchers to further investigate and compare these novel inhibitors, ultimately contributing to the development of more effective and durable HIV-1 treatment strategies.

References

A Comparative Analysis of GPS491 and Remdesivir in Preclinical Coronavirus Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational antiviral compound GPS491 and the FDA-approved drug remdesivir for the treatment of coronavirus infections. This document summarizes their performance based on available experimental data, details the methodologies used in key studies, and visualizes their distinct mechanisms of action.

Executive Summary

This compound and remdesivir represent two distinct antiviral strategies against coronaviruses. Remdesivir, a nucleoside analog, directly targets the viral RNA-dependent RNA polymerase (RdRp) to inhibit viral replication. In contrast, this compound, a thiazole-5-carboxamide derivative, employs a host-oriented mechanism, altering cellular RNA processing to suppress viral gene expression and particle formation. Preclinical data indicates that both compounds exhibit potent antiviral activity against SARS-CoV-2 in vitro, with this compound showing a particularly low nanomolar efficacy in recent studies. This guide provides a detailed comparison of their quantitative performance, experimental protocols, and underlying biological pathways to inform further research and development efforts.

Quantitative Performance in In Vitro Coronavirus Models

The following table summarizes the in vitro efficacy of this compound and remdesivir against various coronaviruses, including SARS-CoV-2. The data is compiled from multiple studies to provide a comparative overview.

CompoundVirusCell LineEfficacy Metric (EC50)Cytotoxicity (CC50)Source
This compound SARS-CoV-2Huh7~100 nM>10 µM[1]
HCoV-229EHuh7Low µM>10 µM[2]
HCoV-OC43Huh7Low µM>10 µM[2]
Remdesivir SARS-CoV-2Vero E60.77 µM>100 µM
SARS-CoV-2Vero E61.76 µM (EC90)>100 µM
SARS-CoV-2Huh7Not specifiedNot specified
MERS-CoVVero E60.074 µM>10 µM
SARS-CoVVero E60.069 µM>10 µM

Note: EC50 (Half-maximal effective concentration) values can vary between different cell lines and experimental setups. The data presented here is for comparative purposes and is sourced from the indicated studies.

Mechanisms of Action

This compound and remdesivir inhibit coronavirus replication through fundamentally different mechanisms. Remdesivir is a direct-acting antiviral, while this compound modulates host cell processes that the virus relies on for its propagation.

Remdesivir: Chain Termination of Viral RNA Synthesis

Remdesivir is a prodrug of an adenosine nucleotide analog. Upon entering the host cell, it is metabolized into its active triphosphate form. This active metabolite competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the remdesivir metabolite leads to delayed chain termination, thereby halting viral genome replication.

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) Metabolite Remdesivir-TP (Active Metabolite) Remdesivir->Metabolite Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Metabolite->RdRp Competes with ATP RNA Nascent Viral RNA RdRp->RNA RNA Synthesis Termination Chain Termination RdRp->Termination Incorporation of Remdesivir-TP

Caption: Mechanism of action for remdesivir.

This compound: Alteration of Host-Mediated Viral RNA Processing

This compound acts on the host cell's machinery to inhibit viral replication. It has been shown to alter the processing and accumulation of viral RNA. This disruption leads to a significant reduction in the expression of viral structural proteins, such as the nucleocapsid (N) and spike (S) proteins, which are essential for the assembly of new virus particles. By targeting host factors, this compound may present a higher barrier to the development of viral resistance.

GPS491_Mechanism cluster_cell Host Cell This compound This compound HostFactors Host RNA Processing Factors This compound->HostFactors Modulates ViralRNA Viral RNA HostFactors->ViralRNA Alters Processing & Accumulation ViralProteins Viral Structural Proteins (N, S) ViralRNA->ViralProteins Inhibits Translation Virion Virion Assembly ViralProteins->Virion Blocks

Caption: Mechanism of action for this compound.

Experimental Protocols

The following sections detail the methodologies used in the in vitro studies to assess the antiviral efficacy of this compound and remdesivir against coronaviruses.

In Vitro Antiviral Activity Assay for this compound (SARS-CoV-2)

This protocol is based on the study by Dahal et al., 2021, published in Viruses.[1][2]

  • Cell Line: Huh7 cells were seeded in 96-well plates.

  • Virus: SARS-CoV-2 was used for infection.

  • Drug Treatment: Cells were treated with various concentrations of this compound.

  • Infection: Cells were infected with SARS-CoV-2 at a specified multiplicity of infection (MOI). For dose-response curves, an MOI of 0.1 was used for 229E and 1 for OC43. For protein and RNA analysis of 229E, OC43, and SARS-CoV-2, MOIs of 0.03, 0.3, and 1 were used, respectively.[2]

  • Incubation: The infected cells were incubated for a designated period.

  • Endpoint Analysis:

    • Viral RNA Quantification: Viral genomic RNA levels in the cell culture supernatant were quantified using RT-qPCR to determine the extent of viral replication.

    • Viral Protein Expression: The expression of viral nucleocapsid (N) protein within the cells was analyzed to assess the inhibition of viral protein synthesis.

  • EC50 Calculation: The 50% effective concentration (EC50) was determined by measuring the reduction in viral RNA accumulation in the media and nucleocapsid expression in the cells in a dose-dependent manner.[1]

General In Vitro Antiviral Activity Assay for Remdesivir (Coronaviruses)

This protocol represents a generalized methodology compiled from various studies evaluating remdesivir.

  • Cell Lines: Commonly used cell lines include Vero E6 (African green monkey kidney), Huh7 (human hepatoma), and Calu-3 (human lung adenocarcinoma).

  • Viruses: SARS-CoV-2, SARS-CoV, and MERS-CoV have been tested.

  • Drug Treatment: Cells are pre-treated with serial dilutions of remdesivir for a short period (e.g., 1-2 hours) before infection.

  • Infection: Cells are infected with the respective coronavirus at a specific MOI.

  • Incubation: Infected cells are incubated for 24 to 72 hours.

  • Endpoint Analysis:

    • Plaque Reduction Assay: The number of viral plaques is counted to determine the reduction in infectious virus particles.

    • Viral RNA Yield Reduction Assay: The amount of viral RNA in the cell culture supernatant is quantified by RT-qPCR.

    • Cytopathic Effect (CPE) Inhibition Assay: The ability of the drug to prevent virus-induced cell death is measured.

  • EC50 Calculation: The EC50 is calculated based on the concentration of remdesivir that results in a 50% reduction in the measured endpoint (e.g., plaque number, viral RNA yield, or CPE).

Experimental_Workflow A 1. Cell Seeding (e.g., Huh7, Vero E6) B 2. Drug Treatment (Serial dilutions of this compound or Remdesivir) A->B C 3. Virus Infection (e.g., SARS-CoV-2 at defined MOI) B->C D 4. Incubation (24-72 hours) C->D E 5. Endpoint Analysis D->E F Viral RNA Quantification (RT-qPCR) E->F G Viral Protein Analysis (e.g., Western Blot, Immunofluorescence) E->G H Plaque Reduction Assay E->H I CPE Inhibition Assay E->I J 6. Data Analysis (EC50 Calculation) F->J G->J H->J I->J

Caption: Generalized workflow for in vitro antiviral assays.

Discussion and Future Directions

The available in vitro data suggests that both this compound and remdesivir are potent inhibitors of coronavirus replication. Remdesivir's direct-acting mechanism is well-characterized, and its efficacy has been demonstrated in clinical settings. This compound, with its host-targeting mechanism, presents an intriguing alternative that could be less susceptible to viral resistance. The reported EC50 of ~100 nM for this compound against SARS-CoV-2 in Huh7 cells is a promising result that warrants further investigation.[1]

To build upon these findings, future research should include:

  • Direct Comparative Studies: Head-to-head comparisons of this compound and remdesivir in the same in vitro and in vivo models are crucial for a definitive assessment of their relative potency and therapeutic potential.

  • In Vivo Efficacy: Evaluation of this compound in relevant animal models of SARS-CoV-2 infection is a critical next step to determine its in vivo efficacy, pharmacokinetics, and safety profile.

  • Mechanism of Action Studies: Further elucidation of the specific host factors and pathways targeted by this compound will provide a deeper understanding of its antiviral activity and could identify new targets for antiviral drug development.

  • Resistance Profiling: Investigating the potential for SARS-CoV-2 to develop resistance to this compound will be important in assessing its long-term clinical viability.

References

A Comparative Analysis of the Antiviral Compound GPS491 and Its Progenitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis reveals that the thiazole-5-carboxamide derivative, GPS491, demonstrates a significantly improved therapeutic window over its parent compound, the stilbene-based HIV-1 inhibitor 5350150. This improvement is characterized by retained potent antiviral activity against a broad range of viruses, including HIV-1, adenovirus, and coronaviruses, coupled with substantially reduced cytotoxicity.

This guide provides a comprehensive comparison of this compound and its parent compound, 2-(2-(5-nitro-2-thienyl)vinyl)quinoline, also known as 5350150. The development of this compound was driven by the need to overcome the limited therapeutic index of its predecessor. Through medicinal chemistry optimization, this compound emerged as a promising pan-antiviral agent with a more favorable safety profile.[1][2]

Quantitative Performance Analysis

The primary advantage of this compound lies in its enhanced safety profile without compromising its antiviral efficacy. The following table summarizes the key quantitative data for both compounds against HIV-1.

Compound50% Effective Concentration (EC₅₀/IC₅₀) vs. HIV-150% Cytotoxic Concentration (CC₅₀)Therapeutic Index (CC₅₀/EC₅₀)
This compound ~250 nM[1]12,052 nM[1]~48
5350150 Not explicitly stated45.6 µM (45,600 nM)Limited

Note: While a direct EC₅₀ for 5350150 is not available in the provided search results, the literature consistently refers to its "limited therapeutic index," suggesting a narrower gap between its effective and toxic concentrations compared to this compound.

Mechanism of Action: A Shared Pathway

Both this compound and its parent compound, 5350150, exert their antiviral effects by modulating host cell processes, specifically by altering viral RNA processing.[1] This mechanism involves the disruption of the normal function of splicing regulatory (SR) proteins within the host cell. By interfering with SR protein accumulation and phosphorylation, these compounds lead to aberrant splicing of viral RNA, ultimately inhibiting the production of essential viral proteins and blocking viral replication.[1] This host-targeted approach offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.

G cluster_virus Viral Replication Cycle cluster_host Host Cell Machinery Viral_Entry Viral_Entry Viral_RNA_Transcription Viral_RNA_Transcription Viral_Entry->Viral_RNA_Transcription Viral_RNA_Splicing Viral_RNA_Splicing Viral_RNA_Transcription->Viral_RNA_Splicing Viral_Protein_Synthesis Viral_Protein_Synthesis Viral_RNA_Splicing->Viral_Protein_Synthesis Viral_RNA_Splicing->Viral_Protein_Synthesis Inhibition of correctly spliced RNA Virion_Assembly Virion_Assembly Viral_Protein_Synthesis->Virion_Assembly SR_Proteins SR_Proteins SR_Proteins->Viral_RNA_Splicing Regulates GPS491_5350150 This compound / 5350150 GPS491_5350150->SR_Proteins Alters accumulation/ phosphorylation

Fig. 1: Mechanism of Action of this compound and 5350150.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

HIV-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cell-based system.

Workflow:

G Start Start Inoculate Co-culture infected and uninfected CEM-GXR cells (1:99) Start->Inoculate Treat Add this compound at various concentrations (100 nM to 10 µM) Inoculate->Treat Incubate Incubate for a defined period Treat->Incubate Measure Quantify GFP expression (proportional to HIV-1 replication) Incubate->Measure End End Measure->End G Start Start Seed_Cells Seed A549 cells in a 6-well plate Start->Seed_Cells Infect_Cells Infect cells with Human Adenovirus Serotype 5 (HAdV-C5) at an MOI of 100 IU/cell Seed_Cells->Infect_Cells Adsorption Allow virus adsorption for 1 hour at 37°C Infect_Cells->Adsorption Remove_Inoculum Remove viral inoculum Adsorption->Remove_Inoculum Add_Compound Add fresh medium containing DMSO (control) or this compound at desired concentrations Remove_Inoculum->Add_Compound Incubate Incubate for 24 hours Add_Compound->Incubate Harvest_Virus Harvest progeny virus by scraping cells and performing freeze-thaw cycles Incubate->Harvest_Virus Titer_Virus Determine viral titer by endpoint dilution or plaque assay Harvest_Virus->Titer_Virus End End Titer_Virus->End

References

Comparative Analysis of GPS491 and Other Broad-Spectrum Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of novel and drug-resistant viral pathogens necessitates the development of broad-spectrum antiviral agents. This guide provides a comprehensive cross-validation of the pan-antiviral claims of GPS491, a novel thiazole-5-carboxamide derivative, by comparing its in-vitro efficacy and mechanism of action with three other notable broad-spectrum antiviral drugs: remdesivir, favipiravir, and umifenovir. This objective comparison is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds.

Executive Summary

This compound distinguishes itself with a host-centric mechanism of action, targeting cellular RNA processing to inhibit a diverse range of viruses, including retroviruses (HIV-1), DNA viruses (adenovirus), and RNA viruses (coronaviruses). In contrast, remdesivir and favipiravir are nucleoside analogs that directly target the viral RNA-dependent RNA polymerase (RdRp), while umifenovir inhibits viral entry by preventing membrane fusion.

This guide summarizes the available quantitative data on the antiviral activity of these compounds, details the experimental protocols used to generate this data, and provides visualizations of their respective mechanisms of action and experimental workflows.

Quantitative Antiviral Activity

The following tables summarize the in-vitro efficacy of this compound and the comparator drugs against a panel of viruses. Data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

DrugVirusAssay TypeCell LineIC50 / EC50 (µM)Reference
This compound HIV-1 (various strains)GFP-based replication assayCEM-GXR~0.25 (IC50)[1]
Human Adenovirus 5 (HAdV-C5)Yield reduction assayA549~1 (IC50)[1]
Human Coronavirus 229E (HCoV-229E)Not specifiedHuh7Inhibition of viral structural protein expression[1]
Human Coronavirus OC43 (HCoV-OC43)Not specifiedHuh7Inhibition of viral structural protein expression[1]
SARS-CoV-2Not specifiedNot specifiedInhibition of viral structural protein expression[1]
Remdesivir Human Adenovirus (various types)Plaque reduction assayA5490.21 - 11.27 (EC50)[2]
Human Coronavirus 229E (HCoV-229E)Not specifiedMRC-50.07 (EC50)[3][4]
SARS-CoV-2Not specifiedVero E60.77 (EC50)[5]
HIV-1Not specifiedNot specifiedInactive at tested concentrations[3][4]
Favipiravir Human AdenovirusNot specifiedNot specifiedNo significant activity reported
Influenza A and B virusesPlaque reduction assayMDCK0.19 - 22.48 (EC50)[6][7]
SARS-CoV-2Not specifiedVero E661.88 (EC50)
HIV-1Not specifiedNot specifiedNo significant activity reported[8]
Umifenovir Human Adenovirus (various types)Plaque reduction assayA5493.72 - 64.8 (EC50)[2]
Human Coronavirus 229E (HCoV-229E)Plaque reduction assayVero E610.0 ± 0.5 (EC50)[9]
Human Coronavirus OC43 (HCoV-OC43)Plaque reduction assayVero E69.0 ± 0.4 (EC50)[9]
SARS-CoV-2Plaque reduction assayVero E615.37 ± 3.6 to 28.0 ± 1.0 (EC50)[9]
HIV-1Not specifiedNot specifiedNo significant activity reported

Note: The lack of specific EC50/IC50 values for this compound against coronaviruses in the public domain limits a direct quantitative comparison for these viruses.

Mechanisms of Action

The antiviral agents discussed employ distinct strategies to inhibit viral replication. This compound's host-directed approach offers a potential advantage in overcoming viral resistance, a common challenge with drugs that target viral enzymes.

This compound: Host-Directed RNA Processing Inhibitor

This compound's pan-antiviral activity is attributed to its ability to modulate the host cell's RNA processing machinery. It induces selective changes in the accumulation and modification of splicing regulatory (SR) proteins.[1] This disruption of normal RNA processing creates an intracellular environment that is inhospitable for the replication of a wide range of viruses that rely on host RNA processing for their life cycle.

GPS491_Mechanism cluster_host_cell Host Cell cluster_virus Virus This compound This compound SR_Proteins Splicing Regulatory (SR) Proteins This compound->SR_Proteins Alters Accumulation & Modification RNA_Processing Host RNA Processing (Splicing, Accumulation) SR_Proteins->RNA_Processing Regulates Antiviral_State Inhospitable Environment for Viral Replication RNA_Processing->Antiviral_State Disruption Creates Viral_Replication Viral Replication (HIV-1, Adenovirus, Coronaviruses) Antiviral_State->Viral_Replication Inhibits

This compound's host-directed mechanism of action.
Remdesivir and Favipiravir: Viral RNA-Dependent RNA Polymerase (RdRp) Inhibitors

Remdesivir and favipiravir are both prodrugs that, once metabolized into their active triphosphate forms, act as nucleoside analogs. They are incorporated into the nascent viral RNA chain by the RdRp, leading to premature chain termination and the inhibition of viral genome replication.[2]

RdRp_Inhibitor_Mechanism cluster_virus Viral Replication Complex Drug Remdesivir / Favipiravir (Prodrug) Active_Metabolite Active Triphosphate Metabolite Drug->Active_Metabolite Metabolized in Host Cell RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competes with Natural Nucleotides Viral_RNA_Synthesis Viral RNA Synthesis RdRp->Viral_RNA_Synthesis Catalyzes Chain_Termination Premature Chain Termination RdRp->Chain_Termination Incorporation Leads to Chain_Termination->Viral_RNA_Synthesis Inhibits

Mechanism of RdRp inhibitors like remdesivir and favipiravir.
Umifenovir: Viral Entry Inhibitor

Umifenovir is a broad-spectrum antiviral that primarily targets the entry of enveloped viruses. It is thought to inhibit the fusion between the viral envelope and the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.[2]

Umifenovir_Mechanism cluster_viral_entry Viral Entry Process Umifenovir Umifenovir Membrane_Fusion Membrane Fusion Umifenovir->Membrane_Fusion Inhibits Viral_Envelope Viral Envelope Viral_Envelope->Membrane_Fusion Host_Membrane Host Cell Membrane Host_Membrane->Membrane_Fusion Viral_Genome_Release Viral Genome Release into Cytoplasm Membrane_Fusion->Viral_Genome_Release Enables

Mechanism of the viral entry inhibitor umifenovir.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the antiviral activity of the compounds discussed.

Plaque Reduction Assay (for Coronaviruses and Adenoviruses)

This assay is a standard method for quantifying the infectivity of lytic viruses.

  • Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses, A549 for adenoviruses) is prepared in multi-well plates.

  • Virus Dilution and Infection: The virus stock is serially diluted, and the cell monolayers are infected with a standardized amount of virus in the presence of varying concentrations of the antiviral compound.

  • Overlay: After an incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized areas of cell death, known as plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), allowing for the visualization and counting of plaques.

  • Data Analysis: The number of plaques at each drug concentration is compared to the number of plaques in the untreated control to determine the EC50 value.

Plaque_Reduction_Assay A 1. Seed Host Cells in Multi-well Plates B 2. Infect Cells with Virus + Antiviral Dilutions A->B C 3. Add Semi-Solid Overlay B->C D 4. Incubate to Allow Plaque Formation C->D E 5. Fix and Stain Cells D->E F 6. Count Plaques and Calculate EC50 E->F GFP_HIV_Assay A 1. Culture Susceptible T-cell Line B 2. Infect Cells with GFP-Reporter HIV-1 + Antiviral Dilutions A->B C 3. Incubate to Allow Viral Replication & GFP Expression B->C D 4. Quantify GFP-positive Cells by Flow Cytometry C->D E 5. Calculate IC50 based on Reduction in GFP+ Cells D->E

References

A Comparative Analysis of the Toxicological Profiles of GPS491 and GPS488

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicological data for two compounds, GPS491 and GPS488. The information presented is based on publicly accessible scientific literature and aims to assist researchers in understanding the safety profiles of these molecules.

Executive Summary

A comprehensive literature search reveals a significant disparity in the available toxicological data for this compound and GPS488. While information exists for this compound, a thiazole-5-carboxamide derivative with demonstrated antiviral properties, there is a notable absence of public data regarding a compound designated as GPS488. Consequently, a direct comparative analysis of their toxicity profiles is not feasible at this time.

This guide will therefore focus on presenting the available toxicity data for this compound, including details of the experimental protocols used for its assessment.

This compound: A Profile of a Thiazole-5-Carboxamide Derivative

This compound is a derivative of a stilbene inhibitor of HIV-1, optimized to retain potent antiviral activity with reduced toxicity.[1] Studies have indicated that this compound exhibits minimal cytotoxic effects and has a minimal effect on overall cell viability.[1]

Quantitative Toxicity Data

Specific quantitative toxicity data, such as LD50 (median lethal dose) or CC50 (50% cytotoxic concentration) values, are not explicitly detailed in the reviewed literature. However, the consistent reporting of "minimal cytotoxic effects" suggests a favorable preliminary safety profile.

Experimental Protocols for Toxicity Assessment of this compound

The cytotoxicity of this compound has been evaluated using several established in vitro methods. These assays provide insights into the compound's impact on cell viability and metabolic activity.

Cell Viability Assays

A variety of techniques have been employed to assess the impact of this compound on cell health:

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

  • alamarBlue™ Assay: This assay uses a resazurin-based indicator to measure the metabolic activity of cells.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

  • Guava ViaCount® Flow Cytometry Assay: This high-throughput method provides data on cell count and viability.

The following diagram illustrates a general workflow for assessing the cytotoxicity of a compound like this compound using these in vitro methods.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity Assessment cluster_1 Cytotoxicity Assay Options A Prepare cell cultures in multi-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 24-72 hours) B->C D Perform cytotoxicity assays C->D Assay1 CellTiter-Glo (ATP quantification) D->Assay1 Luminescence Assay2 alamarBlue (Metabolic activity) D->Assay2 Fluorescence Assay3 Trypan Blue (Membrane integrity) D->Assay3 Microscopy Assay4 Guava ViaCount (Flow cytometry) D->Assay4 Flow Cytometry E Data Analysis: Determine CC50 and assess cell viability Assay1->E Assay2->E Assay3->E Assay4->E

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of a test compound.

Signaling Pathways and Mechanism of Action

While not directly a measure of toxicity, understanding the mechanism of action of this compound can provide context for its cellular effects. This compound is reported to inhibit viral replication by altering viral RNA processing. This mechanism, targeting host cell factors, could have off-target effects that contribute to toxicity. The diagram below illustrates the proposed mechanism of action.

G cluster_0 Proposed Mechanism of Action of this compound Virus Virus (e.g., HIV-1) HostCell Host Cell Virus->HostCell Infection ViralRNA Viral RNA HostCell->ViralRNA Transcription SplicingFactors Host Splicing Factors ViralRNA->SplicingFactors recruits AlteredRNA Altered Viral RNA Processing SplicingFactors->AlteredRNA This compound This compound This compound->SplicingFactors modulates Inhibition Inhibition of Viral Replication AlteredRNA->Inhibition

Caption: Proposed mechanism of this compound in inhibiting viral replication.

GPS488: An Absence of Data

A thorough and repeated search of public databases, scientific literature, and chemical registries did not yield any information on a compound referred to as "GPS488" in the context of antiviral research or drug development. The search results for "GPS488" were consistently associated with fluorescent dyes and conjugated antibodies, which are not relevant to the toxicological profile of a small molecule therapeutic.

Conclusion

Based on the available information, this compound is a promising antiviral compound with a reported low cytotoxicity profile. However, the lack of specific quantitative data in the public domain necessitates further investigation to fully characterize its safety.

A comparative analysis of the toxicity profiles of this compound and GPS488 is not possible due to the complete absence of data for GPS488. Researchers interested in this area should focus on sourcing more detailed toxicological studies for this compound and clarifying the identity and existence of GPS488.

References

GPS491: A Novel Broad-Spectrum Antiviral Agent Targeting Viral Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of GPS491, a promising thiazole-5-carboxamide derivative, demonstrates its potent and broad-spectrum antiviral activity through the disruption of viral RNA processing and subsequent inhibition of viral protein expression. This guide provides a comprehensive overview of its effects on various viruses, a comparison with other compounds, and detailed experimental methodologies for its validation.

This compound has emerged as a significant antiviral candidate due to its ability to inhibit the replication of a diverse range of viruses, including HIV-1, adenovirus, and various coronaviruses.[1][2][3][4][5] Unlike many existing antiviral drugs that target specific viral enzymes, this compound acts on host cell machinery involved in RNA processing, a mechanism that confers its broad-spectrum efficacy and a higher barrier to the development of viral resistance.[1][3][6]

Comparative Efficacy of this compound

This compound was developed through the medicinal chemistry optimization of a previously identified HIV-1 inhibitor, a stilbene derivative known as 5350150.[1][2][4][5] This optimization resulted in a compound with retained potent anti-HIV-1 activity but with significantly reduced toxicity.[1][2][4][5] The antiviral activity of this compound extends beyond HIV-1, showcasing its potential as a pan-antiviral agent.[1][3]

CompoundVirusTargetKey Efficacy MetricsCytotoxicity (CC50)
This compound HIV-1 Viral RNA processing/accumulationIC50: ~0.25 µM (gene expression)[1][2][4][5]; EC50: ~250 nM[1][7]12,052 nM[1][7]
Adenovirus Early & late gene expression, DNA amplification~1000-fold reduction in infectious yield[1][2][4][7]Not specified in the provided results
Coronaviruses (229E, OC43, SARS-CoV-2) Viral structural protein expressionInhibition of viral RNA accumulation and N and S protein expression[3]Not specified in the provided results
5350150 HIV-1 Viral RNA processingPotent inhibitor, but with a limited therapeutic index[1]Higher toxicity compared to this compound[1][6]
Harmine HIV-1, Coronaviruses Host cell SR kinases, viral RNA processingInhibits HIV-1 protein expression and reduces viral RNA levels[8]Limited cell toxicity at effective concentrations[8]

Mechanism of Action: Targeting Host SR Proteins

This compound's novel mechanism of action involves the modulation of host cell splicing regulatory (SR) proteins.[1][2][4][7] Treatment with this compound leads to selective alterations in the accumulation and phosphorylation of these SR proteins, which are crucial for the processing of both host and viral RNAs.[1][3] By disrupting the normal function of these cellular factors, this compound effectively alters the splicing and accumulation of viral RNAs, leading to a significant reduction in the synthesis of essential viral proteins.[1][3] For instance, in HIV-1, this results in a greater than 90% reduction in the accumulation of key proteins like Gag, Env, and Tat.[1][3] Similarly, in adenoviruses, it affects both early (E1A) and late (hexon) protein expression, while in coronaviruses, it curtails the production of nucleocapsid (N) and spike (S) proteins.[1][3][7]

Experimental Protocols

The validation of this compound's effect on viral protein expression involves a series of established molecular and cellular biology techniques.

Cell Lines and Virus Strains
  • HIV-1 Studies:

    • CEM-GXR cells (expressing GFP upon HIV-1 infection) are used to assess the inhibition of various HIV-1 strains.[1][7]

    • HeLa rtTA HIV∆mls cells, containing a doxycycline-inducible HIV-1 provirus, are utilized to study the effect on HIV-1 gene expression.[1][7]

    • J-Lat 10.6 cells (a Jurkat CD4+ T cell line with a latent HIV-1 provirus) are used to confirm the inhibition of viral protein synthesis.[1]

  • Adenovirus Studies:

    • A549 cells are infected with human adenovirus type 5 (HAdV-C5) to evaluate the impact on viral yield and protein expression.[7]

  • Coronavirus Studies:

    • Cell lines susceptible to human coronaviruses 229E, OC43, and SARS-CoV-2 are used to test the compound's efficacy.

Antiviral Assays
  • HIV-1 Inhibition Assay:

    • Infect CEM-GXR cells with various strains of HIV-1.

    • Treat the infected cell cultures with a range of concentrations of this compound.

    • Measure the expression of GFP as a marker for viral replication.

    • Calculate the EC50 (the concentration of the compound that inhibits viral replication by 50%).

  • Adenovirus Yield Reduction Assay:

    • Infect A549 cells with HAdV-C5 at a specific multiplicity of infection (MOI).

    • After viral adsorption, replace the medium with fresh medium containing either this compound or a vehicle control (e.g., DMSO).

    • After a set incubation period (e.g., 24 hours), harvest the cells and supernatant.

    • Determine the viral titer using a standard plaque assay or TCID50 assay.

    • Compare the viral yield in treated versus untreated cells to calculate the fold reduction.

Analysis of Viral Protein Expression
  • Western Blotting:

    • Treat infected cells (e.g., HeLa rtTA HIV∆mls for HIV-1, A549 for adenovirus) with this compound at various concentrations.

    • Lyse the cells at specific time points post-infection.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the viral proteins of interest (e.g., HIV-1 Gag, Env, Tat; adenovirus E1A, hexon; coronavirus N, S).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

    • Quantify the protein bands to determine the percentage of inhibition.

Analysis of Viral RNA
  • Reverse Transcription Quantitative PCR (RT-qPCR):

    • Extract total RNA from this compound-treated and untreated infected cells.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for different viral RNA species (e.g., unspliced, singly spliced, and multiply spliced HIV-1 RNAs; adenovirus E1A, E1B, E2A, E2B, E4 RNAs).

    • Normalize the viral RNA levels to a housekeeping gene to determine the relative abundance and changes in RNA processing.

Visualizing the Experimental Workflow and Mechanism

To better illustrate the processes involved in validating this compound's effect and its proposed mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Virus Stock Preparation C Cell Infection with Virus A->C B Cell Culture Maintenance B->C D Treatment with this compound C->D E Western Blot for Viral Proteins D->E F RT-qPCR for Viral RNA D->F G Viral Yield Assay D->G

Caption: Experimental workflow for validating this compound's antiviral effect.

G This compound This compound SR_Proteins Host SR Proteins This compound->SR_Proteins modulates Viral_RNA_Processing Viral RNA Processing (Splicing & Accumulation) This compound->Viral_RNA_Processing disrupts SR_Proteins->Viral_RNA_Processing regulates SR_Proteins->Viral_RNA_Processing Viral_Protein_Expression Viral Protein Expression Viral_RNA_Processing->Viral_Protein_Expression leads to Viral_RNA_Processing->Viral_Protein_Expression Viral_Replication Viral Replication Viral_Protein_Expression->Viral_Replication enables Viral_Protein_Expression->Viral_Replication

Caption: Proposed mechanism of action for this compound.

References

GPS491: A Comparative Analysis of its Antiviral Activity Against Adenovirus Serotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antiviral compound GPS491 and its inhibitory effects on adenovirus. Currently, published research has focused exclusively on Human Adenovirus Serotype 5 (HAdV-C5), a common serotype used in virology research. While this compound is described as a pan-antiviral agent due to its activity against unrelated viruses like HIV and coronaviruses, comparative data on its efficacy across different adenovirus serotypes is not yet available.[1][2][3] This document, therefore, presents a detailed examination of the experimental findings related to HAdV-C5 as a representative case study.

Executive Summary

This compound is a thiazole-5-carboxamide derivative that has demonstrated potent antiviral activity against Human Adenovirus Serotype 5 (HAdV-C5).[1][2] It functions as a host-directed therapeutic by modulating the host cell's RNA processing machinery, which the virus depends on for replication.[3] At low micromolar concentrations, this compound can reduce the infectious yield of HAdV-C5 by approximately 1000-fold.[1][2][3][4] Its mechanism of action involves the alteration of viral early gene (E1A) RNA processing, leading to a downstream cascade of inhibitory effects including the blockage of viral DNA amplification and the suppression of late viral gene expression.[1][2][4]

Performance Data: this compound vs. HAdV-C5

The following table summarizes the key quantitative data from studies on the effect of this compound on HAdV-C5 replication in A549 cells.

ParameterValueCell LineVirus SerotypeSource
IC50 ~1 µMA549HAdV-C5[1]
Infectious Yield Reduction ~1000-foldA549HAdV-C5[1][2][3][4]
Effective Concentration Low µM dosesA549HAdV-C5[2][4]

Mechanism of Action: Interference with Viral RNA Processing

This compound's antiviral activity against adenovirus stems from its impact on the host's cellular machinery, specifically the components involved in RNA processing. The compound induces selective changes in the accumulation and phosphorylation of splicing regulatory SR proteins.[1][2][4] This disruption of normal RNA processing disproportionately affects the virus, which relies heavily on the host's splicing machinery for the expression of its genes.

The primary target within the adenovirus replication cycle is the processing of the early E1A gene transcripts. By altering E1A RNA splicing, this compound prevents the proper expression of E1A proteins, which are crucial for activating the transcription of other early viral genes.[1][3] This initial disruption leads to a cascade of failures in the viral replication cycle, as depicted in the signaling pathway diagram below.

G cluster_host Host Cell cluster_virus Adenovirus Replication Cycle SR_Proteins Splicing Regulatory (SR) Proteins E1A_RNA E1A Pre-mRNA SR_Proteins->E1A_RNA Mediates Splicing E1A_Protein E1A Proteins E1A_RNA->E1A_Protein Translation Early_Genes Other Early Genes (E1B, E2A, E2B, E4) E1A_Protein->Early_Genes Activates Transcription DNA_Replication Viral DNA Replication Early_Genes->DNA_Replication Enables Late_Genes Late Genes (e.g., Hexon) DNA_Replication->Late_Genes Enables Transcription Virion_Assembly New Virion Assembly Late_Genes->Virion_Assembly Structural Proteins This compound This compound This compound->SR_Proteins Alters Accumulation/ Phosphorylation

Caption: Mechanism of this compound action on Adenovirus replication.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound against HAdV-C5.

Adenovirus Inhibition Assay
  • Cell Line: A549 cells were seeded in 6-well plates.

  • Infection: Cells were infected with Human Adenovirus Serotype 5 (HAdV-C5) at a Multiplicity of Infection (MOI) of 100 IU/cell.

  • Treatment: After a 1-hour adsorption period, the virus inoculum was removed and replaced with fresh culture medium containing either DMSO (as a control) or varying concentrations of this compound.

  • Harvesting: 24 hours post-infection, the cells and culture fluid were harvested.

  • Quantification: The yield of infectious virus was determined by endpoint dilution assay.[1][5]

Analysis of Viral Gene Expression
  • Western Blotting: A549 cells infected with HAdV-C5 were treated with this compound. At various time points post-infection (e.g., 8, 16, 24 hours), cell lysates were collected and subjected to SDS-PAGE. The expression levels of viral proteins, such as E1A and hexon, were analyzed using specific antibodies.[4]

  • RT-qPCR: Total RNA was extracted from infected and treated A549 cells at different time points. Following cDNA synthesis, the abundance of specific viral transcripts (e.g., E1A, E1B, E2A, E2B, E4) was quantified using real-time quantitative PCR.[6]

Viral DNA Replication Assay
  • DNA Extraction: Total DNA was isolated from HAdV-C5 infected A549 cells treated with either DMSO or this compound at various time points post-infection.

  • qPCR: The levels of adenoviral DNA were quantified by quantitative PCR to assess the impact of this compound on viral genome replication.[6]

Experimental Workflow

The general workflow for assessing the antiviral activity of this compound on adenovirus is illustrated in the diagram below.

G cluster_setup Experiment Setup cluster_analysis Analysis (at various time points) Cell_Culture Seed A549 cells Infection Infect with HAdV-C5 (MOI=100) Cell_Culture->Infection Treatment Treat with this compound or DMSO Infection->Treatment Viral_Yield Endpoint Dilution Assay (24h p.i.) Treatment->Viral_Yield Quantify Infectious Virus Protein_Expression Western Blot (E1A, Hexon) Treatment->Protein_Expression Assess Protein Levels RNA_Expression RT-qPCR (Early & Late Genes) Treatment->RNA_Expression Measure RNA Levels & Splicing DNA_Replication qPCR (Viral DNA) Treatment->DNA_Replication Quantify Viral Genomes

Caption: Experimental workflow for evaluating this compound's antiviral effect.

Conclusion and Future Directions

The available evidence strongly supports this compound as a potent inhibitor of Human Adenovirus Serotype 5 replication through a novel host-directed mechanism. Its ability to disrupt viral RNA processing presents a promising avenue for the development of broad-spectrum antiviral therapies that may be less susceptible to the development of viral resistance.

A critical next step in the evaluation of this compound is to determine its efficacy across a wider range of adenovirus serotypes, particularly those associated with significant clinical disease. Comparative studies involving serotypes from different species (A-G) would provide valuable insights into the broader applicability of this compound as a treatment for adenovirus infections. Further research is also needed to fully elucidate the specific host factors targeted by this compound and to assess its in vivo efficacy and safety profile.

References

Independent Verification of GPS491's Mechanism of Action: A Comparative Guide to Host-Targeting Antiviral Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antiviral compound GPS491 with other host-targeting antiviral agents. By examining their mechanisms of action, antiviral efficacy, and the experimental methodologies used for their evaluation, this document aims to provide a valuable resource for researchers in the field of virology and drug development.

Introduction to this compound

This compound is a thiazole-5-carboxamide derivative that has demonstrated broad-spectrum antiviral activity against a range of viruses, including Human Immunodeficiency Virus Type 1 (HIV-1), adenovirus, and various coronaviruses.[1][2][3][4][5] Its mechanism of action is centered on the modulation of host cellular processes, specifically by altering viral RNA processing and accumulation.[1][2][3][4][5] This is achieved through the compound's impact on the function of cellular splicing regulatory SR proteins.[1][2][4][5] By targeting these host factors, this compound disrupts the viral life cycle, offering a therapeutic strategy that may be less susceptible to the development of viral resistance compared to drugs that target viral enzymes directly.

Comparative Analysis of Host-Targeting Antiviral Agents

To provide a comprehensive understanding of this compound's potential, this guide compares it with two other classes of host-targeting antiviral agents: Plitidepsin, a modulator of the host protein synthesis machinery, and IKKε inhibitors, which target a key kinase in the innate immune response.

Mechanism of Action
Compound ClassPrimary Host TargetMolecular MechanismConsequence for Virus
This compound Splicing Regulatory (SR) ProteinsAlters the accumulation and/or phosphorylation of SR proteins, leading to aberrant viral RNA splicing and processing.[1][2][4][5]Inhibition of viral gene expression and replication.[1][2][3][4][5]
Plitidepsin Eukaryotic Elongation Factor 1A (eEF1A)Binds to eEF1A, a key component of the protein translation machinery, and inhibits its function.Blocks viral protein synthesis, thereby preventing the formation of new viral particles.
IKKε Inhibitors (e.g., Amlexanox) IκB Kinase ε (IKKε)Inhibits the kinase activity of IKKε, a component of the innate immune signaling pathway that can be exploited by some viruses.The precise antiviral mechanism can vary depending on the virus, but it may involve the restoration of host antiviral responses or the inhibition of pathways co-opted by the virus for its own replication.
Antiviral Activity: Quantitative Comparison

The following table summarizes the available quantitative data on the antiviral activity of this compound and its comparators. It is important to note that direct comparisons of potency can be influenced by the specific experimental conditions, including the cell lines and virus strains used.

CompoundVirusAssayPotency (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)
This compound HIV-1Replication Assay (CEM-GXR cells)~0.25 µM[1][2][4][5]12.052 µM[2]~48
AdenovirusInfectious Yield Reduction~1000-fold reduction at low µM doses[1][2][4][5]>40 µM (A549 cells)[2]Not directly calculable
Coronaviruses (229E, OC43, SARS-CoV-2)Inhibition of viral structural protein expressionEffective at low µM doses[1][2][4]Not specifiedNot specified
Plitidepsin SARS-CoV-2Cytopathic Effect Assay (Vero E6 cells)0.70 nM1.99 nM2.84
SARS-CoV-2Replication Assay (hACE2-293T cells)0.73 nM>200 nM>274
HIV-1Replication AssayNo significant inhibition reportedNot applicableNot applicable
Amlexanox SARS-CoV-2Not specifiedQualitative downregulation of pathways linked to severe COVID-19 reportedNot specifiedNot specified

Data for Plitidepsin against Adenovirus and for Amlexanox against HIV-1, Adenovirus, and Coronaviruses with specific IC50/EC50 values were not available in the searched literature. This represents a significant data gap for a direct quantitative comparison.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway of this compound

GPS491_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell Viral Entry Viral Entry Viral Transcription Viral Transcription Viral Entry->Viral Transcription Viral RNA Processing Viral RNA Processing Viral Transcription->Viral RNA Processing Viral Protein Synthesis Viral Protein Synthesis Viral RNA Processing->Viral Protein Synthesis Viral RNA Processing->Viral Protein Synthesis Disrupted Virion Assembly Virion Assembly Viral Protein Synthesis->Virion Assembly SR_Proteins SR Proteins SR_Proteins->Viral RNA Processing Regulates This compound This compound This compound->SR_Proteins Inhibits/ Alters Function Comparative_Mechanisms cluster_this compound This compound cluster_plitidepsin Plitidepsin cluster_ikk IKKε Inhibitors This compound This compound SR_Proteins SR Proteins This compound->SR_Proteins Inhibits Viral RNA\nSplicing Viral RNA Splicing SR_Proteins->Viral RNA\nSplicing Plitidepsin Plitidepsin eEF1A eEF1A Plitidepsin->eEF1A Inhibits Viral Protein\nTranslation Viral Protein Translation eEF1A->Viral Protein\nTranslation IKKi IKKε Inhibitor IKKe IKKε IKKi->IKKe Inhibits Innate Immune\nResponse Innate Immune Response IKKe->Innate Immune\nResponse Antiviral_Workflow cluster_analysis Downstream Analysis A Cell Culture (e.g., A549, HeLa, Vero E6) B Virus Infection (e.g., Adenovirus, HIV-1, Coronavirus) A->B C Compound Treatment (this compound or alternative) B->C D Incubation C->D E Sample Collection (Cells and Supernatant) D->E F Western Blot (Viral Protein Quantification) E->F G RT-qPCR (Viral RNA Quantification) E->G H Infectious Yield Assay (Plaque Assay/TCID50) E->H

References

Safety Operating Guide

Navigating the Disposal of GPS491: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for GPS491, a thiazole-5-carboxamide derivative with potent antiviral activity. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.

Core Principles of this compound Disposal

Given that specific safety data sheet (SDS) information for this compound is not publicly available, a conservative approach based on the disposal of similar chemical compounds is warranted. The following procedures are based on established best practices for managing chemical waste in a laboratory setting.

Quantitative Data Summary: Waste Segregation

Proper segregation of waste is the first step towards safe and compliant disposal. The following table outlines the different waste streams that may be generated during research involving this compound and the appropriate disposal container for each.

Waste StreamDescriptionRecommended Disposal Container
Solid this compound Waste Unused or expired pure compound, contaminated personal protective equipment (PPE), and labware (e.g., weigh boats, tubes).Labeled, sealed, and puncture-resistant chemical waste container.
Liquid this compound Waste (Aqueous) Solutions containing this compound dissolved in aqueous buffers.Labeled, sealed, and leak-proof chemical waste container (e.g., carboy).
Liquid this compound Waste (Organic) Solutions containing this compound dissolved in organic solvents.Labeled, sealed, and leak-proof organic solvent waste container.
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Approved, puncture-resistant sharps container.
General Laboratory Waste (Non-hazardous) Uncontaminated lab supplies (e.g., packaging, clean paper towels).Regular trash receptacle.
Experimental Protocol: Decontamination of Work Surfaces

In the event of a spill or as part of routine laboratory hygiene, all surfaces and equipment potentially contaminated with this compound should be decontaminated.

Materials:

  • 10% bleach solution or another appropriate laboratory disinfectant.

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • Absorbent pads.

  • Waste bags for contaminated materials.

Procedure:

  • Don appropriate PPE.

  • Contain the spill: If a spill occurs, cover the area with absorbent pads.

  • Apply decontaminant: Liberally apply a 10% bleach solution or another suitable disinfectant to the contaminated area.

  • Allow contact time: Let the decontaminant sit for a minimum of 30 minutes.

  • Wipe and clean: Wipe the area with fresh absorbent pads.

  • Dispose of waste: All used absorbent pads and contaminated PPE should be disposed of as solid chemical waste.

  • Final rinse: Rinse the decontaminated area with water.

Visualizing the Disposal Workflow

To ensure clarity and immediate comprehension of the disposal process, the following diagrams illustrate the key decision-making and procedural steps.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Handling & Storage cluster_3 Final Disposal start Generation of this compound Waste identify Identify Waste Type (Solid, Liquid, Sharps) start->identify segregate Segregate into Appropriate Labeled Waste Container identify->segregate ppe Wear Appropriate PPE: - Lab Coat - Safety Glasses - Gloves segregate->ppe During Handling storage Store in Designated Chemical Waste Area ppe->storage disposal Arrange for Pickup by Certified Hazardous Waste Vendor storage->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

cluster_containers Disposal Containers waste This compound Waste Stream Solid Liquid Sharps solid_container Solid Chemical Waste Bin waste:solid->solid_container liquid_container Liquid Chemical Waste Carboy waste:liquid->liquid_container sharps_container Sharps Container waste:sharps->sharps_container

Caption: Decision pathway for segregating different types of this compound waste.

Operational Plan for Safe Disposal
  • Risk Assessment: Before handling this compound, conduct a thorough risk assessment. Since detailed toxicological data is unavailable, treat the compound as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in any form.

  • Waste Accumulation:

    • Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.

    • Keep waste containers securely sealed when not in use.

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

  • Disposal Vendor: All this compound waste must be disposed of through your institution's certified hazardous waste management vendor. Do not dispose of this compound down the drain or in the regular trash.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.